molecular formula C11H8N2O2 B2871174 5-cyano-3-methyl-1H-indole-2-carboxylic Acid CAS No. 169463-46-1

5-cyano-3-methyl-1H-indole-2-carboxylic Acid

Cat. No.: B2871174
CAS No.: 169463-46-1
M. Wt: 200.197
InChI Key: XDPWTCVJQGONFN-UHFFFAOYSA-N
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Description

5-Cyano-3-methyl-1H-indole-2-carboxylic acid (CAS 169463-46-1) is a high-purity indole-based chemical intermediate with a molecular formula of C11H8N2O2 and a molecular weight of 200.19 g/mol . This compound is supplied with a purity of not less than (NLT) 98% . The indole scaffold is a privileged structure in medicinal chemistry, distributed in numerous synthetic and natural products and known for its broad-spectrum of biological and pharmaceutical activities . This specific indole derivative serves as a versatile building block for the research and development of novel bioactive molecules. Indole cores, particularly 3-substituted indoles, are versatile starting materials utilized for the construction of a wide variety of heterocyclic compounds in organic synthesis . The molecular structure of this compound, featuring both cyano and carboxylic acid functional groups on the indole scaffold, makes it a valuable precursor for further chemical transformations, including the synthesis of complex heterocyclic systems . Research into indole-2-carboxylic acid derivatives has identified them as key scaffolds in early drug discovery efforts for neglected tropical diseases, such as Chagas disease, where they have been investigated for their antitrypanosomal activity . Furthermore, indole derivatives are actively explored in other therapeutic areas, including the development of dual inhibitors targeting pathways for conditions like hyperuricemia, highlighting the significant research value of this chemical class . This product is intended for research purposes as a critical synthetic intermediate. Please note: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-cyano-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-6-8-4-7(5-12)2-3-9(8)13-10(6)11(14)15/h2-4,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPWTCVJQGONFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-cyano-3-methyl-1H-indole-2-carboxylic acid CAS 169463-46-1

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-cyano-3-methyl-1H-indole-2-carboxylic acid (CAS 169463-46-1)

Introduction

The indole scaffold represents one of the most significant "privileged structures" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor have made it a cornerstone in drug design. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 5-cyano-3-methyl-1H-indole-2-carboxylic acid .

This molecule incorporates three key functional groups onto the indole core: a C2-carboxylic acid, a C3-methyl group, and a C5-cyano group. This combination offers a rich platform for chemical modification and has potential applications in developing targeted therapeutics. This document, intended for researchers and drug development professionals, will detail the synthesis, characterization, reactivity, and potential applications of this versatile compound, grounding all protocols and claims in established chemical principles.

Section 1: Molecular Overview and Physicochemical Properties

5-cyano-3-methyl-1H-indole-2-carboxylic acid is a crystalline solid at room temperature. The presence of both a hydrogen bond donor (N-H, O-H) and acceptors (C≡N, C=O), along with an acidic carboxylic acid group, dictates its physical properties, such as solubility and melting point. The electron-withdrawing nature of the cyano and carboxylic acid groups significantly influences the electron density and reactivity of the indole ring system.

Identifier Value Source
CAS Number 169463-46-1[3][4]
Molecular Formula C₁₁H₈N₂O₂[3][4]
Molecular Weight 200.19 g/mol [3]
SMILES O=C(C(N1)=C(C)C2=C1C=CC(C#N)=C2)O[3]
InChI Key AXAUNIVIEFHPSY-UHFFFAOYSA-N[5]
Computed Property Value Source
TPSA 89.67 Ų[6] (for isomer)
XLogP3 2.3[7] (for isomer)
Hydrogen Bond Donors 2[6] (for isomer)
Hydrogen Bond Acceptors 4[6] (for isomer)
Rotatable Bonds 1[6] (for isomer)

Section 2: Retrosynthetic Analysis and Synthesis Strategy

The synthesis of substituted indole-2-carboxylic acids is most reliably achieved through the Fischer indole synthesis .[8][9][10] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone. The required arylhydrazone intermediate is, in turn, efficiently prepared via the Japp-Klingemann reaction , which couples a diazonium salt with a β-ketoester.[11][12][13] This two-stage approach provides excellent control over the substitution pattern of the final indole product.

Our retrosynthetic strategy for 5-cyano-3-methyl-1H-indole-2-carboxylic acid begins by disconnecting the final carboxylic acid from its ester precursor. The indole ester is then traced back to its corresponding arylhydrazone via the Fischer indole cyclization. This key hydrazone intermediate is formed from the Japp-Klingemann reaction between the diazonium salt of 4-cyanoaniline and ethyl 2-methylacetoacetate.

Synthesis_Workflow FinalProduct 5-Cyano-3-methyl-1H-indole- 2-carboxylic acid Ester Ethyl 5-cyano-3-methyl- 1H-indole-2-carboxylate FinalProduct->Ester Alkaline Hydrolysis Hydrazone Ethyl 2-((4-cyanophenyl)hydrazono)- 3-oxobutanoate Ester->Hydrazone Fischer Indole Synthesis (Acid Catalyst) Ketoester Ethyl 2-methylacetoacetate Hydrazone->Ketoester Japp-Klingemann Reaction Diazonium 4-Cyanobenzenediazonium chloride Hydrazone->Diazonium Japp-Klingemann Reaction Aniline 4-Cyanoaniline Diazonium->Aniline Diazotization (NaNO₂, HCl)

Caption: Retrosynthetic analysis and forward synthesis workflow.

Section 3: Detailed Experimental Protocols

The following protocols are designed as self-validating systems, including guidance on reaction monitoring, purification, and confirmation of product identity.

Step 3.1: Diazotization of 4-Cyanoaniline
  • Rationale: This standard procedure converts the primary aromatic amine into a diazonium salt, a versatile electrophile required for the subsequent Japp-Klingemann reaction. The reaction must be kept cold (0-5 °C) to prevent the unstable diazonium salt from decomposing.

  • Materials: 4-cyanoaniline, Concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Distilled Water, Ice.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 4-cyanoaniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).

    • Cool the resulting slurry to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature remains below 5 °C. Vigorous stirring is essential.

    • After the addition is complete, stir the resulting pale-yellow solution for an additional 20 minutes at 0-5 °C. The diazonium salt solution is used immediately in the next step without isolation.

Step 3.2: Japp-Klingemann Reaction to form the Hydrazone Intermediate
  • Rationale: This reaction couples the electrophilic diazonium salt with the enolate of a β-ketoester.[11][13] The intermediate azo compound undergoes in-situ hydrolysis and decarboxylation of one ester group to yield the stable hydrazone. A buffered, slightly basic pH is crucial for this step.

  • Materials: Diazonium salt solution (from Step 3.1), Ethyl 2-methylacetoacetate, Sodium Acetate, Ethanol, Water.

  • Procedure:

    • In a separate, large beaker, dissolve ethyl 2-methylacetoacetate (1.05 eq) and a large excess of sodium acetate (approx. 5 eq) in a mixture of ethanol and water.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution from Step 3.1 to the β-ketoester solution with vigorous stirring.

    • A yellow-orange precipitate of the hydrazone should form immediately.

    • Allow the reaction to stir for 2-3 hours, letting it slowly warm to room temperature.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then sparingly with cold ethanol to remove impurities.

    • Dry the resulting hydrazone under vacuum. The product can be used in the next step without further purification, but its identity should be confirmed by TLC and melting point.

Step 3.3: Fischer Indole Synthesis of Ethyl 5-cyano-3-methyl-1H-indole-2-carboxylate
  • Rationale: This is the key ring-forming step. Under strong acid catalysis and heat, the hydrazone undergoes a[11][11]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring.[9][10] Polyphosphoric acid (PPA) or gaseous HCl in a solvent like acetic acid are common catalysts.

  • Materials: Hydrazone intermediate (from Step 3.2), Polyphosphoric Acid (PPA) or Acetic Acid/Gaseous HCl.

  • Procedure (using PPA):

    • Pre-heat polyphosphoric acid (PPA, 10-20 times the weight of the hydrazone) to 80-90 °C in a flask with mechanical stirring.

    • Add the dry hydrazone in portions to the hot PPA. The mixture will become viscous and may change color.

    • Heat the reaction mixture to 100-120 °C and maintain for 1-2 hours. Monitor the reaction progress by TLC (quenching a small aliquot in water and extracting with ethyl acetate).

    • Once the reaction is complete, cool the mixture slightly and pour it carefully onto a large amount of crushed ice with stirring.

    • A solid precipitate of the indole ester will form. Stir until all the PPA is dissolved.

    • Collect the solid by filtration, wash extensively with water until the filtrate is neutral, and dry.

    • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Step 3.4: Alkaline Hydrolysis to 5-cyano-3-methyl-1H-indole-2-carboxylic acid
  • Rationale: The final step is a standard ester hydrolysis to yield the target carboxylic acid.[14][15] Alkaline conditions are used to form the carboxylate salt, which is then protonated in an acidic workup.

  • Materials: Indole ester (from Step 3.3), Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Ethanol, Water, Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve the indole ester in a mixture of ethanol and 10% aqueous NaOH solution.

    • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

    • The desired carboxylic acid will precipitate as a solid.

    • Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Section 4: Spectroscopic and Analytical Characterization

The identity and purity of 5-cyano-3-methyl-1H-indole-2-carboxylic acid should be confirmed using a combination of spectroscopic methods. The following table summarizes the expected data based on the known properties of indole derivatives.[16][17][18]

Technique Expected Observations
¹H NMR δ (ppm): ~11-12 (br s, 1H, COOH), ~11 (br s, 1H, NH), ~7.5-8.0 (m, 3H, Ar-H), ~2.5 (s, 3H, CH₃). The exact shifts of aromatic protons will depend on the solvent.
¹³C NMR δ (ppm): ~165 (C=O), ~140 (Ar C-N), ~120-130 (Ar C-H), ~118 (C≡N), ~100-110 (Ar C-CN), ~10 (CH₃).
IR (cm⁻¹) 3300-3400 (N-H stretch), 2500-3300 (broad, O-H stretch), ~2220 (C≡N stretch), ~1680 (C=O stretch).[19]
MS (EI) m/z: 200 (M⁺), 183 (M-OH)⁺, 155 (M-COOH)⁺. Fragmentation patterns characteristic of indoles would also be expected.[20][21]

Section 5: Chemical Reactivity and Derivatization Potential

This molecule is a versatile scaffold for further chemical synthesis, offering three primary sites for modification. This versatility is a key reason for its utility in drug discovery programs.

  • Carboxylic Acid (C2): This is the most versatile handle. It can be readily converted into amides via standard coupling reagents (e.g., HATU, EDC), forming esters, or reduced to the corresponding alcohol. This position is critical for interacting with biological targets.

  • Indole Nitrogen (N1): The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. This modification can improve cell permeability and modulate the electronic properties of the indole ring.

  • Cyano Group (C5): The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions. This position allows for the introduction of diverse functionality to probe interactions with target proteins.

Derivatization Core 5-Cyano-3-methyl- 1H-indole-2-carboxylic acid Amide Amide Derivatives Core->Amide Amide Coupling (R-NH₂, HATU) Ester Ester Derivatives Core->Ester Esterification (R-OH, Acid) N_Alkyl N-Alkyl Derivatives Core->N_Alkyl N-Alkylation (NaH, R-X) Amine 5-(Aminomethyl) Derivative Core->Amine Nitrile Reduction (e.g., H₂, Raney Ni)

Caption: Key derivatization pathways for drug discovery.

Section 6: Significance in Medicinal Chemistry and Drug Development

The indole-2-carboxylic acid core is a well-established pharmacophore. For instance, derivatives have been developed as highly potent and selective antagonists for the glycine binding site of the NMDA receptor.[22] Other indole-2-carboxylic acids have been identified as antagonists for the CysLT1 receptor, a target for asthma treatment.[23]

The specific substituents on this molecule are strategically important:

  • C5-Cyano Group: This strong electron-withdrawing group modulates the electronics of the ring. It can also serve as a potent hydrogen bond acceptor, a bioisostere for other functional groups, or a metabolically stable alternative to other substituents. The synthesis of 5-cyanoindoles is a key step in the production of antidepressant drugs like vilazodone.[24]

  • C3-Methyl Group: The presence of a small alkyl group at the C3 position can block metabolic oxidation at this often-vulnerable site, improving the pharmacokinetic profile of the molecule. It also provides steric bulk that can be crucial for tuning binding affinity and selectivity for a specific biological target.

The combination of these features makes 5-cyano-3-methyl-1H-indole-2-carboxylic acid a highly attractive starting point for the synthesis of compound libraries aimed at a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[25][26]

Conclusion

5-cyano-3-methyl-1H-indole-2-carboxylic acid is a strategically designed synthetic building block that leverages the privileged indole scaffold. Its synthesis, reliably achieved through a Japp-Klingemann/Fischer indole sequence, is robust and scalable. The orthogonal reactivity of its three key functional groups—the carboxylic acid, the indole nitrogen, and the cyano group—provides a powerful platform for generating diverse chemical matter. For researchers in drug discovery, this compound represents a valuable starting point for developing novel therapeutics with potentially enhanced potency, selectivity, and metabolic stability.

References

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  • Wikipedia. Fischer indole synthesis. [Link][9]

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  • Hughes, D. L. (2009). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 74(15), 5763-5766. [Link][27]

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  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link][14]

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  • ResearchGate. The Japp‐Klingemann Reaction. [Link][12]

  • Chemguide. hydrolysis of nitriles. [Link][15]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link][30]

  • SynArchive. Fischer Indole Synthesis. [Link][31]

  • chemeurope.com. Japp-Klingemann reaction. [Link][13]

  • National Institutes of Health. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. [Link][19]

  • National Institutes of Health. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. [Link][20]

  • Perjési, P., & Pályi, G. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC: Online Journal of Organic Chemistry, 1999(1), 1-1. [Link][32]

  • Aaron, J. J., Tine, A., & Gaye, M. D. (1983). Electronic Absorption and Fluorescence Spectra of Indole. Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. Croatica Chemica Acta, 56(1), 157-168. [Link][16]

  • ResearchGate. Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. [Link][17]

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link][25]

  • Tetrahedron Letters. Utility of the Japp–Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. [Link][33]

  • Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. [Link][21]

  • In-Silico Methods. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link][1]

  • ACS Publications. Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor. [Link][22]

  • ResearchGate. Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. [Link][2]

  • Asian Publication Corporation. Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. [Link][24]

  • National Institutes of Health. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link][23]

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An In-depth Technical Guide to 5-cyano-3-methyl-1H-indole-2-COOH: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of the indole ring allows for the fine-tuning of pharmacological activity. This technical guide provides a comprehensive overview of 5-cyano-3-methyl-1H-indole-2-carboxylic acid, a bespoke indole derivative with significant potential in drug discovery and materials science. While this specific molecule is not extensively documented in public literature, this guide synthesizes information from closely related analogues to present its core chemical properties, a robust and plausible synthetic pathway, predicted spectroscopic data, and potential applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage complex indole scaffolds in their work.

Core Molecular Characteristics

5-cyano-3-methyl-1H-indole-2-COOH is a multi-functionalized indole derivative. The presence of a carboxylic acid at the 2-position, a methyl group at the 3-position, and a cyano group at the 5-position creates a unique electronic and steric profile. The electron-withdrawing cyano group significantly influences the reactivity of the benzene portion of the indole ring and the acidity of the N-H proton, while the electron-donating methyl group impacts the reactivity of the pyrrole ring.

Quantitative Data Summary

The fundamental properties of 5-cyano-3-methyl-1H-indole-2-COOH have been calculated and are summarized in the table below. These values are foundational for any experimental work involving this compound.

PropertyValueSource
IUPAC Name 5-cyano-3-methyl-1H-indole-2-carboxylic acid-
Molecular Formula C₁₁H₈N₂O₂Calculated
Molecular Weight 200.20 g/mol Calculated
CAS Number Not assigned-
Predicted XLogP3 ~2.0 - 2.5Estimated based on analogues
Hydrogen Bond Donors 2 (N-H and COOH)Calculated
Hydrogen Bond Acceptors 3 (C≡N and COOH)Calculated

Proposed Synthetic Pathway: A Fischer Indole Synthesis Approach

The proposed synthesis is a three-step process commencing with commercially available starting materials, as depicted in the workflow below.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Cyclization cluster_2 Step 3: Ester Hydrolysis hydrazine (4-cyanophenyl)hydrazine hydrazone Intermediate Hydrazone hydrazine->hydrazone + Ketoester [H⁺ catalyst] ketoester Ethyl 2-methyl-3-oxobutanoate ketoester->hydrazone indole_ester Ethyl 5-cyano-3-methyl-1H-indole-2-carboxylate hydrazone_ref->indole_ester final_product 5-cyano-3-methyl-1H-indole-2-COOH indole_ester_ref->final_product

Caption: Proposed workflow for the synthesis of 5-cyano-3-methyl-1H-indole-2-COOH.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on established methodologies for the Fischer indole synthesis.[4]

Step 1: Synthesis of Ethyl 2-((2-(4-cyanophenyl)hydrazono)methyl)propanoate (Intermediate Hydrazone)

  • To a solution of (4-cyanophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add ethyl 2-methyl-3-oxobutanoate (1.05 eq) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude hydrazone, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-cyano-3-methyl-1H-indole-2-carboxylate

  • Add the crude hydrazone from the previous step to a suitable solvent such as ethanol or acetic acid.

  • Add a catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) (0.5 - 2.0 eq).

  • Heat the mixture to reflux (80-120 °C) for 8-16 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure ethyl 5-cyano-3-methyl-1H-indole-2-carboxylate.

Step 3: Synthesis of 5-cyano-3-methyl-1H-indole-2-COOH

  • Dissolve the ethyl 5-cyano-3-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or lithium hydroxide (3-5 eq) and heat the mixture to reflux for 2-4 hours.[5]

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1N hydrochloric acid.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product, 5-cyano-3-methyl-1H-indole-2-COOH.

Spectroscopic and Analytical Characterization (Predicted)

No experimental spectra for 5-cyano-3-methyl-1H-indole-2-COOH are currently available. However, based on the known spectral data of its structural analogues, a reliable prediction of its key spectroscopic features can be made.[6][7]

Analysis TypePredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 13.0-13.5 (s, 1H, COOH), 12.0-12.5 (s, 1H, NH), 8.1-8.3 (d, 1H, Ar-H), 7.6-7.8 (dd, 1H, Ar-H), 7.5-7.7 (d, 1H, Ar-H), 2.4-2.6 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ 162-165 (C=O), 138-140 (C), 125-130 (C), 125-128 (CH), 120-123 (C), 118-120 (C≡N), 115-118 (CH), 112-115 (CH), 105-108 (C), 100-103 (C), 9-12 (CH₃).
FT-IR (KBr, cm⁻¹)3300-3400 (N-H stretch), 2800-3300 (O-H stretch, broad), 2220-2230 (C≡N stretch), 1680-1700 (C=O stretch), 1500-1600 (aromatic C=C stretch).
HRMS (ESI) Calculated for C₁₁H₉N₂O₂ [M+H]⁺: 201.0659; Found: (To be determined).

Reactivity and Potential Applications

The unique arrangement of functional groups on the 5-cyano-3-methyl-1H-indole-2-COOH scaffold makes it a versatile building block for the synthesis of more complex molecules.

Chemical Reactivity

Reactivity main 5-cyano-3-methyl-1H-indole-2-COOH C2-COOH N1-H C5-CN ester Esterification / Amidation main:c->ester alkylation N-Alkylation / N-Acylation main:n->alkylation hydrolysis Hydrolysis to Carboxylic Acid main:cy->hydrolysis reduction Reduction to Amine main:cy->reduction

Caption: Key reactive sites on the 5-cyano-3-methyl-1H-indole-2-COOH molecule.

  • Carboxylic Acid (C2) : Can be readily converted to esters, amides, or acid chlorides, allowing for coupling with a wide variety of molecules.[8]

  • Indole Nitrogen (N1) : The N-H proton is acidic and can be deprotonated and subsequently alkylated or acylated to introduce further diversity.

  • Cyano Group (C5) : This group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, significantly expanding the chemical space accessible from this scaffold.

Potential Applications in Drug Discovery

Indole-2-carboxylic acid derivatives are a well-established class of compounds with a broad range of biological activities.[9]

  • Antiviral Agents : Indole-2-carboxylic acids have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors.[10] The core structure chelates with magnesium ions in the enzyme's active site. The substituents at the C3 and C5 positions of the title compound could be tailored to enhance binding affinity and pharmacokinetic properties.

  • Antioxidant Agents : Various indole-2-carboxylic acid analogues have demonstrated potent antioxidant activities.[8] The electron-rich indole nucleus can act as a scavenger of reactive oxygen species.

  • Enzyme Inhibitors : The indole scaffold is a common motif in kinase inhibitors and other enzyme-targeted therapies. The functional groups on 5-cyano-3-methyl-1H-indole-2-COOH provide multiple points for modification to target specific enzyme active sites.

Conclusion

5-cyano-3-methyl-1H-indole-2-COOH represents a highly functionalized and versatile chemical entity. While direct experimental data remains to be published, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from closely related compounds. Its unique combination of reactive sites—a carboxylic acid, a methyl group, and a cyano group—on the privileged indole scaffold makes it a valuable building block for the creation of novel and complex molecules with significant potential in medicinal chemistry and materials science. It is our hope that this guide will stimulate further research into this promising compound and its derivatives.

References

  • Rosas-Garcia, V. M., Quintanilla-Licea, R., & Longoria, F. E. (n.d.). The Fischer Indole Synthesis: A Semiempirical Study. Retrieved from [Link]

  • EQ 08.03 The Fischer indole synthesis is a versatile method for the preparation of substituted indoles. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved from [Link]

  • Majer, J. J., & Sisko, J. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature.
  • Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Valenti, P., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823.
  • Sandoz, A. G. (1954). SYNTHESIS AND REACTIONS OF INDOLE CARBOXYLIC ACIDS; PYRIDINDOLONES FROM INDOLE-2-CARBOXYACETALYLBENZYLAMIDES. Journal of the American Chemical Society, 76(22), 5687-5691.
  • Liu, Y., et al. (2018). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Molecules, 23(10), 2445.
  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

  • Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 214-219.
  • Chen, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1139-1150.

Sources

Electronic Properties of 5-Cyano Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Physical Organic Chemistry[1]

Executive Summary

The 5-cyanoindole-2-carboxylic acid scaffold represents a high-value pharmacophore in medicinal chemistry, distinguished by its unique electronic "push-pull" architecture.[1] Unlike the parent indole, the introduction of a nitrile group at the C5 position creates a strong electron-withdrawing field that modulates the acidity of the C2-carboxylic acid, alters the dipole moment, and dramatically impacts the fluorescence quantum yield.[1] This guide provides a deep technical analysis of these properties, focusing on their application in designing inhibitors for targets like Glycolate Oxidase (GOX) and the NMDA receptor .

Part 1: Molecular Architecture & Electronic Landscape[1]

The electronic behavior of 5-cyanoindole-2-carboxylic acid is governed by the interplay between the electron-rich indole


-system and two electron-withdrawing groups (EWGs): the 5-cyano (-CN) and the 2-carboxylic acid (-COOH).[1]
1.1 Hammett Effects and Charge Distribution

The 5-cyano group is a potent electron-withdrawing auxochrome.[1] Its influence can be quantified using Hammett substituent constants, which predict the shift in electron density relative to the unsubstituted indole.[1]

  • Hammett Constant (

    
    ):  ~0.66 (Strongly electron-withdrawing).
    
  • Inductive Effect (-I): The sp-hybridized nitrogen of the cyano group exerts a strong inductive pull through the

    
    -framework, de-shielding the indole ring protons.[1]
    
  • Resonance Effect (-R): The

    
    -system of the nitrile conjugates with the indole ring, delocalizing electron density away from the pyrrole nitrogen and the C2 position.[1]
    

Impact on pKa: The acidity of the C2-carboxylic acid is significantly enhanced by the 5-CN substitution.[1] While unsubstituted indole-2-carboxylic acid has a pKa


 3.9, the 5-cyano derivative exhibits increased acidity (predicted pKa 

3.4–3.[1]6) due to the stabilization of the resulting carboxylate anion by the distal electron-withdrawing nitrile.[1]
MoietyElectronic RoleKey Interaction
Indole N-H H-Bond DonorAcidic proton (pKa ~15-16), lowered by 5-CN.
5-Cyano (-CN) H-Bond Acceptor / EWGStabilizes LUMO; metabolic "handle" (resistant to oxidation).[1]
2-COOH Anionic PharmacophorePrimary electrostatic anchor; mimics substrates like glycolate.[1]
1.2 Frontier Molecular Orbitals (FMO)

The presence of the 5-CN group lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), but the stabilization of the LUMO is more pronounced. This reduces the HOMO-LUMO gap, resulting in a bathochromic (red) shift in absorption compared to unsubstituted indole.[1]

  • LUMO Character: Significant coefficient density resides on the nitrile carbon and the C2-carboxyl group, making these sites susceptible to nucleophilic attack or electrostatic interactions in enzyme pockets.[1]

  • HOMO Character: Retains density on the pyrrole nitrogen and C3, maintaining the scaffold's ability to engage in

    
    -stacking interactions.
    
Part 2: Spectroscopic & Photophysical Profile[1]

5-Cyanoindole derivatives are renowned for their sensitivity to solvent polarity (solvatochromism), making them excellent environmental probes.[1]

2.1 UV-Vis Absorption[1]
  • 
    :  Typically 280–300 nm.
    
  • Effect of 2-COOH: The conjugation of the carboxylic acid at C2 extends the

    
    -system further than the 5-CN group alone.[1] This results in a hyperchromic and bathochromic shift relative to 5-cyanoindole.[1]
    
2.2 Fluorescence Properties

The fluorescence of 5-cyanoindole-2-carboxylic acid is governed by the ordering of the excited states (


 and 

).[1]
  • State Inversion: In 5-cyanoindole, the highly polar

    
     state is stabilized below the 
    
    
    
    state in polar solvents.[1] This leads to a large Stokes shift and high sensitivity to the local hydrogen-bonding environment.[1]
  • Quenching: The 2-COOH group can act as a fluorescence quencher via excited-state proton transfer (ESPT) or electron transfer mechanisms, particularly in aqueous buffers where the acid is ionized.[1]

Part 3: Implications for Drug Design (SAR)[1]

The primary utility of this scaffold lies in its ability to mimic


-hydroxy acids and 

-keto acids while providing additional hydrophobic and electrostatic interactions.[1]
3.1 Case Study: Glycolate Oxidase (GOX) Inhibition

Glycolate Oxidase is a key target for Primary Hyperoxaluria Type 1 (PH1).[2][3] The 5-cyanoindole-2-carboxylic acid scaffold functions as a transition-state mimic.[1]

  • Mechanism: The 2-carboxylate coordinates with the active site Arg/Tyr residues (mimicking the glycolate substrate).[1]

  • Role of 5-CN: It occupies a specific hydrophobic pocket, improving potency over the unsubstituted analog.[1] The nitrile nitrogen can also serve as a weak H-bond acceptor with backbone amides.[1]

3.2 Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Scaffold 5-Cyanoindole-2-COOH Scaffold CN_Group 5-Cyano Group (EWG) Scaffold->CN_Group COOH_Group 2-Carboxylic Acid (Anionic) Scaffold->COOH_Group Indole_Core Indole Core (Hydrophobic) Scaffold->Indole_Core Effect_pKa Lowers pKa (Increases Acidity) CN_Group->Effect_pKa Inductive (-I) Effect_Metab Metabolic Stability (Blocks Oxidation) CN_Group->Effect_Metab Steric/Electronic Effect_Bind Electrostatic Anchor (Arg/Lys Interaction) COOH_Group->Effect_Bind Ionic Bond Indole_Core->Effect_pKa Resonance Effect_Stack Pi-Pi Stacking (Phe/Trp Residues) Indole_Core->Effect_Stack Aromaticity

Caption: SAR logic flow detailing how specific structural modifications on the indole scaffold translate to physicochemical and binding properties.

Part 4: Experimental Protocols
4.1 Synthesis via Reissert Reaction (Modified)

This protocol avoids the harsh conditions of the Fischer indole synthesis, providing better tolerance for the nitrile group.[1]

  • Reagents: 2-methyl-4-cyanonitrobenzene, diethyl oxalate, potassium ethoxide, zinc powder, acetic acid.

  • Step 1 (Condensation): React 2-methyl-4-cyanonitrobenzene with diethyl oxalate in the presence of potassium ethoxide (in ether/ethanol) to form the pyruvate intermediate.

  • Step 2 (Cyclization): Reductive cyclization using Zinc/Acetic acid (or H2/Pd-C if nitrile tolerance is verified) to yield ethyl 5-cyanoindole-2-carboxylate .[1]

  • Step 3 (Hydrolysis): Mild hydrolysis using LiOH in THF/Water (avoid strong mineral acids to prevent nitrile hydrolysis to amide/acid) yields the free acid.[1]

4.2 Spectroscopic Characterization Workflow

To accurately determine the electronic parameters, the following workflow is recommended:

Workflow Step1 Sample Preparation Dissolve in DMSO (Stock) Dilute in Buffer (pH 7.4) Step2 UV-Vis Scan (200-500 nm) Determine Lambda max Step1->Step2 Step3 Fluorescence Emission Excite @ Lambda max Scan 300-600 nm Step2->Step3 Step4 pKa Determination Potentiometric Titration or Spectrophotometric titration Step2->Step4

Caption: Step-by-step workflow for the physicochemical characterization of indole derivatives.

Protocol Validation:

  • Self-Check: The UV-Vis spectrum must show a clear bathochromic shift compared to unsubstituted indole (270 nm -> ~290 nm).[1] If no shift is observed, check for decarboxylation (a common degradation pathway for indole-2-acids).[1]

  • Purity Check: Use HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid). The 5-cyano derivative will elute later than the parent acid due to the lipophilicity of the CN group.[1]

Part 5: References
  • Royal Society of Chemistry. (2012). The structure of 5-cyanoindole in the ground and the lowest electronically excited singlet states. Physical Chemistry Chemical Physics.[1][4] Retrieved from [Link][1]

  • National Institutes of Health (PMC). (2017). Solvent Dependence of Cyanoindole Fluorescence Lifetime. Retrieved from [Link]

  • PubChem. (2025).[1][5] 5-Cyanothiophene-2-carboxylic acid (Analogous Electronic Data). Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Novel Starting Points for Human Glycolate Oxidase Inhibitors. Retrieved from [Link][1]

Sources

A Comprehensive Technical Guide to the Solubility of 5-cyano-3-methyl-1H-indole-2-carboxylic acid in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the solubility of 5-cyano-3-methyl-1H-indole-2-carboxylic acid in dimethyl sulfoxide (DMSO), a critical parameter for researchers, scientists, and professionals in drug development. The document outlines the theoretical underpinnings of solubility, presents a detailed experimental protocol for its determination, and offers insights into the practical application of this data.

Introduction: The Significance of Solubility in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] 5-cyano-3-methyl-1H-indole-2-carboxylic acid, a substituted indole, is a molecule of interest for further investigation. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for successful drug discovery and development.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide array of both polar and nonpolar organic compounds.[2] Its utility in drug discovery is well-established, where it is frequently used to prepare concentrated stock solutions for high-throughput screening (HTS) and various biological assays.[3][4] The solubility of a compound in DMSO is a crucial first step in its journey from a chemical entity to a potential therapeutic agent.[5]

This guide will delve into the specific solubility of 5-cyano-3-methyl-1H-indole-2-carboxylic acid in DMSO, providing a robust framework for its experimental determination and interpretation.

Theoretical Framework: Predicting Solubility

The solubility of 5-cyano-3-methyl-1H-indole-2-carboxylic acid in DMSO is governed by the interplay of its structural features and the properties of the solvent.

  • The Solute: 5-cyano-3-methyl-1H-indole-2-carboxylic acid

    • Indole Ring: The bicyclic indole core is aromatic and possesses both hydrophobic and polar characteristics. The N-H group can act as a hydrogen bond donor.[6]

    • Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly influences solubility in polar solvents.

    • Cyano Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor.

    • Methyl Group (-CH₃): This is a small, nonpolar, hydrophobic group.

  • The Solvent: Dimethyl Sulfoxide (DMSO)

    • DMSO is a highly polar aprotic solvent.[7] Its sulfur-oxygen bond results in a significant dipole moment, making it an excellent solvent for polar molecules.[8] It can act as a strong hydrogen bond acceptor.

    • Its ability to dissolve a wide range of compounds, including those that are sparingly soluble in water, makes it a "universal solvent" in many laboratory settings.[4][8]

Based on these characteristics, it is anticipated that 5-cyano-3-methyl-1H-indole-2-carboxylic acid will exhibit good solubility in DMSO. The polar carboxylic acid and cyano groups will interact favorably with the polar DMSO molecules.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[9][10] This method involves agitating an excess of the solid compound in the solvent until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Detailed Experimental Protocol

Materials:

  • 5-cyano-3-methyl-1H-indole-2-carboxylic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of 5-cyano-3-methyl-1H-indole-2-carboxylic acid into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of anhydrous DMSO to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to sediment.

    • Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with DMSO to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 5-cyano-3-methyl-1H-indole-2-carboxylic acid in DMSO of known concentrations.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visual Representation of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Dilution cluster_quant 5. Quantification cluster_calc 6. Calculation A Weigh excess solute B Add precise volume of DMSO A->B C Agitate at constant temperature (24-48 hours) B->C D Sedimentation or Centrifugation C->D E Withdraw and filter supernatant D->E F Dilute sample E->F H HPLC analysis F->H G Prepare calibration standards G->H I Determine concentration H->I J Calculate original concentration I->J

Caption: Workflow for the shake-flask solubility determination method.

Quantitative Data Presentation

While specific experimental data for the solubility of 5-cyano-3-methyl-1H-indole-2-carboxylic acid in DMSO is not publicly available, the results of the aforementioned protocol would be presented as follows:

Parameter Value Units
Temperature25 (± 1)°C
Solubility
Value to be determinedmg/mL
Value to be determinedmol/L
Value to be determined% (w/v)

Interpretation and Considerations

  • High Solubility: A high solubility value would confirm the theoretical prediction and indicate that DMSO is an excellent solvent for preparing concentrated stock solutions of 5-cyano-3-methyl-1H-indole-2-carboxylic acid for various in vitro and in vivo studies.[3][11]

  • Limited Solubility: In the unlikely event of limited solubility, several strategies can be employed:

    • Gentle Warming: Applying gentle heat can sometimes increase the solubility of a compound.[12] However, the thermal stability of the compound must be considered.

    • Sonication: The use of an ultrasonic bath can aid in the dissolution of sparingly soluble compounds.[12]

    • Co-solvents: While DMSO is a powerful solvent, in some cases, the use of a co-solvent system may be necessary.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[2] It is crucial to use anhydrous DMSO and to handle it in a dry environment to avoid the influence of water on the solubility measurement.

  • Compound Stability: It is important to ascertain the stability of 5-cyano-3-methyl-1H-indole-2-carboxylic acid in DMSO over time, especially if stock solutions are to be stored for extended periods.[2]

Conclusion

The solubility of 5-cyano-3-methyl-1H-indole-2-carboxylic acid in DMSO is a fundamental parameter that underpins its utility in drug discovery and development. This guide has provided a comprehensive overview of the theoretical considerations, a detailed experimental protocol for its determination using the shake-flask method, and practical insights for the interpretation of the results. By following a rigorous and well-documented procedure, researchers can obtain accurate and reliable solubility data, thereby facilitating the advancement of their research endeavors.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Solubility of Things. Indole. [Link]

  • Safrole. Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. [Link]

  • American Chemical Society. Dimethyl sulfoxide. [Link]

  • PMC. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

  • ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. [Link]

  • EPA. 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methylethyl]. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • PubChem. 5-Cyano-3-methylpyridine-2-carboxylic acid. [Link]

  • University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

  • PubMed. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

  • Scribd. Solubility Data of DMSO. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

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Technical Monograph: 5-Cyano-3-methyl-1H-indole-2-carboxylic Acid

[1]

Chemical Identity & Structural Significance

5-Cyano-3-methyl-1H-indole-2-carboxylic acid is a functionalized indole scaffold characterized by a nitrile group at the C5 position, a methyl group at C3, and a carboxylic acid at C2. This specific substitution pattern renders it a highly valuable intermediate for the synthesis of bioactive pharmaceutical ingredients (APIs), particularly GPIIb/IIIa antagonists and potential antiviral agents .

The presence of the electron-withdrawing cyano group at C5 modulates the electronic properties of the indole ring, influencing the pKa of the carboxylic acid and the lipophilicity of the overall molecule.

Core Identifiers
PropertyDetail
CAS Number 169463-46-1
PubChem CID Search via InChIKey (Analogous to CID 2752638 for non-cyano core)
InChIKey XDPWTCVJQGONFN-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1)C=CC(=C2)C#N)C(=O)O
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol

Chemical Synthesis: The Japp-Klingemann / Fischer Protocol

While various methods exist for indole synthesis (e.g., Reissert, Leimgruber-Batcho), the Japp-Klingemann reaction followed by Fischer Indole Cyclization is the most robust and scalable method for installing substituents specifically at the 2- (carboxyl) and 3- (methyl) positions simultaneously.

Retrosynthetic Analysis

The target molecule is disassembled into two primary precursors:

  • 4-Amino-3-methylbenzonitrile : Provides the benzene ring with the pre-installed 5-cyano and 3-methyl groups (relative to the indole numbering).

  • Ethyl 2-methylacetoacetate : Provides the carbons for the pyrrole ring (C2 and C3) and the carboxylic acid moiety.

Step-by-Step Synthesis Protocol
Phase 1: Diazotization and Japp-Klingemann Coupling

This phase converts the aniline derivative into a hydrazone intermediate.

  • Diazotization:

    • Dissolve 4-amino-3-methylbenzonitrile (1.0 eq) in aqueous HCl at 0°C.

    • Dropwise add NaNO₂ (1.1 eq) while maintaining temperature < 5°C to form the diazonium salt.

    • Critical Control Point: Ensure complete diazotization to prevent side reactions (diazoamino coupling).

  • Coupling:

    • Prepare a solution of ethyl 2-methylacetoacetate (1.0 eq) in ethanol/water with KOH (to generate the enolate).

    • Slowly add the diazonium salt solution to the enolate at 0°C.

    • Adjust pH to ~4-5 with sodium acetate. The azo intermediate undergoes Japp-Klingemann cleavage (loss of the acetyl group) to yield the arylhydrazone .

Phase 2: Fischer Indole Cyclization

The hydrazone is cyclized to form the indole core.

  • Cyclization:

    • Dissolve the crude hydrazone in Polyphosphoric Acid (PPA) or Acetic Acid/H₂SO₄ .

    • Heat to 80-100°C for 2-4 hours.

    • Mechanism:[1] Protonation of the imine nitrogen

      
       [3,3]-sigmatropic rearrangement 
      
      
      loss of ammonia
      
      
      formation of Ethyl 5-cyano-3-methyl-1H-indole-2-carboxylate (CAS 169463-45-0).
Phase 3: Hydrolysis
  • Saponification:

    • Suspend the ester in THF/Water (1:1) .

    • Add LiOH or NaOH (3.0 eq) and stir at ambient temperature (or mild heat 40°C) until TLC indicates consumption of the ester.

    • Workup: Acidify with 1M HCl to pH 2. The product, 5-cyano-3-methyl-1H-indole-2-carboxylic acid , precipitates as a solid.

    • Purification: Recrystallization from Ethanol/Water.

Synthesis Pathway Diagram

Gstart4-Amino-3-methylbenzonitrilereagent1NaNO₂ / HCl(Diazotization)start->reagent1diazoDiazonium Saltreagent1->diazoreagent2Ethyl 2-methylacetoacetate(Japp-Klingemann)diazo->reagent2hydrazoneArylhydrazoneIntermediatereagent2->hydrazonecyclizationPPA / Heat(Fischer Indole)hydrazone->cyclizationesterEthyl 5-cyano-3-methyl-indole-2-carboxylatecyclization->esterhydrolysisLiOH / THF / H₂Oester->hydrolysisproduct5-Cyano-3-methyl-1H-indole-2-carboxylic Acidhydrolysis->product

Caption: Step-wise synthesis via Japp-Klingemann and Fischer Indole Cyclization protocols.

Physicochemical Properties & Characterization

Accurate characterization is vital for validating the synthesis of this intermediate.

Analytical Specifications
ParameterValue / RangeMethod
Appearance Off-white to pale yellow powderVisual
Melting Point >250°C (Decomposition)Capillary Method
¹H NMR (DMSO-d₆) δ 12.0 (s, 1H, COOH), 11.8 (s, 1H, NH), 8.2 (s, 1H, H-4), 7.5-7.6 (m, 2H, H-6,7), 2.4 (s, 3H, CH₃)Predicted Shift
IR Spectrum 2220 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch)FT-IR
pKa (Acid) ~3.5 - 4.0Calculated
LogP 2.1 - 2.5Calculated (XLogP3)
Solubility Profile
  • Soluble: DMSO, DMF, Methanol (hot).

  • Sparingly Soluble: Ethanol, Acetone.

  • Insoluble: Water (at pH < 7), Hexane, Chloroform.

Biological & Pharmacological Context

This compound is not typically a final drug but a high-value scaffold . Its primary utility lies in its ability to be derivatized at the carboxylic acid (amide coupling) or the nitrile (reduction to amine/amidine) positions.

Key Application: GPIIb/IIIa Antagonists

Research published in the Journal of Medicinal Chemistry identifies this scaffold as a precursor for potent GPIIb/IIIa antagonists . These agents inhibit platelet aggregation and are used in the treatment of acute coronary syndromes.

  • Mechanism: The indole core mimics the hydrophobic bulk of the natural ligand (fibrinogen), while the carboxylic acid (or its derivatives) interacts with the metal-ion-dependent adhesion site (MIDAS) on the integrin receptor.

  • Structure-Activity Relationship (SAR): The 3-methyl group restricts conformational rotation, locking the bioactive conformation, while the 5-cyano group provides a handle for further extension into a basic side chain (e.g., benzamidine mimics).

Functionalization Pathway

SARcluster_modPharmacophore Modulationcore5-Cyano-3-methyl-1H-indole-2-carboxylic Acidpath1Amide Coupling(R-NH₂)core->path1COOH Activationpath2Nitrile Reduction(H₂ / Raney Ni)core->path2CN Reductionprod1Indole-2-carboxamides(Receptor Binding Pocket)path1->prod1prod25-Aminomethyl Indoles(Secondary Binding Interactions)path2->prod2

Caption: Synthetic divergence from the core scaffold to bioactive derivatives.

Safety & Handling (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The nitrile group is stable but should not be subjected to strong acids/bases at high temperatures unless intended for hydrolysis.

References

  • Preparation of Indole Derivatives as GPIIb/IIIa Antagonists. Source: Journal of Medicinal Chemistry (American Chemical Society). DOI:[2]

  • Synthesis of 5-Cyanoindole Derivatives. Source: Asian Publication Corporation. URL:

  • PubChem Compound Summary: 3-Methyl-1H-indole-2-carboxylic acid (Core Scaffold Analog). Source: National Center for Biotechnology Information. URL:[Link]

  • InChIKey Lookup:XDPWTCVJQGONFN-UHFFFAOYSA-N Source: ChemicalBook / MolAid D

Technical Guide: Risk Assessment & Handling Strategy for 5-Cyano-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 5-Cyano-3-methyl-1H-indole-2-carboxylic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Product Identification & Chemical Context

Compound Name: 5-Cyano-3-methyl-1H-indole-2-carboxylic acid CAS Number: 169463-46-1 Molecular Formula: C₁₁H₈N₂O₂ Molecular Weight: 200.19 g/mol [1][2]

Scientific Significance in Drug Discovery

This compound is not merely a catalog reagent; it is a specialized indole scaffold utilized in the synthesis of bioactive pharmacophores.[3][4][5] Its structural dual-functionality—possessing both a nitrile (C-5 position) and a carboxylic acid (C-2 position)—makes it a critical intermediate for:

  • GPIIb/IIIa Antagonists: Used in the development of anti-thrombotic agents preventing platelet aggregation [1].[4][5]

  • Kinase Inhibitors: The indole core mimics the purine ring of ATP, allowing derivatives to target enzyme binding pockets in oncology research (e.g., EGFR, CDK2) [2].[4][5]

  • Bioisostere Development: The nitrile group often serves as a metabolic robust replacement for halogens or hydroxyl groups to improve pharmacokinetic profiles.[4][5]

Hazard Identification & Toxicology (GHS Classification)

Note: While specific in vivo toxicology data for this exact CAS is limited, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous 5-cyanoindoles and indole-2-carboxylic acids.

GHS Classification (derived)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 4Harmful if swallowed.H302
Skin Corrosion/Irritation Category 2Causes skin irritation.[4][5]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[4][5]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[4]H335
Toxicological Mechanism[5]
  • Nitrile Moiety (C≡N): Aromatic nitriles are generally more stable than aliphatic ones; however, metabolic oxidation (via Cytochrome P450) can potentially release cyanide ions (

    
    ), leading to inhibition of cytochrome c oxidase.[4][5] While this risk is lower in complex indoles, treat as a potential cyanide source  under extreme metabolic or chemical stress.[4][5]
    
  • Carboxylic Acid (COOH): A proton donor (pKa ~3-4 for indole-2-carboxylic acids). Direct contact causes protein denaturation on mucous membranes, leading to the irritation cited in H315/H319.[4][5]

Handling & Storage Protocol (Self-Validating System)

Expert Insight: Indoles are electron-rich systems prone to oxidative degradation (browning) upon exposure to light and air.[4] The nitrile group adds stability but does not negate the indole's sensitivity.[4][5]

Storage Hierarchy
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative dimerization.[4][5]

  • Container: Amber glass vial (light protection) with a Teflon-lined cap (chemical resistance).

Operational Workflow (Graphviz Visualization)

The following diagram outlines the logical decision-making process for safe handling in a research laboratory.

HandlingWorkflow Start Start: Experiment Planning RiskAssess Risk Assessment: Dust vs. Solution Start->RiskAssess PPE_Solid PPE (Solid): Nitrile Gloves + N95/P100 + Fume Hood RiskAssess->PPE_Solid Handling Powder PPE_Soln PPE (Solution): Nitrile Gloves + Safety Glasses RiskAssess->PPE_Soln Handling Dilute Soln Handling Handling: Weighing & Dissolution PPE_Solid->Handling PPE_Soln->Handling Waste Disposal: Organic Waste (Halogen-Free) Handling->Waste Post-Reaction

Figure 1: Decision logic for Personal Protective Equipment (PPE) selection based on physical state.

Emergency Response & First Aid

Trustworthiness Check: This protocol prioritizes "Do No Harm."[4][5] For nitrile compounds, avoid mouth-to-mouth resuscitation to prevent rescuer exposure.

Immediate Action Table
Exposure RouteImmediate ActionScientific Rationale
Inhalation Move to fresh air. If breathing is difficult, give Oxygen.[4][5]Alleviates potential hypoxia from respiratory irritation or weak cyanide effects.[4][5]
Skin Contact Wash with soap and water for 15 mins.[4][5] Do NOT use solvents. Solvents (DMSO, Ethanol) can increase transdermal absorption of the nitrile.[4][5]
Eye Contact Rinse cautiously with water for 15 mins.[4][5] Remove contact lenses.[4][5][6]Dilution of the acidic moiety prevents corneal etching.[4][5]
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control.Vomiting risks aspiration of the acidic compound into the lungs.[4][5]
Emergency Logic Flow (Graphviz Visualization)

This diagram guides the responder through the critical first 5 minutes of exposure.[4][5]

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Inhale Inhalation Type->Inhale Skin Skin/Eye Type->Skin Ingest Ingestion Type->Ingest Act_Air Fresh Air + Oxygen Inhale->Act_Air Act_Wash Flush Water (15m) No Solvents Skin->Act_Wash Act_Med Medical Evaluation (Monitor for Cyanosis) Ingest->Act_Med Act_Air->Act_Med Act_Wash->Act_Med

Figure 2: Triage workflow for exposure incidents involving 5-cyano-3-methyl-1H-indole-2-carboxylic acid.

Synthesis & Chemical Properties

For researchers synthesizing this compound or using it as a starting material:

  • Synthesis Route: Typically synthesized via the Fischer Indole Synthesis or condensation of 3-methyl-4-nitrobenzonitrile with oxalate esters, followed by reduction/cyclization [3].

  • Solubility:

    • Soluble in: DMSO, DMF, Methanol (moderate).[4][5]

    • Insoluble in: Water (acidic form precipitates).[4][5]

  • Reactivity Profile:

    • Carboxylic Acid: Amenable to amide coupling (EDC/NHS, HATU) to attach to pharmacophores.[4][5]

    • Nitrile: Can be hydrolyzed to an amide/acid or reduced to an amine, but requires harsh conditions (e.g.,

      
       or 
      
      
      
      ), which may affect the indole ring stability.[4][5]

References

  • Journal of Medicinal Chemistry. (1997). Design, synthesis, structure-activity relationships (SAR), and in vitro activity of novel GPIIb-IIIa antagonists.[1][4][5][4][5]

  • National Institutes of Health (PubChem). Indole-2-carboxylic acid derivatives as kinase inhibitors.[4]

  • Key Organics. Product Data: 5-Cyano-3-methyl-1H-indole-2-carboxylic acid (CAS 169463-46-1).[1][2][7]

Sources

Methodological & Application

synthesis of 5-cyano-3-methyl-1H-indole-2-carboxylic acid via Fischer indole

[1][4][5]

Critical Material Attributes (CMA)

ReagentCAS No.[4]RoleCritical Attribute
4-Cyanophenylhydrazine HCl 2863-98-1Core PrecursorPurity >98% : Impurities lead to tar formation in PPA.
Ethyl 2-oxobutanoate 15933-07-0Carbonyl SourceFreshness : Prone to polymerization. Distill if yellow/viscous.
Polyphosphoric Acid (PPA) 8017-16-1Solvent/CatalystViscosity : Must be stirrable. Use high phosphate content (>83%).
Lithium Hydroxide (LiOH) 1310-65-2Hydrolysis BaseSelectivity : Milder than NaOH; prevents nitrile hydrolysis.

Experimental Protocols

Protocol A: PPA-Mediated Fischer Cyclization

Rationale: The electron-withdrawing cyano group deactivates the hydrazine, making weak acid catalysts (e.g., acetic acid) inefficient. PPA acts as both a solvent and a strong Lewis/Brønsted acid to force the rearrangement.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is crucial due to PPA viscosity), a reflux condenser, and a nitrogen inlet.

  • Solvent Charge: Charge Polyphosphoric Acid (PPA, 50 g) into the flask. Heat to 60°C to lower viscosity.

  • Reactant Addition:

    • Add 4-Cyanophenylhydrazine Hydrochloride (5.0 g, 29.5 mmol) in portions. Stir until a homogenous suspension forms.

    • Add Ethyl 2-oxobutanoate (4.2 g, 32.4 mmol, 1.1 eq) dropwise over 10 minutes.

    • Observation: A slight exotherm and color change (yellow/orange) indicates hydrazone formation.

  • Cyclization: Increase temperature to 100–110°C . Maintain for 3–4 hours .

    • Monitoring: Aliquot a drop into water/ethyl acetate for TLC (Hexane:EtOAc 7:3). Look for the disappearance of the hydrazine (polar, baseline) and appearance of the fluorescent indole spot (

      
      ).
      
  • Quenching:

    • Cool the reaction mixture to 60°C (do not cool to RT yet, or it becomes a solid glass).

    • Pour the warm mixture slowly onto 300 g of crushed ice/water with vigorous stirring. The indole ester will precipitate as a beige/tan solid.

  • Isolation:

    • Stir the aqueous slurry for 1 hour to ensure PPA hydrolysis.

    • Filter the solid via vacuum filtration.[5][6] Wash copiously with water (3 x 50 mL) and cold ethanol (1 x 20 mL).

    • Yield: Expect 5.5 – 6.5 g (75-85%) of crude Ethyl 5-cyano-3-methylindole-2-carboxylate .

    • Purification (Optional): Recrystallize from Ethanol/Water if purity <95%.

Protocol B: Chemoselective Ester Hydrolysis

Rationale: Standard acid hydrolysis (HCl/reflux) or strong base (NaOH/reflux) risks hydrolyzing the 5-cyano group to an amide or acid. LiOH at ambient temperature is highly selective for the ester.

Step-by-Step Methodology:

  • Dissolution: In a 100 mL flask, dissolve the crude indole ester (2.0 g, 8.76 mmol ) in THF (20 mL) .

  • Base Addition: Add a solution of LiOH·H2O (1.1 g, 26.3 mmol, 3 eq) in Water (10 mL) .

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Time: Typically 4–16 hours.

    • Monitoring: TLC (DCM:MeOH 95:5). The ester (

      
      ) converts to the acid (
      
      
      , streaks).
    • Critical Check: If reaction is slow, heat to 40°C . Do not exceed 50°C to protect the nitrile.

  • Workup:

    • Evaporate the THF under reduced pressure (rotary evaporator).

    • Dilute the aqueous residue with water (20 mL).

    • Wash with Ethyl Acetate (2 x 15 mL) to remove unreacted ester or non-acidic impurities. Discard organic layer.

  • Acidification:

    • Cool the aqueous layer to 0°C.[6][7]

    • Acidify dropwise with 1M HCl to pH 3–4 . The product will precipitate as a white/off-white solid.

    • Note: Do not use conc. HCl or drop pH < 1 to avoid local high acidity attacking the nitrile.

  • Final Isolation: Filter, wash with cold water, and dry under vacuum at 45°C.

Process Workflow & Logic

Workflowcluster_0Stage 1: Fischer Cyclizationcluster_1Stage 2: Selective HydrolysisStep1Mix Hydrazine + Ketonein PPA at 60°CStep2Heat to 110°C (3-4h)[3,3]-RearrangementStep1->Step2Step3Quench on IcePrecipitate EsterStep2->Step3Step4Dissolve Ester in THF/H2OAdd LiOH (3 eq)Step3->Step4Intermediate IsolatedStep5Stir at RT (12h)Monitor CN stabilityStep4->Step5Step6Acidify to pH 3-4Isolate Target AcidStep5->Step6

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete hydrazone formation or PPA too viscous.Ensure temperature is >100°C. Use mechanical stirring. Ensure hydrazine HCl salt is high purity.
Tar/Black Residue Oxidation or overheating.Degas PPA with Nitrogen before heating. Do not exceed 120°C.
Nitrile Hydrolysis (Amide formation) Hydrolysis conditions too harsh.Use LiOH instead of NaOH. Keep Temp < 40°C. Reduce reaction time.
Incomplete Ester Hydrolysis Steric hindrance at C2.Add MeOH as a co-solvent to improve solubility. Increase LiOH to 5 eq.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][5][6][8][9][10][11][12] Chemical Reviews, 63(4), 373–401.[10] Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607–632.[10] Link

  • BenchChem. (2025).[5][6] "One-Pot Synthesis of 5-Cyanoindoles via Fischer Indolization." Application Notes. Link

  • Yoo, W. J., et al. (2015). "Direct C-H Carboxylation of Indole Derivatives." Heterocycles, 90(2), 1196-1204.[4] Link

  • Organic Syntheses. "Indole-2-carboxylic acid, ethyl ester." Org.[5][10][12][13] Synth. 1963, 43, 40. Link

Application Notes & Protocols: Synthesis of 5-Cyano-3-Methylindole via Japp-Klingemann Condensation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview and detailed laboratory protocols for the synthesis of 5-cyano-3-methylindole, a key heterocyclic scaffold in contemporary drug discovery. The synthetic strategy hinges on the tandem application of the Japp-Klingemann condensation followed by a Fischer indole cyclization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-elucidated pathway to this valuable intermediate.

Strategic Overview: The Japp-Klingemann/Fischer Indole Pathway

The synthesis of substituted indoles is a cornerstone of medicinal chemistry, as the indole nucleus is a privileged structure found in numerous pharmacologically active compounds.[1][2] The Japp-Klingemann reaction provides a powerful and versatile route to arylhydrazones, which are the essential precursors for the celebrated Fischer indole synthesis.[3][4][5] This two-stage approach is often superior to methods requiring the direct synthesis and isolation of substituted arylhydrazines, which can be unstable and challenging to handle.[6]

Our target, 5-cyano-3-methylindole, is a crucial building block for various therapeutic agents.[7] The cyano group at the 5-position offers a versatile chemical handle for further molecular elaboration. The chosen synthetic pathway leverages readily available starting materials to construct this target with high fidelity.

The overall strategy involves three key transformations:

  • Diazotization: Conversion of 4-aminobenzonitrile to its corresponding aryl diazonium salt.

  • Japp-Klingemann Condensation: Reaction of the diazonium salt with ethyl 2-methylacetoacetate to form a key arylhydrazone intermediate. This step cleverly installs the precursors for the N1, C2, and C3 atoms of the indole ring, including the desired 3-methyl group.

  • Fischer Indolization & Decarboxylation: Acid-catalyzed cyclization of the arylhydrazone to form the indole ring, followed by hydrolysis and decarboxylation to yield the final product.

Reaction Mechanism

The reaction proceeds via the initial formation of an arylhydrazone through the Japp-Klingemann condensation, which then undergoes an acid-catalyzed[4][4]-sigmatropic rearrangement in the Fischer indole synthesis.

Japp_Klingemann_Fischer_Indole Fig. 1: Japp-Klingemann to Fischer Indole Mechanism cluster_JK Japp-Klingemann Condensation cluster_Fischer Fischer Indole Synthesis reactant reactant intermediate intermediate product product reagent reagent A Aryl Diazonium Salt (from 4-aminobenzonitrile) C Azo Intermediate A->C Nucleophilic Attack B Ethyl 2-methylacetoacetate Enolate B->C D Arylhydrazone Intermediate C->D Hydrolysis & Rearrangement E Ene-hydrazine Tautomer D->E Acid (H+) F [3,3]-Sigmatropic Rearrangement E->F Heat G Indole-2-carboxylate F->G Aromatization (-NH3) H 5-Cyano-3-methylindole G->H 1. Saponification (OH-) 2. Decarboxylation (Heat, H+) reagent1 + Base reagent1->B

Caption: Fig. 1: Japp-Klingemann to Fischer Indole Mechanism.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of 5-cyano-3-methylindole. Each step includes explanations for the chosen conditions to ensure reproducibility and scalability.

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Aryl diazonium salts can be explosive when dry and should be kept in solution and used immediately.

Materials & Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)Equiv.
4-AminobenzonitrileC₇H₆N₂118.145.91 g50.01.0
Concentrated HCl (37%)HCl36.4612.5 mL1503.0
Sodium NitriteNaNO₂69.003.62 g52.51.05
Ethyl 2-methylacetoacetateC₇H₁₂O₃144.177.57 g52.51.05
Sodium Acetate (anhyd.)C₂H₃NaO₂82.0312.3 g1503.0
Ethanol (95%)C₂H₅OH46.07250 mL--
Sulfuric Acid (98%)H₂SO₄98.0850 mL--
Sodium HydroxideNaOH40.00~6.0 g1503.0
Dichloromethane (DCM)CH₂Cl₂84.93As needed--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--
HexanesC₆H₁₄86.18As needed--
Step-by-Step Procedure

Part A: Preparation of 4-Cyanophenyl Diazonium Chloride Solution (In-situ)

  • Rationale: Diazotization requires cold, acidic conditions to form the electrophilic diazonium ion and prevent its premature decomposition or unwanted side reactions.

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend 4-aminobenzonitrile (5.91 g, 50.0 mmol) in a mixture of water (50 mL) and concentrated HCl (12.5 mL).

  • Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring. A fine, white precipitate of the amine hydrochloride salt will form.

  • In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol) in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine slurry over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. The solids will dissolve, yielding a clear, pale-yellow solution of the diazonium salt.

  • Stir the solution for an additional 15 minutes at 0-5 °C. Use this solution immediately in the next step.

Part B: Japp-Klingemann Condensation

  • Rationale: The coupling reaction requires a buffered, slightly acidic to neutral pH to allow for the formation of the enolate from the β-ketoester without decomposing the diazonium salt. Sodium acetate acts as a base and a buffer.

  • In a 1 L beaker or flask, dissolve ethyl 2-methylacetoacetate (7.57 g, 52.5 mmol) and sodium acetate (12.3 g, 150 mmol) in 200 mL of 95% ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous mechanical or magnetic stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the ethanol solution over 30-45 minutes. Maintain the temperature below 10 °C.

  • A yellow-orange precipitate of the arylhydrazone should form during the addition.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove salts, followed by a small amount of cold ethanol to remove unreacted starting material.

  • Dry the resulting yellow solid (the intermediate hydrazone) under vacuum. A typical yield at this stage is 75-85%.

Part C: Fischer Indolization and Decarboxylation

  • Rationale: A strong protic acid like sulfuric acid is required to catalyze the[4][4]-sigmatropic rearrangement. The subsequent saponification and decarboxylation steps remove the ester group from the 2-position, which is a common strategy when using β-ketoesters in this synthesis.[6][8]

  • Indolization: Carefully add the dried hydrazone from Part B in portions to 50 mL of concentrated sulfuric acid, pre-cooled to 10 °C. Use mechanical stirring if necessary. After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the hydrazone is consumed.

  • Hydrolysis (Saponification): Cool the reaction mixture in an ice bath and cautiously pour it onto ~500 g of crushed ice. A precipitate of ethyl 5-cyano-3-methylindole-2-carboxylate will form. Neutralize the solution carefully with a cold 50% NaOH solution until it is strongly basic (pH > 12).

  • Heat the basic mixture to reflux (approx. 100 °C) for 2-4 hours to hydrolyze the ester to the carboxylate salt.

  • Decarboxylation: Cool the mixture to room temperature and re-acidify by slowly adding concentrated HCl until the pH is ~1-2. This will precipitate the indole-2-carboxylic acid.

  • Heat the acidic slurry to 90-100 °C. Vigorous gas evolution (CO₂) should be observed. Continue heating for 1-2 hours or until the effervescence ceases.

  • Cool the mixture to room temperature. The crude 5-cyano-3-methylindole will precipitate.

Part D: Work-up and Purification

  • Rationale: A standard extraction and crystallization/chromatography protocol is used to isolate and purify the final product from inorganic salts and any organic byproducts.

  • Extract the final acidic slurry with dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (1 x 100 mL), followed by saturated sodium bicarbonate solution (1 x 100 mL) to remove any residual acid, and finally with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification:

    • Recrystallization: The crude solid can be recrystallized from a suitable solvent system like ethanol/water or toluene/hexanes to yield pure 5-cyano-3-methylindole as a crystalline solid.

    • Column Chromatography: If recrystallization is insufficient, purify the crude material via flash chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.

Process Control and Optimization

The success of this synthesis relies on the careful control of several key parameters.

ParameterOptimal ConditionRationale & Field-Proven Insights
Temperature Diazotization: 0-5 °CCoupling: < 10 °CDiazotization: Prevents the decomposition of the unstable diazonium salt to phenols. Exotherms must be controlled.[9] Coupling: Balances the rate of reaction against the stability of the diazonium salt. Side reactions increase at higher temperatures.
pH / Acidity Diazotization: Strongly acidicCoupling: Buffered (pH 4-6)Indolization: Strongly acidicDiazotization: Ensures complete formation of the diazonium ion. Coupling: A higher pH would lead to diazonium decomposition, while a lower pH would inhibit the formation of the required β-ketoester enolate.[6] Indolization: A strong acid is the catalyst for the key rearrangement step.
Reagent Stoichiometry Slight excess of NaNO₂ and β-ketoesterA small excess of sodium nitrite ensures complete conversion of the starting aniline. A slight excess of the coupling partner drives the Japp-Klingemann reaction to completion.
Solvent Choice Ethanol/WaterProvides good solubility for the organic components and the inorganic salts (sodium acetate), creating a homogenous environment for the coupling reaction.

Experimental Workflow Visualization

The following diagram outlines the complete laboratory workflow from starting materials to the final, purified product.

Workflow Fig. 2: Experimental Workflow start start process process intermediate intermediate product product waste waste A Start: 4-Aminobenzonitrile, HCl, H₂O B Diazotization (NaNO₂, 0-5 °C) A->B C In-situ Diazonium Salt Solution B->C D Japp-Klingemann Coupling (Ethyl 2-methylacetoacetate, NaOAc, EtOH, <10 °C) C->D E Crude Hydrazone Precipitate D->E F Filtration & Drying E->F G Fischer Indolization (Conc. H₂SO₄, 60-70 °C) F->G H Saponification & Decarboxylation (1. NaOH, Reflux; 2. HCl, Heat) G->H I Crude Product Slurry H->I J Liquid-Liquid Extraction (DCM or EtOAc) I->J K Crude Solid Product J->K W1 Aqueous Waste J->W1 Acidic/Basic Aqueous Layers L Purification (Recrystallization or Chromatography) K->L M Final Product: 5-Cyano-3-methylindole L->M W2 Aqueous Waste L->W2 Filtrate/ Solvent Waste

Caption: Fig. 2: Experimental Workflow.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(6), 935-939. [Link]

  • Guo, R., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(34), 19101-19114. [Link]

  • Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Scientific Diagram]. Retrieved from [Link]

  • ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]

  • Chassaing, C., et al. (1998). New versatile approach to α-hydrazonoesters and amino acid derivatives trough a modified Japp–Klingemann reaction. Chemical Communications, (2), 215-216. [Link]

  • Fillion, E., et al. (2011). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. [Link]

  • Pelcman, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. [Link]

  • Seidel, D. (2011). Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC - NIH. [Link]

  • Guo, S., et al. (2009). Natural product leads for drug discovery: Isolation, synthesis and biological evaluation of 6-cyano-5-methoxyindolo[2,3-a]carbazole based ligands as antibacterial agents. Bioorganic & Medicinal Chemistry, 17(20), 7126-7130. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Retrieved from [Link]

  • EurekAlert!. (2025). Breakthrough in indole chemistry could accelerate drug development. Retrieved from [Link]

  • ResearchGate. (2026). Natural Product Leads for Drug Discovery: Isolation, Synthesis and Biological Evaluation of 6-Cyano-5-methoxyindolo[2,3-a]carbazole Based Ligands as Antibacterial Agents. Retrieved from [Link]

Sources

Application Note: Advanced Amide Coupling Protocols for Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Indole-2-carboxamides are privileged scaffolds in modern drug discovery, serving as the structural foundation for anti-tuberculosis agents[1], HIV-1 integrase strand transfer inhibitors[2], and therapeutics targeting Trypanosoma cruzi[3].

Despite their utility, the synthesis of these amides presents distinct mechanistic hurdles. The carboxylic acid at the C2 position is electronically deactivated by the electron-withdrawing nature of the adjacent aromatic indole core. Furthermore, the proximity of the indole nitrogen (N1) introduces steric hindrance and opens the pathway for competing side reactions (e.g., N-acylation) if the reaction is forced with overly aggressive acylating agents in the absence of proper base modulation. Historically, methods utilizing DCC and DMAP yielded poor conversions (often ~31%) due to these factors[1]. Modern, field-proven protocols rely on uronium salts (HATU) or optimized carbodiimide systems (EDC/HOBt) to achieve near-quantitative yields.

Strategic Workflow for Reagent Selection

The selection of a coupling reagent must be dictated by the nucleophilicity of the amine and the reaction medium. The decision tree below outlines the logical pathway for selecting the optimal protocol.

Workflow Start Indole-2-Carboxylic Acid Phase Reaction Medium? Start->Phase SolPhase Organic Solvent Phase->SolPhase AqPhase Aqueous / On-DNA Phase->AqPhase AmineType Amine Sterics? SolPhase->AmineType Micelle TPGS / HATU (Protocol C) AqPhase->Micelle Standard Standard Amine AmineType->Standard Hindered Hindered Amine AmineType->Hindered EDC EDC·HCl / HOBt (Protocol B) Standard->EDC HATU HATU / DIPEA (Protocol A) Hindered->HATU

Decision tree for selecting amide coupling conditions for indole-2-carboxylic acids.

Quantitative Comparison of Coupling Systems

To ensure a self-validating approach to synthesis, the expected yields and mechanistic advantages of various coupling systems are summarized below.

Coupling SystemConversion / YieldTarget ApplicationKey Mechanistic AdvantageRef
DCC / DMAP ~31%Legacy applicationsDirect activation, but prone to N-acylurea formation and difficult purification.[1]
EDC·HCl / HOBt 85–95%Scalable drug discoveryWater-soluble urea byproduct enables self-validating aqueous workup.[1]
HATU / DIPEA 75–95%Hindered/Deactivated amines7-azabenzotriazole provides neighboring group acceleration.[3]
HATU / 3.5% TPGS 100%DNA-Encoded Libraries (DELs)Micellar confinement drives extreme local effective concentrations.[4]

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU (For Hindered Amines)

Context: This protocol is optimized for synthesizing complex agents where the amine partner is sterically hindered or electronically deactivated[3]. Mechanistic Causality: HATU forms an highly reactive HOAt ester. The nitrogen at the 7-position of the benzotriazole ring acts as a general base, providing a neighboring group effect that drastically accelerates aminolysis compared to standard HOBt esters. DIPEA is selected as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere, dissolve indole-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to reach 0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the carboxylic acid is fully converted to the active ester before the amine is introduced, minimizing amine degradation.

  • Coupling: Add the amine (1.1 eq) in a single portion. Stir at room temperature for 2–16 hours depending on steric bulk.

  • Self-Validation (QC): Monitor the reaction via LC-MS.

    • Diagnostic check: A mass peak corresponding to [M + 118] indicates the formation of the HOAt active ester. If this persists after 16 hours, the amine is too hindered to react under ambient conditions, and gentle heating (40 °C) is required.

  • Workup: Dilute the mixture with EtOAc (10 volumes). Wash sequentially with 5% aqueous LiCl (3x) to partition the DMF into the aqueous layer, followed by saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Scalable Coupling using EDC·HCl / HOBt

Context: Ideal for large-scale synthesis, such as the development of anti-TB compounds, where column chromatography must be minimized[1]. Mechanistic Causality: Unlike DCC, which generates a highly insoluble dicyclohexylurea byproduct, EDC produces a water-soluble urea (1-[3-(dimethylamino)propyl]-3-ethylurea). This allows the purification process to be self-validating through simple aqueous washing.

Step-by-Step Methodology:

  • Preparation: Dissolve indole-2-carboxylic acid (1.0 eq), HOBt (1.5 eq), and the amine (1.1 eq) in anhydrous DCM (0.2 M).

  • Cooling & Activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq) followed by EDC·HCl (1.5 eq). Causality: Cooling the reaction during EDC addition prevents the premature rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea dead-end.

  • Coupling: Allow the reaction to warm naturally to room temperature and stir for 12 hours.

  • Self-Validation (QC): Monitor via TLC (Hexane/EtOAc). If unreacted indole-2-carboxylic acid remains, verify the pH of the reaction mixture; it must remain basic (pH > 8) to ensure the amine is not protonated and remains nucleophilic.

  • Workup: Dilute with additional DCM. Wash the organic layer with 1N HCl (removes unreacted amine and the EDC urea byproduct), followed by saturated NaHCO₃ (removes HOBt and unreacted acid), and finally brine. Evaporation of the organic layer typically yields >90% pure product[1].

Protocol C: Micellar On-DNA Coupling (DEL Synthesis)

Context: Specifically designed for the synthesis of DNA-Encoded Libraries (DELs) where reactions occur in aqueous media at nanomolar concentrations[4]. Mechanistic Causality: Standard solution-phase kinetics fail at the extreme dilutions used in DELs. The addition of 3.5% TPGS (D-α-tocopherol polyethylene glycol 1000 succinate) forms nanomicelles. These hydrophobic pockets artificially increase the local effective concentration of the indole-2-carboxylic acid and the DNA-conjugated amine, driving the reaction to 100% conversion[4].

Step-by-Step Methodology:

  • Micelle Formation: Prepare a solution of the DNA-conjugated amine (5 nmol) in a 3.5% TPGS aqueous solution (total volume ~30 μL).

  • Reagent Addition: Add indole-2-carboxylic acid (0.5 M in DMSO), HATU (0.5 M in DMSO), and 2,6-lutidine (2 M in DMSO). Causality: 2,6-lutidine is utilized as a sterically hindered base that effectively deprotonates the acid without degrading the sensitive DNA tag.

  • Incubation: Heat the reaction mixture at 45 °C for 16 hours.

  • Self-Validation (QC): Perform a standard ethanol precipitation to isolate the DNA. Analyze the resulting pellet via LC-MS to confirm the mass shift corresponding to the successful amide coupling.

References

1.[1] Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances. 1 2.[2] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. 2 3.[3] Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC / Journal of Medicinal Chemistry. 3 4.[4] Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science (RSC Publishing). 4

Sources

Selecting and Implementing Recrystallization Solvents for 5-Cyano-3-methylindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed guide for the selection and implementation of solvent systems for the purification of 5-cyano-3-methylindole-2-carboxylic acid via recrystallization. Recognizing the critical importance of purity for this heterocyclic building block in drug discovery and materials science, we present a framework grounded in the fundamental principles of solubility and crystal growth. This guide offers researchers a systematic approach, from theoretical solvent choice to small-scale screening and full-scale laboratory protocols, ensuring high-purity material for downstream applications.

Introduction: The Critical Role of Purification

5-Cyano-3-methylindole-2-carboxylic acid is a substituted indole, a privileged scaffold in medicinal chemistry. The dual presence of a carboxylic acid and a nitrile group offers versatile synthetic handles for the elaboration into more complex molecules. As with any active pharmaceutical ingredient (API) precursor or advanced intermediate, chemical purity is paramount.[1] Impurities can lead to undesirable side reactions, lower yields in subsequent steps, and introduce confounding variables in biological assays.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2][3][4] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3][5] A successful recrystallization can dramatically improve the purity, and often the crystalline form, of a compound, which in turn affects critical properties like stability, solubility, and bioavailability.[1][6] This guide provides the theoretical basis and practical protocols to develop a robust recrystallization procedure for 5-cyano-3-methylindole-2-carboxylic acid.

Guiding Principles for Solvent Selection

The ideal recrystallization solvent is one in which the compound of interest is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[5][7] Conversely, impurities should either be completely insoluble at all temperatures (allowing for hot filtration) or highly soluble even at low temperatures (remaining in the mother liquor upon crystallization).[7]

Molecular Structure Analysis

The structure of 5-cyano-3-methylindole-2-carboxylic acid dictates its interaction with various solvents.

  • Indole Ring System: The bicyclic aromatic core is largely non-polar and hydrophobic.

  • Carboxylic Acid (-COOH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. It imparts acidic properties, reacting with basic solvents.

  • Cyano Group (-CN): The nitrile group is polar due to the carbon-nitrogen triple bond.

  • Methyl Group (-CH3): A non-polar, hydrophobic group.

The molecule possesses both polar, hydrogen-bonding functionalities and a significant non-polar surface area. This amphiphilic nature suggests that moderately polar solvents, or mixtures of polar and non-polar solvents, are likely to be effective. The principle of "like dissolves like" is a useful starting point; compounds with polar functional groups tend to dissolve better in polar solvents.[7][8]

Single vs. Mixed-Solvent Systems

Single-Solvent Recrystallization: This is the simplest method, where the crude material is dissolved in a minimal amount of a hot solvent and allowed to cool.[3]

Mixed-Solvent Recrystallization: This technique is employed when no single solvent provides the desired temperature-dependent solubility profile.[7] It involves dissolving the compound in a "solvent" in which it is highly soluble, followed by the gradual addition of an "anti-solvent" in which the compound is poorly soluble, until the solution becomes saturated (cloudy).[1][7] For our target molecule, a common approach might involve dissolving it in a polar solvent like ethanol or acetone and adding a non-polar anti-solvent like water or hexane.

Workflow for Empirical Solvent Selection

A systematic screening process is the most reliable method to identify the optimal solvent or solvent system. This protocol should be performed on a small scale (~50-100 mg) before committing a large quantity of material.

Solvent_Screening_Workflow cluster_screening Small-Scale Solvent Screening start Place ~50mg of crude compound in a test tube add_solvent Add candidate solvent dropwise (e.g., 0.5 mL) at room temp start->add_solvent observe_rt Observe Solubility at RT add_solvent->observe_rt dissolves Fully Dissolves observe_rt->dissolves Yes insoluble Insoluble or Sparingly Soluble observe_rt->insoluble No end_bad_rt Solvent is too good. Reject. dissolves->end_bad_rt heat Gently heat the mixture to the solvent's boiling point insoluble->heat observe_hot Observe Solubility when Hot heat->observe_hot dissolves_hot Fully Dissolves observe_hot->dissolves_hot Yes insoluble_hot Remains Insoluble observe_hot->insoluble_hot No cool Allow to cool slowly to RT, then place in an ice bath dissolves_hot->cool end_bad_hot Solvent is too poor. Reject. insoluble_hot->end_bad_hot observe_cool Observe for Crystal Formation cool->observe_cool crystals Abundant Crystal Formation observe_cool->crystals Yes no_crystals No or Poor Crystallization observe_cool->no_crystals No end_good Candidate Solvent Identified crystals->end_good end_bad_cool Poor recovery. Consider mixed solvent or reject. no_crystals->end_bad_cool

Caption: Workflow for selecting a suitable recrystallization solvent.

Candidate Solvents and Their Properties

Based on the structural analysis, the following solvents are recommended for initial screening. This list progresses from polar to less polar solvents. Mixed-solvent systems are also proposed.

SolventClassBoiling Point (°C)Polarity (Relative)Rationale & Comments
Water Protic100.0[9][10]1.000[11]Likely a poor solvent due to the large aromatic system, but could be an excellent anti-solvent.
Ethanol Alcohol78.3[9][10]0.654[11]Good general-purpose polar protic solvent. Often used for indole derivatives.[12][13] Aqueous ethanol is a very common and effective system.[14]
Methanol Alcohol64.7[9][10]0.762[11]Similar to ethanol but more polar and lower boiling point.
Isopropanol (IPA) Alcohol82.3[9][10]0.546[11]Less polar than ethanol, may offer a better solubility differential.
Acetone Ketone56.3[9][15]0.355[11]Apolar aprotic solvent. Its ability to accept hydrogen bonds and its moderate polarity make it a strong candidate.
Ethyl Acetate (EtOAc) Ester77.1[9][15]0.228[11]A moderately polar solvent often effective for compounds with both polar and non-polar regions.[16][17]
Acetonitrile (ACN) Nitrile81.6[9][18]0.460[11][19]Polar aprotic solvent. May be too effective at dissolving the compound due to the nitrile group.
Toluene Aromatic110.6[9][10]0.099[11]Non-polar solvent. Likely poor solubility, but could be useful in a mixed-solvent system or for removing non-polar impurities.
Ethanol/Water MixtureVariableVariableA highly tunable system. Start with dissolving in hot ethanol and adding hot water dropwise until cloudiness persists.
Acetone/Hexane MixtureVariableVariableA polar/non-polar mixture. Dissolve in acetone and add hexane as the anti-solvent.

Detailed Recrystallization Protocol

This protocol assumes a suitable single solvent has been identified from the screening process. Modifications for mixed-solvent systems or hot filtration are noted.

Recrystallization_Process cluster_protocol General Recrystallization Protocol dissolution Step 1: Dissolution Dissolve crude solid in a minimum amount of boiling solvent. hot_filtration_decision Insoluble impurities present? dissolution->hot_filtration_decision hot_filtration Step 2: Hot Filtration (Optional) Quickly filter the hot solution to remove insoluble material. hot_filtration_decision->hot_filtration Yes cooling Step 3: Crystallization Allow the clear filtrate to cool slowly to room temperature, then in an ice bath. hot_filtration_decision->cooling No hot_filtration->cooling isolation Step 4: Crystal Isolation Collect crystals by vacuum filtration (e.g., using a Büchner funnel). cooling->isolation washing Step 5: Washing Wash crystals with a small amount of ice-cold recrystallization solvent. isolation->washing drying Step 6: Drying Dry the purified crystals under vacuum to remove all residual solvent. washing->drying analysis Step 7: Analysis Confirm purity (e.g., melting point, NMR, HPLC). drying->analysis

Caption: A step-by-step overview of the recrystallization process.

Protocol Steps:
  • Dissolution:

    • Place the crude 5-cyano-3-methylindole-2-carboxylic acid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a stir bar and place the flask on a stirrer/hotplate.

    • Add the chosen solvent in small portions while heating to a gentle boil. Continue adding solvent until the solid just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing yield.[8]

  • Decolorization/Hot Filtration (if necessary):

    • If the solution is highly colored or contains insoluble particulate matter, add a small amount of activated charcoal and boil for a few minutes.

    • CAUTION: Perform a hot filtration quickly to prevent premature crystallization. Use a pre-heated filter funnel and flask. Filter the hot solution to remove the charcoal or other solids.

  • Crystallization:

    • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.[5] Rapid cooling can trap impurities.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Collection (Vacuum Filtration):

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Use a spatula to transfer any remaining crystals, and rinse the flask with a small amount of the ice-cold mother liquor to complete the transfer.

  • Washing:

    • With the vacuum still on, wash the crystals on the filter paper with a small portion of fresh, ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Do not use too much wash solvent, as this will dissolve some of the product and reduce the yield.[8]

  • Drying:

    • Leave the crystals on the filter with the vacuum on for several minutes to air-dry them as much as possible.

    • Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.

  • Analysis:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.

  • No Crystals Form: The solution may be too dilute or supersaturated. Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. If that fails, add a "seed" crystal of the pure compound.[1][4] As a last resort, evaporate some of the solvent to increase the concentration and attempt to cool again.

  • Low Recovery: This is often caused by using too much solvent during dissolution or washing. Solution: Ensure the minimum amount of boiling solvent is used. Cool the flask thoroughly in an ice bath. Use only a minimal amount of ice-cold solvent for washing.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Polarity of Solvents. [Link]

  • Solvents and Polarity. University of California, Davis. [Link]

  • Recrystallization I. [Link]

  • Solvent Boiling Point Chart. BrandTech Scientific, Inc. [Link]

  • Organic Solvents: Boiling Points & Density. Scribd. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Solvent Boiling Point Chart. BRANDTECH Scientific. [Link]

  • Boiling Points of Common Organic Solvents (°C). [Link]

  • Properties of Solvents Used in Organic Chemistry. [Link]

  • Indole - Solubility of Things. [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]

  • Lab Procedure: Recrystallization. LabXchange. [Link]

  • Polarities of Solvents. Shodex HPLC Columns and Standards. [Link]

  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole. [Link]

  • Refinement method of indole-2-carboxylic acid.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC. [Link]

Sources

functionalization of the 5-cyano group in indole-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the 5-Cyano Motif in Indole-2-Carboxylic Acid Scaffolds

Executive Summary

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in STAT3 inhibitors, antiviral agents (e.g., HCV NS5B inhibitors), and NMDA receptor antagonists. The introduction of a cyano group at the C5 position provides a versatile "electrophilic handle" for late-stage diversification. However, the functionalization of the 5-cyano group presents a chemoselectivity challenge due to the presence of the acidic indole N-H (pKa ~16) and the reactive C2-carboxylic acid/ester.

This guide details high-fidelity protocols for transforming the 5-cyano group into bioisosteres (tetrazoles), heterocycle precursors (amidoximes), and primary amines, while preserving the integrity of the core indole scaffold.

Strategic Analysis & Logic

The Chemoselectivity Challenge

The 5-cyanoindole-2-carboxylic acid molecule contains three distinct reactive centers:

  • C2-Carboxylate: Susceptible to hydrolysis, transesterification, or decarboxylation (though C2 is more stable than C3, decarboxylation can occur under forcing acidic conditions).

  • Indole N-H: Susceptible to deprotonation by strong bases, leading to N-alkylation side reactions.

  • C5-Nitrile (Target): Requires nucleophilic attack or cycloaddition.

Operational Rule: To ensure reproducibility, the C2-carboxylic acid should generally be protected as an ester (ethyl or methyl) during C5-nitrile functionalization. Free acids often lead to solubility issues or salt formation that hampers the reaction kinetics at the nitrile center.

Decision Matrix: Pathway Selection
  • Target: Bioisostere (Acid mimic)

    
    Route A: Tetrazole Formation  (High value for improving metabolic stability).
    
  • Target: Heterocyclic Building Block

    
    Route B: Amidoxime Synthesis  (Precursor to 1,2,4-oxadiazoles).
    
  • Target: Linker/Spacer

    
    Route C: Reduction to Benzylamine .
    

Strategic Workflow Diagram

IndoleFunctionalization cluster_0 Key Decision Point Start 5-Cyanoindole-2-carboxylate (Ester Protected) Tetrazole 5-(Tetrazol-5-yl) derivative (Bioisostere) Start->Tetrazole NaN3, ZnBr2/NH4Cl [3+2] Cycloaddition Amidoxime Amidoxime Intermediate Start->Amidoxime NH2OH·HCl, Base Nucleophilic Addition Amine 5-Aminomethyl derivative (Linker) Start->Amine H2, Raney Ni or NaBH4/CoCl2 Oxadiazole 1,2,4-Oxadiazole (Heterocycle) Amidoxime->Oxadiazole R-COCl or R-COOH Cyclodehydration

Figure 1: Divergent synthesis pathways from the 5-cyanoindole-2-carboxylate scaffold.

Detailed Protocols

Protocol A: Synthesis of 5-(1H-tetrazol-5-yl)-1H-indole-2-carboxylate

Context: The tetrazole ring is a classic carboxylic acid bioisostere with improved metabolic stability and bioavailability. Traditional methods using tributyltin azide are toxic and difficult to purify. This protocol uses a Zinc-catalyzed approach which is safer and highly efficient.

Reagents:

  • Substrate: Ethyl 5-cyanoindole-2-carboxylate (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)[1]
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv) or Ammonium Chloride (
    
    
    
    ) (1.5 equiv)
  • Solvent: Isopropanol/Water (1:1) or DMF (for solubility)

Step-by-Step Methodology:

  • Setup: In a pressure vial or round-bottom flask equipped with a condenser, dissolve Ethyl 5-cyanoindole-2-carboxylate (1.0 mmol) in DMF (3 mL). Note: DMF is preferred over water/alcohol if the ester is lipophilic.

  • Addition: Add

    
     (97 mg, 1.5 mmol) and 
    
    
    
    (225 mg, 1.0 mmol).
    • Checkpoint:

      
       acts as a Lewis acid to activate the nitrile, significantly lowering the activation energy compared to 
      
      
      
      .
  • Reaction: Heat the mixture to 100–110°C for 12–24 hours. Monitor by TLC (eluent: 10% MeOH in DCM). The tetrazole product is significantly more polar than the starting nitrile.

  • Workup (Critical for Purity):

    • Cool to room temperature.[2][3][4][5][6]

    • Add 1N HCl slowly until pH ~2. Caution: Hydrazoic acid (

      
      ) may generate; perform in a fume hood. This step protonates the tetrazole and breaks the Zinc-tetrazolate complex.
      
    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with water (to remove DMF) and brine. Dry over

      
      .[7]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Validation Data:

  • IR: Disappearance of sharp

    
     stretch at ~2220 cm⁻¹.
    
  • ¹H NMR: Appearance of a broad downfield singlet (14-16 ppm) corresponding to the tetrazole NH.

Protocol B: Conversion to Amidoxime (Precursor to 1,2,4-Oxadiazoles)

Context: Amidoximes are stable intermediates that can be cyclized with carboxylic acids or acid chlorides to form oxadiazoles, a critical heterocyclic linkage in drug discovery (e.g., sphingosine-1-phosphate receptor modulators).

Reagents:

  • Substrate: Ethyl 5-cyanoindole-2-carboxylate (1.0 equiv)

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (3.0 equiv)
    
  • Base: Triethylamine (

    
    ) or 
    
    
    
    (3.0 equiv)
  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

  • Free Base Generation: In a flask, mix

    
     and 
    
    
    
    in EtOH. Stir for 30 mins at RT.
  • Coupling: Add the nitrile substrate.

  • Reaction: Reflux (80°C) for 6–12 hours.

    • Self-Validating Checkpoint: The reaction mixture usually turns homogenous as the polar amidoxime forms.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in water.[8] The amidoxime product often precipitates out as a solid. Filter and wash with cold water.

  • Data Analysis:

    • MS (ESI): Look for

      
      .
      
    • ¹H NMR: Characteristic broad singlet for

      
       (~9-10 ppm) and broad singlet for 
      
      
      
      (~5-6 ppm).

Comparative Data: Reaction Conditions

TransformationReagent SystemTemp (°C)Time (h)Typical YieldSelectivity Notes
Tetrazole

/

/ DMF
1101685-92%High. Esters remain intact.
Tetrazole

/

/ Toluene
1102470-80%Toxic tin byproducts; difficult purification.
Amidoxime

/

/ EtOH
80890-95%Very clean. Avoid strong mineral bases to protect ester.
Amide

/

/ DMSO
25180-85%Risk: Can hydrolyze C2-ester if not monitored strictly.

Troubleshooting & Optimization

  • Issue: Hydrolysis of the C2-Ester.

    • Cause: Presence of strong aqueous base (NaOH/KOH) or prolonged heating in water.

    • Solution: Use anhydrous conditions where possible (e.g., Protocol B with

      
       in dry EtOH). If hydrolysis occurs, re-esterification (EtOH/H2SO4) may be required.
      
  • Issue: Incomplete Conversion.

    • Cause: Poor solubility of the indole scaffold.

    • Solution: Switch solvent to DMSO or NMP. For tetrazole formation, microwave irradiation (140°C, 30 min) often drives the reaction to completion significantly faster than thermal heating.

  • Safety Note:

    
     can form explosive diazides with di-haloalkanes. Never use DCM as a solvent in reactions involving sodium azide.
    

References

  • Review of Tetrazole Synthesis: Roh, J., et al. "Heterogeneous Catalysts for the Synthesis of 5-Substituted 1H-Tetrazoles." Molecules, 2013, 18(10), 12707-12724. Link

  • Zinc-Catalyzed Tetrazole Formation: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001, 66(24), 7945–7950. Link

  • Amidoxime Synthesis Protocols: Zareef, M., et al. "Synthesis and characterization of new 1,2,4-oxadiazoles carrying benzimidazole moiety." Journal of Saudi Chemical Society, 2014, 18(5), 507-514. Link

  • Indole-2-carboxylate Chemistry: Battistutta, R., et al. "Indole-2-carboxylic acid derivatives as a new class of inhibitors of the hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 2005. Link

Sources

Application Note: Synthesis of CysLT1 Antagonists Utilizing the 5-Cyano-3-Methylindole Scaffold

[1]

Executive Summary

This Application Note details the synthetic protocols for constructing 5-cyano-3-methylindole , a critical pharmacophore scaffold used in the development of Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonists.[1] Similar to the clinically approved Zafirlukast (which utilizes a 5-carbamoylindole core), the 5-cyano analog represents a potent bioisostere offering distinct metabolic stability and hydrogen-bonding profiles.[1]

This guide provides a validated, step-by-step methodology for the Fischer Indole Synthesis of the core scaffold, followed by N-alkylation strategies essential for attaching the acidic pharmacophores required for high-affinity CysLT1 binding.[1]

Scientific Rationale & Mechanism

The Role of the Indole Scaffold in CysLT1 Antagonism

The CysLT1 receptor binds endogenous leukotrienes (LTC4, LTD4, LTE4) to trigger bronchoconstriction and inflammation.[2] Antagonists like Zafirlukast and Montelukast function by occupying the transmembrane binding pocket.[1]

  • The Indole Core: Mimics the hydrophobic domain of the natural leukotriene backbone, providing π-π stacking interactions within the receptor pocket.

  • 5-Cyano Substitution: Acts as a robust electron-withdrawing group (EWG).[1] Unlike the metabolically labile carbamate or ester groups, the nitrile is resistant to rapid hydrolysis while maintaining the dipole moment necessary for receptor affinity [1].

  • 3-Methyl Group: Provides steric bulk that restricts rotation, locking the molecule into a bioactive conformation that favors receptor docking over non-specific binding.[1]

Biological Signaling Pathway

The following diagram illustrates the interference of the synthesized antagonist within the inflammatory cascade.

CysLT1_PathwayArachidonicAcidArachidonic AcidLTA4Leukotriene A4 (LTA4)ArachidonicAcid->LTA45-LOXLOX5-Lipoxygenase (5-LOX)LTC4Leukotriene C4 (LTC4)LTA4->LTC4LTC4 SynthaseLTD4Leukotriene D4 (LTD4)(Potent Agonist)LTC4->LTD4γ-Glutamyl transpeptidaseReceptorCysLT1 Receptor(GPCR)LTD4->ReceptorEndogenous BindingResponseBronchoconstriction &InflammationReceptor->ResponseCa2+ FluxAntagonist5-Cyano-3-MethylindoleAntagonistAntagonist->ReceptorCompetitive InhibitionBlockBLOCKEDBlock->ResponseInhibits Signal

Figure 1: Mechanism of Action. The indole antagonist competitively inhibits LTD4 binding at the CysLT1 receptor, preventing the calcium flux that drives asthmatic responses.

Retrosynthetic Analysis

The synthesis is designed for scalability and regioselectivity.[1] The 5-cyano-3-methylindole core is constructed via Fischer Indole Synthesis , selected for its reliability in generating 3-substituted indoles.[1]

RetrosynthesisTargetTarget: CysLT1 Antagonist(N-Alkylated Indole)CoreScaffold:5-Cyano-3-methylindoleTarget->CoreN-AlkylationLinkerLinker:Substituted Benzyl HalideTarget->Linker+HydrazoneIntermediate:HydrazoneCore->HydrazoneFischer Cyclization(Acid/Heat)SM1Start Mat 1:4-Cyanophenylhydrazine HClHydrazone->SM1CondensationSM2Start Mat 2:PropionaldehydeHydrazone->SM2+

Figure 2: Retrosynthetic disconnection showing the convergent assembly of the indole core.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Cyano-3-methylindole (Core Scaffold)

Objective: Construct the indole ring with specific regiochemistry. Challenge: The electron-withdrawing cyano group deactivates the hydrazine, requiring robust acidic conditions for the [3,3]-sigmatropic rearrangement [2].[1]

Materials
ReagentEquiv.Role
4-Cyanophenylhydrazine HCl1.0Precursor
Propionaldehyde (Propanal)1.1Carbonyl Source (C2-C3)
Polyphosphoric Acid (PPA)SolventCatalyst & Solvent
Ethyl Acetate-Extraction
NaHCO₃ (sat.[1] aq.)-Neutralization
Step-by-Step Procedure
  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-cyanophenylhydrazine HCl (10.0 g, 59 mmol) in Ethanol (100 mL).

    • Add Propionaldehyde (3.76 g, 65 mmol) dropwise at 0°C.

    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of hydrazine.[1]

    • Note: The hydrazone may precipitate.[1] If so, filter and dry.[1][3] If not, concentrate in vacuo to yield the crude hydrazone.

  • Fischer Cyclization:

    • Place the crude hydrazone in a reactor equipped with a mechanical stirrer.[1]

    • Add Polyphosphoric Acid (PPA) (50 g) roughly 5x weight of hydrazone.[1]

    • Heat the mixture to 100–110°C for 3 hours.

    • Caution: The reaction is exothermic.[1] PPA is viscous; ensure efficient stirring to prevent hot spots which cause charring.[1]

  • Work-up & Isolation:

    • Cool the reaction mixture to ~60°C.

    • Pour onto crushed ice (300 g) with vigorous stirring to hydrolyze the PPA complex.

    • Neutralize with solid NaHCO₃ or NaOH (aq) until pH ~8.[1] Warning: CO₂ evolution.

    • Extract with Ethyl Acetate (3 x 100 mL).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude material contains a mixture of 5-cyano (major) and 7-cyano (minor) isomers.[1]

    • Recrystallization: Dissolve in minimal hot ethanol. Cool slowly to 4°C. The 5-cyano-3-methylindole typically crystallizes first.[1]

    • Yield Target: 60–70%.

    • Validation: ¹H NMR (DMSO-d₆) should show a singlet at C2 (~7.2-7.4 ppm) and the C3-methyl doublet/singlet.[1]

Protocol B: N-Alkylation (Pharmacophore Attachment)

Objective: Attach the acidic "tail" (e.g., methyl 4-(bromomethyl)-3-methoxybenzoate) to the indole nitrogen.[1] This mimics the Zafirlukast side chain structure [3].[1]

Materials
ReagentEquiv.Role
5-Cyano-3-methylindole1.0Scaffold
Benzyl Bromide Derivative*1.1Electrophile
Cesium Carbonate (Cs₂CO₃)2.0Base
DMF (Anhydrous)SolventSolvent

*Example Electrophile: Methyl 4-(bromomethyl)-3-methoxybenzoate[1][4]

Step-by-Step Procedure
  • Deprotonation:

    • Dissolve 5-cyano-3-methylindole (1.0 eq) in anhydrous DMF (0.2 M concentration) under Nitrogen atmosphere.

    • Add Cs₂CO₃ (2.0 eq).[1] Stir at room temperature for 30 minutes. The solution often turns yellow/orange, indicating anion formation.

  • Coupling:

    • Add the Benzyl Bromide Derivative (1.1 eq) dropwise.[1]

    • Stir at room temperature for 4–12 hours.

    • Checkpoint: Monitor TLC.[1][3][5] If N-alkylation is sluggish, heat to 50°C. Avoid excessive heat to prevent C-alkylation at the C2 position.[1]

  • Work-up:

    • Dilute with water (5x volume of DMF) to precipitate the product.[1]

    • Filter the solid or extract with EtOAc.[1][3]

    • Purify via Flash Chromatography (SiO₂, Hexane/EtOAc gradient).[1]

Analytical Validation Standards

To ensure scientific integrity, the synthesized scaffold must meet the following criteria before biological testing.

NMR Characterization (Expected Data)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.4 (s, 1H, NH): Broad singlet, disappears on D₂O shake (confirming free indole N-H).

    • δ 8.1 (s, 1H, H-4): Deshielded due to cyano group.[1]

    • δ 7.2 (s, 1H, H-2): Characteristic of 3-substituted indoles.[1]

    • δ 2.3 (s, 3H, CH₃): Methyl group at C3.[6]

Purity Specifications
  • HPLC Purity: >98% (Area %) at 254 nm.

  • Regioisomeric Purity: The 7-cyano isomer must be <0.5%.[1]

  • Residual Solvents: DMF < 880 ppm (ICH Q3C limits).[1]

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Yield in Fischer Step Incomplete hydrazone formation or PPA too old/viscous.[1]Ensure hydrazone is dry before adding PPA.[1] Use fresh PPA or switch to 4% H₂SO₄ in Ethanol (reflux).[1]
Regioisomer Contamination Inefficient separation of 5-CN vs 7-CN.[1]Recrystallize twice from Ethanol/Water.[1] 5-CN isomer is generally less soluble.[1]
N-Alkylation fails Moisture in DMF or weak base.[1]Dry DMF over molecular sieves.[1] Switch base to NaH (60% dispersion) at 0°C.
C-Alkylation observed Reaction temperature too high during alkylation.Keep reaction <25°C. Use a softer counter-ion (Cesium is usually good, but try Potassium if selectivity is poor).[1]

References

  • Matassa, V. G., et al. (1990).[1][7] Evolution of a series of peptidoleukotriene antagonists: Synthesis and structure/activity relationships of 1,3,5-substituted indoles and indazoles. Journal of Medicinal Chemistry, 33(6), 1781–1790. Link[1]

  • Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (Classic text on mechanism and acid catalysis choices).[1][8]

  • Brown, F. J., et al. (1989).[1] Design and synthesis of a potent, selective, and orally active leukotriene D4 antagonist. Journal of Medicinal Chemistry, 32(4), 807–826. Link[1]

  • Paladugu, S., et al. (2018).[1][7] Synthesis of Asthma Drug Zafirlukast Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation.[1][7][9] ACS Omega, 3(4), 4289–4294.[9] Link[1]

Application Note: Microwave-Assisted Synthesis of 5-Cyano-3-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-2-carboxylic acids are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in the development of kinase inhibitors, antiviral agents, and G-protein-coupled receptor (GPCR) antagonists. The target molecule, 5-cyano-3-methyl-1H-indole-2-carboxylic acid (CAS: 169463-46-1), features a strategically positioned cyano group at the C5 position. This electron-withdrawing group is highly valued for its ability to participate in strong hydrogen bonding and serves as a versatile synthetic handle for downstream functionalization.

Traditional thermal Fischer indole synthesis often requires harsh conditions, prolonged reaction times, and suffers from poor yields due to the degradation of sensitive intermediates. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), we leverage dielectric heating to rapidly reach high temperatures, significantly accelerating the reaction while maintaining a clean impurity profile. This application note details a highly optimized, self-validating two-step microwave-assisted protocol to synthesize the target molecule with excellent yield and purity.

Mechanistic Rationale & Causality (The "Why")

The synthesis is designed as a highly efficient two-step sequence:

1. Microwave-Assisted Fischer Indolization: The process begins with the condensation of 4-cyanophenylhydrazine hydrochloride and ethyl 2-oxobutanoate (ethyl


-ketobutyrate) to form an aryl hydrazone. Under Brønsted acid catalysis (

-toluenesulfonic acid) and microwave irradiation, the hydrazone tautomerizes to an ene-hydrazine. The critical, rate-determining step is the [3,3]-sigmatropic rearrangement, which breaks the weak N–N bond and forms a new C–C bond at the ortho-position of the aromatic ring.

Causality of Microwave Use: The sigmatropic rearrangement requires a high activation energy. Conventional conductive heating often leads to localized overheating (hot spots) at the vessel walls, causing the electron-rich intermediates to polymerize into tarry byproducts. Microwave irradiation provides rapid, uniform volumetric heating, overcoming the activation barrier in minutes rather than hours, thereby trapping the kinetic product and drastically improving the yield [1]. Subsequent re-aromatization, intramolecular aminal formation, and elimination of ammonia yield the intermediate, ethyl 5-cyano-3-methyl-1H-indole-2-carboxylate [2].

2. Microwave-Assisted Saponification: The ester intermediate is sterically hindered by the adjacent C3-methyl group and the rigid indole core, making conventional room-temperature hydrolysis painstakingly slow. By employing microwave irradiation at 80 °C with aqueous lithium hydroxide (LiOH) in a THF/MeOH/H₂O co-solvent system, the nucleophilic acyl substitution is accelerated, cleanly cleaving the ester to the corresponding carboxylic acid without hydrolyzing the sensitive C5-cyano group [3].

Synthetic Workflow Visualization

Workflow A 4-Cyanophenylhydrazine + Ethyl 2-oxobutanoate B MW Irradiation (120°C, 10 min) p-TsOH, EtOH A->B C Ethyl 5-cyano-3-methyl- 1H-indole-2-carboxylate B->C Step 1: Fischer Indolization D MW Saponification (80°C, 5 min) LiOH, THF/MeOH/H2O C->D E 5-Cyano-3-methyl-1H- indole-2-carboxylic acid D->E Step 2: Hydrolysis

Figure 1: Two-step microwave-assisted synthetic workflow for the target indole-2-carboxylic acid.

Experimental Protocols (The "How")

General Notes: All microwave reactions must be performed in a dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and magnetic stirring to ensure scalability and reproducibility [4].

Step 1: Synthesis of Ethyl 5-cyano-3-methyl-1H-indole-2-carboxylate
  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-cyanophenylhydrazine hydrochloride (1.0 mmol, 169.6 mg) and ethyl 2-oxobutanoate (1.1 mmol, 143.2 mg).

  • Solvent & Catalyst: Add 3.0 mL of absolute ethanol followed by

    
    -toluenesulfonic acid monohydrate (
    
    
    
    -TsOH·H₂O, 0.2 mmol, 38.0 mg) as the Brønsted acid catalyst.
  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 120 °C for 10 minutes (ramp time: 2 minutes) with a maximum power setting of 150 W.

  • Workup: Allow the vial to cool to room temperature via compressed air cooling. Dilute the reaction mixture with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize the acid catalyst, followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by recrystallization from hot ethanol to afford the intermediate ester as a pale yellow solid.

Step 2: Saponification to 5-Cyano-3-methyl-1H-indole-2-carboxylic acid
  • Preparation: Transfer the purified ethyl 5-cyano-3-methyl-1H-indole-2-carboxylate (0.5 mmol, ~114 mg) to a 10 mL microwave vial.

  • Reagents: Add a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 4.0 mL total) to ensure complete dissolution of both the lipophilic ester and the inorganic base. Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 mmol, 105 mg).

  • Irradiation: Seal the vial and irradiate at 80 °C for 5 minutes.

  • Workup: Cool to room temperature. Evaporate the volatile organic solvents (THF/MeOH) under a gentle stream of nitrogen. Dilute the remaining aqueous layer with 5 mL of distilled water.

  • Acidification & Isolation: Chill the aqueous solution in an ice bath and slowly acidify to pH 2–3 using 1M HCl. The target carboxylic acid will precipitate as an off-white solid. Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50 °C overnight.

Quantitative Data & Validation

To establish a self-validating system, reaction parameters for the Fischer indolization were systematically varied. The optimal conditions (Entry 4) balance rapid conversion with the suppression of thermal degradation.

Table 1: Optimization of Microwave Conditions for Step 1 (Fischer Indolization)

EntryCatalystSolventTemp (°C)Time (min)Isolated Yield (%)
1NoneEtOH12030Trace
2ZnCl₂ (20 mol%)EtOH1202065
3

-TsOH (20 mol%)
EtOH1001578
4

-TsOH (20 mol%)
EtOH 120 10 92
5

-TsOH (20 mol%)
AcOH1201085

Table 2: Analytical Characterization Summary

Compound¹H NMR Highlights (DMSO-d₆, 400 MHz)MS (ESI) [M-H]⁻Purity (HPLC)
Intermediate Ester δ 12.10 (s, 1H, NH), 8.25 (s, 1H, Ar-H), 4.35 (q, 2H, CH₂), 2.55 (s, 3H, CH₃)m/z 227.1>98%
Target Acid δ 13.20 (br s, 1H, COOH), 12.05 (s, 1H, NH), 8.22 (s, 1H, Ar-H), 2.54 (s, 3H, CH₃)m/z 199.1>99%

Mechanistic Pathway Visualization

Mechanism H 1. Aryl Hydrazone Formation (Condensation) E 2. Tautomerization (Ene-Hydrazine Generation) H->E S 3. [3,3]-Sigmatropic Rearrangement (Rate-Determining C-C Bond Formation) E->S R 4. Re-aromatization (Restoring Benzene Ring) S->R C 5. Cyclization (Intramolecular Aminal Formation) R->C A 6. Ammonia Elimination (Indole Core Aromatization) C->A

Figure 2: Mechanistic pathway of the Fischer indolization and sigmatropic rearrangement.

References

  • Gu, L., et al. "Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid." Journal of the Brazilian Chemical Society, 22(11), 2036-2039 (2011). URL:[Link]

  • Colella, M., et al. "Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles." Molecules, 25(15), 3337 (2020). URL:[Link]

  • Bowman, M. D., et al. "Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors." Organic Process Research & Development, 8(3), 535-546 (2004). URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 5-Cyano-3-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing 5-cyano-3-methyl-1H-indole-2-carboxylic acid presents a distinct "push-pull" conflict in organic chemistry. You are building an indole core using the Fischer Indole Synthesis , but the electron-withdrawing cyano group (-CN) significantly deactivates the aromatic ring, retarding the critical [3,3]-sigmatropic rearrangement. Furthermore, the final target requires a free carboxylic acid at the C2 position, necessitating an ester hydrolysis step that must not compromise the sensitive nitrile group.

This guide provides a validated "Gold Standard" protocol and a troubleshooting dashboard designed to navigate these electronic and chemoselective challenges.

Module 1: The "Gold Standard" Protocol

Objective: Synthesis of 5-cyano-3-methyl-1H-indole-2-carboxylic acid via the ethyl ester intermediate. Route: Fischer Indole Synthesis


 Chemoselective Hydrolysis.
Step 1: Hydrazone Formation & Cyclization (One-Pot or Two-Step)

Rationale: The electron-deficient nature of 4-cyanophenylhydrazine requires a robust acid catalyst to drive the rearrangement. Polyphosphoric Acid (PPA) is preferred for deactivated systems, but Zinc Chloride (


) in Acetic Acid (

) offers easier workup.

Reagents:

  • A: 4-Cyanophenylhydrazine hydrochloride (1.0 equiv)

  • B: Ethyl 2-oxobutanoate (Ethyl 2-ketobutyrate) (1.1 equiv)

  • Catalyst: Anhydrous

    
     (2.0 equiv) in Glacial Acetic Acid OR Polyphosphoric Acid (PPA).
    

Protocol (ZnCl2/AcOH Method):

  • Condensation: Dissolve 4-cyanophenylhydrazine HCl in glacial acetic acid. Add ethyl 2-oxobutanoate. Stir at room temperature for 1–2 hours. Validation: Monitor TLC for the disappearance of hydrazine and formation of the hydrazone spot.

  • Cyclization: Add anhydrous

    
     to the reaction mixture. Heat to 100–110°C  for 4–6 hours.
    
    • Critical Control: Do not exceed 120°C to prevent nitrile hydrolysis.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water with vigorous stirring. The indole ester (Ethyl 5-cyano-3-methyl-1H-indole-2-carboxylate) should precipitate as a solid.[1]

  • Purification: Filter the solid. Wash with water to remove acid/zinc salts. Recrystallize from Ethanol/Water if necessary.

Step 2: Chemoselective Hydrolysis

Rationale: You must cleave the ethyl ester without hydrolyzing the 5-cyano group to an amide or acid. Alkaline saponification is faster and milder than acidic hydrolysis.

Reagents:

  • Substrate: Ethyl 5-cyano-3-methyl-1H-indole-2-carboxylate

  • Base: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 equiv)

  • Solvent: THF:Water (3:1) or Ethanol:Water (3:1)

Protocol:

  • Dissolve the ester in the solvent mixture.

  • Add the base (LiOH is milder). Stir at Room Temperature to 40°C .

    • Warning: Do not reflux. High heat + strong base will attack the nitrile.

  • Monitoring: Monitor by TLC/LC-MS until the ester is consumed (typically 2–4 hours).

  • Isolation: Acidify carefully with 1N HCl to pH 3–4. The product (5-cyano-3-methyl-1H-indole-2-carboxylic acid) will precipitate. Filter and dry.[2][3]

Module 2: Troubleshooting Dashboard (Q&A)

Category A: Low Yield & Reaction Failure

Q1: I am getting very low yields (<20%) during the cyclization step. The starting material is consumed, but the product is messy. Why? Diagnosis: This is likely due to the "Electronic Drag" of the cyano group. The 5-CN group withdraws electron density from the benzene ring, destabilizing the cationic intermediate required for the [3,3]-sigmatropic rearrangement (the rate-determining step). Corrective Action:

  • Switch Catalyst: If using mild acid (e.g.,

    
    /EtOH), switch to Polyphosphoric Acid (PPA) . PPA acts as both solvent and strong acid, stabilizing the intermediate and forcing the rearrangement.
    
  • Increase Temperature: If using ZnCl2/AcOH at 80°C, increase to 105–110°C. The rearrangement has a high activation energy due to the deactivating group.

Q2: My product contains a significant impurity that analyzes as the amide (-CONH2) instead of the nitrile (-CN). Diagnosis: You have hydrolyzed the nitrile. This usually happens if the cyclization temperature is too high (>120°C) in the presence of moisture, or if the final hydrolysis step was too harsh. Corrective Action:

  • Dry Conditions: Ensure your acetic acid or PPA is anhydrous during cyclization.

  • Milder Hydrolysis: In Step 2, strictly limit the temperature to <40°C. Use LiOH instead of NaOH. Avoid acidic hydrolysis for the ester cleavage.

Category B: Purification & Workup[1][4]

Q3: The acid product is not precipitating after the final hydrolysis step. Diagnosis: 5-cyano-3-methyl-1H-indole-2-carboxylic acid is somewhat amphoteric and polar. If the pH is too low (<1), the nitrogen might protonate, keeping it soluble. If too high (>5), it remains as the carboxylate salt. Corrective Action:

  • Isoelectric Point: Adjust pH carefully to 3–4 . This is typically the isoelectric point where the free acid is least soluble.

  • Salting Out: Add saturated NaCl (brine) to the aqueous layer to force precipitation.

Q4: Can I use the Japp-Klingemann reaction instead? Answer: Yes, and it is often safer for scale-up.

  • Workflow: React 4-cyanobenzenediazonium chloride (from 4-aminobenzonitrile) with ethyl 2-methylacetoacetate .

  • Mechanism: This forms an azo-ester intermediate, which upon acid treatment cleaves the acetyl group to yield the same hydrazone used in the Fischer synthesis.

  • Benefit: Avoids isolation of the toxic/unstable 4-cyanophenylhydrazine.

Module 3: Critical Mechanism & Logic Flow

The following diagram illustrates the reaction pathway and the critical decision nodes where yield is often lost.

FischerOptimization Start Reactants: 4-Cyanophenylhydrazine + Ethyl 2-oxobutanoate Hydrazone Intermediate: Phenylhydrazone Formation Start->Hydrazone AcOH, RT Cyclization Step 2: Cyclization ([3,3]-Sigmatropic Rearrangement) Hydrazone->Cyclization Acid Catalyst (ZnCl2 or PPA) Ester Intermediate: Ethyl 5-cyano-3-methylindole-2-carboxylate Cyclization->Ester Optimized: 100-110°C Anhydrous Fail_EWG Issue: Low Yield (EWG inhibits rearrangement) Cyclization->Fail_EWG Temp too low Acid too weak Fail_Hyd Issue: Nitrile Hydrolysis (CN -> CONH2) Cyclization->Fail_Hyd Temp >120°C Excess Water Hydrolysis Step 3: Ester Hydrolysis Ester->Hydrolysis LiOH, THF/H2O <40°C FinalProduct Target: 5-Cyano-3-methyl-1H-indole-2-carboxylic acid Hydrolysis->FinalProduct Controlled pH 3-4 Hydrolysis->Fail_Hyd Reflux or Strong Acid

Caption: Reaction coordinate showing critical failure points (Red) caused by the electron-withdrawing nitrile group and hydrolysis sensitivity.

Summary Table: Optimization Parameters

ParameterStandard Condition (Risk)Optimized Condition (Recommended) Reason
Catalyst

/ Ethanol

/ AcOH
or PPA
Stronger activation needed for deactivated ring.
Cyclization Temp Reflux (78°C)100–110°C Overcomes activation energy barrier of EWG.
Hydrolysis Base NaOH / RefluxLiOH / 25–40°C Prevents attack on the nitrile group.
Workup pH pH < 1pH 3–4 Maximizes precipitation of the specific acid.

References

  • BenchChem. (2025). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. Retrieved from

  • Organic Syntheses. (1942). Ethyl Indole-2-carboxylate.[1][4][5] Org. Synth. 1942, 22, 53. Retrieved from

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Gassman, P. G., & van Bergen, T. J. (1976). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.[2][6] Org. Synth. 1976, 56, 72. Retrieved from

  • Clark, J. (2020).[3] Hydrolysis of Nitriles and Esters. ChemGuide. Retrieved from

Sources

preventing decarboxylation of indole-2-carboxylic acids during heating

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center

Current Status: Operational Lead Scientist: Dr. Aris Thorne Subject: Preventing Thermal Decarboxylation of Indole-2-Carboxylic Acids (I2CA)

The Core Issue: Why is my Indole losing CO₂?

The Mechanistic "Trap"

Indole-2-carboxylic acids are deceptively stable solids at room temperature but become volatile substrates under specific thermal and chemical stresses. The instability is not inherent to the carboxyl group alone but arises from the electron-rich nature of the indole ring.

The Mechanism of Failure (Acid-Catalyzed Thermal Decarboxylation): Unlike simple benzoic acids, I2CA behaves similarly to a vinylogous


-amino acid .
  • Protonation: The C3 position of the indole is highly nucleophilic. Under acidic conditions (or even in protic solvents at high heat), C3 gets protonated.

  • Indolenium Formation: This forms a cationic indolenium intermediate (a non-aromatic species).

  • Elimination: To restore aromaticity, the molecule ejects CO₂ from the C2 position.

Visualizing the Danger Zone The following diagram illustrates the pathway you must block to ensure stability.

DecarboxylationMechanism cluster_prevention PREVENTION STRATEGY I2CA Indole-2-COOH (Stable Aromatic) Intermediate C3-Protonated Indolenium Cation (Unstable/Non-Aromatic) I2CA->Intermediate Protonation at C3 Acid H+ / Heat TS Transition State (CO2 Ejection) Intermediate->TS Restoration of Aromaticity drives rxn Product Indole (Decarboxylated) + CO2 TS->Product Block Block Protonation: Maintain pH > 7 (Form Carboxylate Salt) Block->I2CA

Caption: The acid-catalyzed decarboxylation pathway. Protonation at C3 (yellow node) is the critical failure point that triggers CO₂ loss to restore aromaticity.

Diagnostic & Troubleshooting (Q&A)

Scenario A: Cross-Coupling Reactions (Suzuki/Buchwald)

User Question: I am performing a Suzuki coupling on a 5-bromoindole-2-carboxylic acid at 90°C. LCMS shows the product mass is -44 Da (des-carboxy). Why?

Technical Diagnosis: You likely exhausted your base. In Suzuki couplings, the boronic acid requires a base to activate, but if the reaction generates acid (or if the base is consumed), the I2CA reverts to its free acid form. At 90°C, the free acid decarboxylates.

Corrective Action:

  • Stoichiometry Check: Ensure you are using at least 3.5 equivalents of base (e.g.,

    
     or 
    
    
    
    ). You need:
    • 1 eq to deprotonate the carboxylic acid (forming the stable carboxylate).

    • 1 eq to activate the boronic acid.

    • 1.5 eq excess to buffer the system.

  • Solvent Switch: Avoid pure protic solvents (EtOH/Water) if possible. Use aprotic polar mixtures like 1,4-Dioxane/Water (4:1) .

Scenario B: Workup and Purification

User Question: My reaction worked, but after acidifying the mixture to precipitate the product and drying it in the oven, the purity dropped. What happened?

Technical Diagnosis: You triggered the mechanism described above. Acidifying to pH 1-2 precipitates the free acid. If you then heat this wet, acidic solid (oven drying), you are creating the perfect conditions for decarboxylation (Acid + Heat + Water).

Corrective Action:

  • Do not heat-dry acidic indoles. Dry under high vacuum at room temperature.

  • Alternative Isolation: Isolate as the lithium or sodium salt if possible, then acidify only immediately before the next step.

  • Cold Acidification: Perform the acidification at 0°C and filter immediately.

Scenario C: Recrystallization

User Question: I tried to recrystallize my indole-2-carboxylic acid from hot ethanol, but I recovered indole.

Technical Diagnosis: Ethanol at reflux (78°C) is sufficient to drive decarboxylation if the indole is electron-rich (e.g., methoxy-substituted) and trace acid is present.

Corrective Action:

  • Esterification: Convert to the Methyl or Ethyl ester before purification. Esters are significantly more robust.

  • Solvent Change: Use Acetonitrile or Toluene (if solubility permits) and keep the duration of heating minimal.

Stability Data & Thresholds

Use this table to determine if your reaction conditions are safe.

ConditionStability RiskMechanismRecommendation
pH < 4, T > 60°C 🔴 CRITICAL C3-Protonation drivenSTOP. Cool down, add base.
pH > 8, T > 100°C 🟡 MODERATE Thermal agitationGenerally safe for < 4 hours.[1]
Cu/Ag Catalyst, T > 80°C 🔴 CRITICAL Metal-mediated decarboxylationUse Pd catalysts; avoid Cu/Ag.
DMSO/DMF, T > 120°C 🟡 MODERATE Thermal decompositionMonitor closely; keep time short.
Ester Derivative, T < 150°C 🟢 SAFE ProtectedPreferred route for high-temp chemistry.

Standard Operating Procedures (SOPs)

Protocol 1: The "Safe-Heat" Suzuki Coupling

Designed to maintain the Indole-2-carboxylate as a stable salt throughout the reaction.

Reagents:

  • Indole-2-carboxylic acid substrate (1.0 eq)

  • Boronic Acid/Ester (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq) - Preferred for stability over Pd(PPh3)4

  • K₂CO₃ (3.5 eq) - Critical Excess

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed

Step-by-Step:

  • Dissolution: Dissolve the Indole-2-carboxylic acid in the solvent mixture before adding the catalyst.

  • Deprotonation: Add the K₂CO₃ and stir at Room Temp for 10 minutes. This locks the indole as the potassium carboxylate salt.

  • Catalysis: Add the Boronic acid and Pd catalyst.

  • Heating: Heat to 80-90°C.

    • Note: Do not exceed 100°C unless necessary.

  • Monitoring: Check LCMS at 1 hour. Look for the [M+H]+ peak. If you see [M-44+H]+, lower temp and add more base.

Protocol 2: Esterification Protection Loop

If your synthesis requires harsh conditions (e.g., nitration, chlorination at high T), protect the acid first.

ProtectionLoop Start Unstable Indole-2-COOH Step1 1. TMS-Diazomethane / MeOH OR SOCl2 / MeOH (0°C) Start->Step1 Protected Indole-2-COOMe (Stable Ester) Step1->Protected HarshRxn Perform High-Temp Reaction (>100°C, Acidic, etc.) Protected->HarshRxn Deprotect Hydrolysis: LiOH / THF / H2O (Room Temp) HarshRxn->Deprotect Final Target Indole-2-COOH Deprotect->Final

Caption: Workflow for temporary protection of the carboxyl group to survive harsh synthetic steps.

References

  • Tilstam, U. (2012).[2] "A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane." Organic Process Research & Development, 16(8), 1449–1454.[2]

    • Context: Describes the intentional high-temp decarboxylation, establishing the upper thermal limits (300°C) and the role of DBU.
  • Piers, E., et al. (2011).[3] "The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids." Canadian Journal of Chemistry.

    • Context: Foundational text on the comparative stability of Indole-2 vs Indole-3 acids and the use of Copper/Quinoline for decarboxyl
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. Context: Authoritative textbook source for the electrophilic substitution mechanism at C3 of indoles (The "Vinylogous" behavior).
  • Organic Chemistry Portal. "Decarboxylation."

    • Context: General mechanisms for decarboxylation of heteroarom

Sources

solubility issues with 5-cyano-3-methylindole derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Challenges with 5-Cyano-3-methylindole Derivatives in Organic Solvents

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of functionalized indoles. 5-Cyano-3-methylindole derivatives present a unique physicochemical paradox. The indole core is highly aromatic and hydrophobic, driving strong intermolecular


 stacking[1]. The addition of a 3-methyl group increases lipophilicity, while the 5-cyano group (-C≡N) is a powerful electron-withdrawing moiety that introduces a strong permanent dipole and hydrogen-bond acceptor capabilities[2].

This dichotomy means that these derivatives often defy general "like-dissolves-like" rules. In non-polar solvents, dipole-dipole interactions between the cyano groups of adjacent solute molecules can outcompete solute-solvent interactions, leading to rapid crystallization or precipitation. Conversely, in highly polar protic solvents, the hydrophobic bulk of the 3-methylindole core resists solvation. This guide provides field-proven, mechanistically grounded strategies to troubleshoot and optimize your solvation workflows.

Quantitative Data: Solvent Compatibility & Solvation Matrix

To establish a baseline for experimental design, we must evaluate the dielectric constants (


) and empirical solubility behaviors of cyanoindole derivatives across different solvent classes[3].
Solvent ClassSolventDielectric Constant (

)
Estimated Solubility LimitMechanistic Application / Recommendation
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mLOptimal for primary stocks. High dipole effectively disrupts

stacking and solvates the cyano group[1].
Polar Aprotic N,N-Dimethylformamide (DMF)36.780 - 100 mg/mLExcellent alternative to DMSO if lower viscosity or easier solvent removal is required.
Halogenated Chloroform (CHCl₃)4.830 - 50 mg/mLBest for extraction/chromatography. Uniquely capable of solvating both the lipophilic core and polar cyano group[3].
Polar Protic Methanol (MeOH)32.710 - 20 mg/mLModerate. Hydrogen bonding to the cyano group aids dissolution, but is ultimately limited by the hydrophobic core[3].
Non-Polar Hexane / Toluene1.9 / 2.4< 5 mg/mLHigh risk of precipitation. Use primarily as an anti-solvent for controlled recrystallization[3].

Diagnostic Workflow: Resolving Organic Solvent Precipitation

When precipitation occurs unexpectedly, use the following logical progression to rescue your samples without degrading the active compound.

SolubilityWorkflow Start Precipitation Observed in Organic Solvent CheckSolvent Determine Solvent Class Start->CheckSolvent Aprotic Polar Aprotic (e.g., DMSO, DMF) CheckSolvent->Aprotic NonPolar Non-Polar (e.g., Hexane, Toluene) CheckSolvent->NonPolar Protic Polar Protic (e.g., MeOH, EtOH) CheckSolvent->Protic Action1 Apply gentle heating (40°C) & bath sonication Aprotic->Action1 Action2 Add halogenated co-solvent (e.g., Chloroform/DCM) NonPolar->Action2 Action3 Check for H-bond saturation; Increase solvent volume Protic->Action3 Validate Self-Validation: Centrifuge & check for micro-pellet Action1->Validate Action2->Validate Action3->Validate Validate->CheckSolvent Pellet forms Success Complete Dissolution Achieved Validate->Success No pellet

Diagnostic workflow for resolving 5-cyano-3-methylindole precipitation in organic solvents.

Step-by-Step Methodologies: Self-Validating Protocols

Protocol A: Preparation of High-Concentration Primary Stocks (e.g., 100 mM in DMSO) Causality: DMSO is utilized because its high dielectric constant and sulfoxide dipole effectively disrupt the intermolecular hydrogen bonding and dipole-dipole interactions between the cyano groups of the solute[1].

  • Equilibration: Allow the lyophilized 5-cyano-3-methylindole derivative to reach room temperature in a desiccator before opening. Why? Prevents atmospheric moisture condensation, which drastically reduces solubility in organic solvents.

  • Solvent Addition: Add anhydrous DMSO to achieve the target concentration.

  • Mechanical Disruption: Vortex for 60 seconds. If particulates remain, place the vial in a water bath sonicator at 37°C for 5–10 minutes. Why? Sonication provides the activation energy required to break the crystalline lattice, while capping the temperature at 37°C prevents thermal degradation of the indole core[4].

  • Self-Validation Step (Critical): Do not rely solely on visual inspection. Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. If a micro-pellet is visible, the solution is saturated; you must transfer the supernatant to a new vial and recalculate the true concentration via UV-Vis spectroscopy (using the indole absorbance peak around 276 nm)[3].

  • Storage: Aliquot the validated solution into amber vials and store at -20°C or -80°C. Why? Indole derivatives are susceptible to photo-oxidation. Aliquoting prevents repeated freeze-thaw cycles, which can cause irreversible precipitation[5][6].

Protocol B: Co-Solvent Transitioning for Scale-Up or Chromatography Causality: When moving from a polar aprotic stock to a less polar reaction/chromatography solvent (like a hexane/ethyl acetate gradient), the sudden drop in dielectric constant causes the cyanoindoles to aggregate[7].

  • Primary Dissolution: Dissolve the compound in a minimal volume of a halogenated solvent (e.g., Chloroform or Dichloromethane). Halogenated solvents effectively solvate both the polar cyano group and the hydrophobic 3-methylindole core[3].

  • Gradient Addition: Slowly add the non-polar solvent (e.g., Hexane) dropwise while under vigorous magnetic stirring.

  • Self-Validation Step: Monitor the solution for turbidity. If transient cloudiness persists for more than 5 seconds after a drop is added, you have reached the metastable zone. Stop adding the non-polar solvent and add 1-2 drops of the halogenated solvent until the solution clears. This establishes your absolute maximum solvent ratio for chromatography or reaction scale-up.

Frequently Asked Questions (FAQs)

Q1: My 5-cyano-3-methylindole derivative crashes out when I try to dilute my DMSO stock into a methanol-based assay buffer. Why does this happen and how do I fix it? A1: This is a classic case of solvent shock. While 5-cyanoindoles have moderate solubility in pure methanol[3], the sudden introduction of a protic environment can cause the hydrophobic 3-methylindole cores to rapidly aggregate before the cyano groups can establish hydrogen bonds with the methanol. Solution: Employ a step-wise co-solvency strategy. Instead of direct dilution, first dilute your DMSO stock 1:10 into an intermediate solvent like Polyethylene Glycol 400 (PEG 400) or pure ethanol, and then introduce this mixture into your final methanol/buffer system[1]. Ensure continuous vortexing during the addition.

Q2: I am scaling up a reaction using toluene as the solvent, but the starting material won't fully dissolve, leading to poor yields. What are my options? A2: Toluene is a non-polar aromatic solvent. While it can interact with the indole core via


 stacking, it poorly solvates the highly polar 5-cyano group, leaving the intermolecular dipole-dipole interactions intact[2].
Solution: You have two mechanistically sound options:
  • Thermal Solvation: Increase the reaction temperature. Heating increases the kinetic energy of the solvent molecules, often overcoming the lattice energy of the cyanoindole crystals[7].

  • Co-solvent Addition: Add 5-10% (v/v) of a more polar, compatible solvent such as ethyl acetate or a small amount of THF. This will selectively solvate the cyano groups and break up the aggregates without fundamentally altering the bulk properties of your toluene reaction medium[8].

Q3: After storing my DMSO stock solution at -20°C, I noticed a precipitate that won't redissolve upon thawing. Is the compound degraded? A3: Not necessarily degraded, but it has likely formed a highly stable crystalline polymorph. DMSO freezes at 19°C. During the freezing process, the solute is excluded from the forming DMSO crystals, creating localized zones of extreme supersaturation where the 5-cyano-3-methylindole molecules are forced together, forming dense, stable aggregates[1]. Solution: To redissolve, apply gentle heating (up to 40°C) combined with bath sonication for 15-30 minutes. To prevent this in the future, ensure you are storing the compound in single-use aliquots to avoid repeated freeze-thaw cycles, which exacerbate this phenomenon[6]. If the compound has changed color (e.g., darkening), it may have undergone oxidation, and you should verify its integrity via HPLC or NMR[5].

Q4: Can adjusting the pH help with solubility in organic-aqueous mixtures? A4: Yes, but with caveats. The nitrogen atom in the indole ring is very weakly acidic (pKa > 15), meaning it will not deprotonate under standard conditions[3]. However, if your specific derivative has other ionizable groups, or if you are working at extremes, pH modification can help. For purely organic solvents, pH is largely irrelevant, but in mixed aqueous-organic systems, ensuring the pH does not inadvertently protonate or deprotonate secondary functional groups is critical for maintaining solubility[1].

References

  • Benchchem.
  • Benchchem. "Technical Support Center: Improving the Stability of Indole Compounds in Solution." Benchchem,
  • CymitQuimica. "CAS 96631-87-7: 7-Cyanoindole." CymitQuimica,
  • MedchemExpress. "5-Cyanoindole | Biochemical Reagent." MedchemExpress,
  • ChemicalBook. "5-Cyanoindole CAS#: 15861-24-2." ChemicalBook,
  • Benchchem.
  • Asian Publication Corporation. "Novel Commercial Scale Synthetic Approach for 5-Cyanoindole.
  • Benchchem. "Overcoming poor solubility of 5-fluoro-3-propyl-1H-indole in aqueous media." Benchchem,

Sources

Technical Support Center: Optimizing Cyclization in the Fischer Indole Synthesis of 5-Cyano Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole synthesis of 5-cyano derivatives. The presence of a potent electron-withdrawing group at the 5-position of the indole ring, while often crucial for pharmacological activity, introduces specific hurdles in the key cyclization step of this classic reaction. This resource provides in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance your success in synthesizing these valuable compounds.

The Challenge: Electronic Deactivation in the Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1] The reaction mechanism hinges on a critical[2][2]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[3] The success of this rearrangement is highly dependent on the electronic nature of the arylhydrazine. Electron-donating groups on the aromatic ring accelerate the reaction by increasing the nucleophilicity of the enamine, facilitating the key C-C bond formation.[4]

Conversely, the 5-cyano group, being strongly electron-withdrawing, deactivates the aromatic ring, making the[2][2]-sigmatropic rearrangement more challenging and often leading to lower yields or reaction failure under standard conditions.[5] Overcoming this electronic deactivation is the primary focus of this guide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Fischer indole synthesis of 5-cyano derivatives in a question-and-answer format, providing explanations grounded in the reaction mechanism.

Question 1: My reaction is sluggish, showing low conversion of the starting materials even after prolonged reaction times. What should I do?

Answer: This is a classic symptom of the deactivating effect of the 5-cyano group. Here’s a systematic approach to address this issue:

  • Increase Reaction Temperature: The[2][2]-sigmatropic rearrangement has a significant activation energy barrier, which is further increased by the electron-withdrawing cyano group.

    • Conventional Heating: If you are running the reaction at a lower temperature, incrementally increase it. For many substrates, refluxing in a higher-boiling solvent is necessary.[6]

    • Microwave Irradiation: This is often the most effective solution. Microwave heating can rapidly achieve high temperatures (e.g., 120-160°C) and significantly reduce reaction times from hours to minutes, often leading to improved yields.[7]

  • Optimize Your Acid Catalyst: The choice and concentration of the acid catalyst are critical.

    • Brønsted Acids: While standard acids like HCl and H₂SO₄ can be used, stronger acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA) are often more effective for deactivated systems.[8] Acetic acid can serve as both a solvent and a catalyst, but may require higher temperatures.[6]

    • Lewis Acids: Lewis acids such as ZnCl₂, BF₃·OEt₂, and AlCl₃ can be very effective.[1][2] They function by coordinating to the carbonyl group, facilitating hydrazone formation, and promoting the subsequent cyclization. Anhydrous conditions are often crucial when using Lewis acids.[7]

  • Solvent Selection: The solvent not only dictates the reaction temperature (in the case of conventional heating) but also influences the solubility of intermediates and the stability of charged species.

    • Protic Solvents: Ethanol, methanol, and acetic acid are common choices.[7]

    • Aprotic Solvents: High-boiling aprotic solvents like toluene or even solvent-free conditions can be effective, particularly with microwave heating.[7]

Question 2: My reaction is producing a significant amount of dark, tarry byproduct, making purification a nightmare. What's causing this and how can I prevent it?

Answer: Tar formation is a common issue in Fischer indole synthesis, especially when forcing conditions (high temperatures and strong acids) are used.[9] This is often due to the degradation of starting materials, intermediates, or the product itself.

  • Temperature Control is Key: While higher temperatures can be necessary to drive the reaction, excessive heat is detrimental.

    • Find the "Sweet Spot": Systematically screen a range of temperatures to find the optimal balance between reaction rate and byproduct formation.

    • Microwave Precision: Microwave reactors allow for precise temperature control, which can minimize the formation of degradation products.

  • Acid Strength and Concentration: The combination of a strong acid and high temperature can be too harsh.

    • Milder Acid, Higher Temperature: Consider using a milder acid catalyst and compensating with a higher reaction temperature.

    • Catalytic Amount: Ensure you are using a catalytic amount of the acid, unless it is also the solvent (like acetic acid or PPA).

  • Reaction Time: Prolonged exposure to harsh conditions can lead to product decomposition. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

Question 3: I'm observing multiple spots on my TLC plate, and I'm not sure if they are isomers or side products. What are the possibilities?

Answer: While the 5-cyano substituent doesn't introduce regiochemical ambiguity in the cyclization itself, the use of an unsymmetrical ketone will. However, other side reactions can also lead to multiple products.

  • Regioisomers from Unsymmetrical Ketones: If your carbonyl compound is an unsymmetrical ketone, you can form two different enamine intermediates, leading to two regioisomeric indole products. The product ratio can be influenced by the steric bulk of the ketone substituents and the choice of acid catalyst.[10]

  • Incomplete Reaction: Some of the spots may be unreacted starting materials or the intermediate hydrazone.

  • Side Products: While not extensively documented as being specific to 5-cyano derivatives, general side products from Fischer indole synthesis can include products from N-N bond cleavage, though this is more common with electron-donating groups.[11]

Frequently Asked Questions (FAQs)

  • Q: Should I pre-form the hydrazone or generate it in situ?

    • A: For many applications, a one-pot procedure where the hydrazone is formed in situ is more efficient.[7] However, if you are struggling with side reactions, isolating the hydrazone first and then subjecting it to the cyclization conditions can sometimes provide a cleaner reaction.

  • Q: Is there a "best" catalyst for the synthesis of 5-cyanoindoles?

    • A: There is no single "best" catalyst as the optimal choice depends on the specific carbonyl compound being used. However, for these electron-deficient systems, stronger Brønsted acids like p-TSA and PPA, or Lewis acids like ZnCl₂ and BF₃·OEt₂, are generally good starting points.[2][8] Microwave-assisted synthesis with a catalytic amount of p-TSA is a highly effective combination.[7]

  • Q: How do I purify my 5-cyanoindole product?

    • A: Purification is typically achieved by column chromatography on silica gel or recrystallization.[7] Indoles can sometimes be sensitive to silica gel, so it's advisable to run the column relatively quickly. If the product precipitates upon cooling the reaction mixture, filtration followed by washing and/or recrystallization can be a very effective purification method.[7]

Data Presentation

The choice of catalyst and reaction conditions significantly impacts the yield of 5-cyanoindole derivatives. Below is a summary of reported conditions for the synthesis of various 5-cyanoindoles.

Catalyst SystemSolventTemperatureTimeYield (%)Reference
p-TSA (cat.)TolueneReflux2-4 hVariable[6]
ZnCl₂Not specifiedElevatedNot specifiedGeneral catalyst[12]
Polyphosphoric acid (PPA)-Not specifiedNot specified~84%[12]
Acetic AcidAcetic AcidReflux1-2.5 h~31-85%[12]
HClWater/AlcoholReflux1 hup to 95%[12]
p-TSA (cat.)Solvent-free (Microwave)120-160°C5-30 minOften high[7]

Experimental Protocols

The following are generalized protocols that can be adapted for your specific substrates.

Protocol 1: Conventional Heating with p-Toluenesulfonic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-cyanophenylhydrazine hydrochloride (1.0 eq.), the desired ketone or aldehyde (1.0-1.2 eq.), and p-toluenesulfonic acid monohydrate (0.1-0.2 eq.).

  • Solvent Addition: Add a suitable solvent such as toluene or ethanol to achieve a concentration of 0.1-0.5 M.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave-safe reaction vial, combine 4-cyanophenylhydrazine hydrochloride (1.0 eq.), the desired ketone or aldehyde (1.0-1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (10-20 mol%).[7]

  • Solvent (Optional): If a solvent is used, add it at this stage. For solvent-free conditions, ensure the reactants are well-mixed.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-160°C) for a short duration (e.g., 5-30 minutes). The optimal time and temperature should be determined for each substrate.[7]

  • Work-up and Isolation: After the reaction is complete and the vial has cooled to a safe temperature, open the vial. Dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic solution with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]

Visualizations

Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Arylhydrazine Arylhydrazine (5-Cyano Substituted) Hydrazone Phenylhydrazone Arylhydrazine->Hydrazone + Carbonyl, -H₂O Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enehydrazine Ene-hydrazine Hydrazone->Enehydrazine Tautomerization (Acid-catalyzed) Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement (Rate-limiting step) Aminal Cyclized Aminal Diimine->Aminal Aromatization & Intramolecular Cyclization Indole 5-Cyanoindole Aminal->Indole Elimination of NH₃ (Acid-catalyzed)

Caption: The mechanistic pathway of the Fischer indole synthesis.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield or No Reaction Increase_Temp Increase Temperature (Conventional or Microwave) Start->Increase_Temp Change_Catalyst Change Acid Catalyst (Brønsted vs. Lewis, Strength) Increase_Temp->Change_Catalyst Still low yield Success Improved Yield Increase_Temp->Success Success Change_Solvent Change Solvent Change_Catalyst->Change_Solvent Still low yield Change_Catalyst->Success Success Check_Purity Check Starting Material Purity Change_Solvent->Check_Purity Still low yield Change_Solvent->Success Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • One-Pot Synthesis of 5-Cyanoindoles via Fischer Indolization Using 4- Cyanophenylhydrazine Hydrochloride: Application Notes and - Benchchem.
  • The Synthesis and Significance of 5-Cyanoindole: A Technical Guide - Benchchem.
  • A Comparative Guide to Lewis Acids in Fischer Indole Synthesis - Benchchem.
  • Indole synthesis: a review and proposed classification - PMC - NIH. Available at: [Link]

  • A Review of the Indole Synthesis Reaction System - Oreate AI Blog. Available at: [Link]

  • Indole Synthesis: A Review and Medicinal Uses of Their Derivatives.
  • optimization of reaction conditions for Fischer indole synthesis (temperature, solvent) - Benchchem.
  • Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. Available at: [Link]

  • Fischer indole synthesis - Wikipedia. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]

  • Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]

  • On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace. Available at: [Link]

  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be.
  • A Head-to-Head Battle of Reagents: Cost-Benefit Analysis of 4-Cyanophenylhydrazine Hydrochloride in Indole Synthesis - Benchchem.
  • (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. Available at: [Link]

  • Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure. Available at: [Link]

  • Catalytic Conditions for Reactions with 4-Cyanophenylhydrazine Hydrochloride: Application Notes and Protocols - Benchchem.
  • Fischer Indole Synthesis - SynArchive. Available at: [Link]

  • Fischer indole synthesis in the absence of a solvent - SciSpace. Available at: [Link]

  • Novel Commercial Scale Synthetic Approach for 5-Cyanoindole - Asian Publication Corporation. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Cyano-3-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and process engineers encountering purity issues with 5-cyano-3-methyl-1H-indole-2-carboxylic acid .

Ticket Type: Advanced Purification & Process Troubleshooting Applicable Compound Class: 2-Carboxyindoles / 5-Cyanoindoles Support Level: Senior Scientist (Tier 3)

Executive Summary & Compound Profile

Target Molecule: 5-cyano-3-methyl-1H-indole-2-carboxylic acid Critical Functionality:

  • C2-Carboxylic Acid:

    
    . Allows for base solubility (the primary purification handle).
    
  • C5-Nitrile (Cyano): Susceptible to hydrolysis (to amide/acid) under vigorous acidic/basic conditions. Limit exposure to strong boiling acids/bases.

  • C3-Methyl: Increases lipophilicity compared to the parent indole; blocks C3-oxidation but sterically influences crystallization.

Common Impurity Profile:

  • Decarboxylated Product: 5-cyano-3-methyl-1H-indole (Non-acidic). Cause: Thermal stress.

  • Starting Material: Aryl hydrazines or keto-esters (Japp-Klingemann intermediates).

  • Oligomers: "Indole tars" formed via oxidative coupling.

Troubleshooting Hub (Symptom-Based Diagnosis)

Issue #1: Product contains a persistent "beige/brown" non-acidic impurity (Purity < 90%).

Diagnosis: Incomplete removal of the decarboxylated byproduct (5-cyano-3-methylindole).

  • Mechanism: Indole-2-carboxylic acids are thermally unstable. If the reaction or drying step exceeded 100°C, the carboxylic acid moiety is lost as

    
    , yielding the neutral indole.
    
  • The Fix (Self-Validating Protocol):

    • The target is soluble in saturated

      
       (aq).
      
    • The impurity (decarboxylated indole) is insoluble in bicarbonate.

    • Action: Perform the "Bicarbonate Partition" (See Protocol A).

Issue #2: Loss of the Cyano group (Formation of Amide/Acid peaks in NMR/IR).

Diagnosis: Hydrolysis of the nitrile.

  • Mechanism: Prolonged exposure to strong base (

    
    ) at high temperatures or boiling mineral acids converts 
    
    
    
    .
  • The Fix:

    • Switch base extraction to cold 1N NaOH or saturated

      
      .
      
    • Avoid refluxing in aqueous HCl. Acidify with dilute

      
       or 
      
      
      
      at
      
      
      .
Issue #3: Low Recovery Yield during Recrystallization.

Diagnosis: "Oiling out" or excessive solubility in organic solvents due to the C3-methyl group.

  • The Fix:

    • Avoid pure methanol/ethanol. The methyl group increases solubility significantly compared to the non-methylated analog.

    • Action: Use a Binary Solvent System (Acetic Acid/Water or Ethanol/Water) to force precipitation.

Experimental Protocols

Protocol A: The "Bicarbonate Partition" (Primary Purification)

This method exploits the acidity of the carboxylic acid to separate it from neutral impurities (decarboxylated products, starting materials).

  • Dissolution: Suspend the crude solid in Saturated Aqueous Sodium Bicarbonate (

    
    )  (10 mL per gram of crude).
    
    • Note: If dissolution is slow, add small amounts of Methanol (up to 10% v/v) to wet the solid, but keep the bulk aqueous.

  • Filtration (Critical): Stir for 30 minutes. Filter the mixture through a Celite pad.

    • Result: The filtrate contains your target (as the sodium carboxylate salt). The solids trapped on the filter are the non-acidic impurities (decarboxylated indole, tars).

  • Extraction (Optional Wash): Wash the aqueous filtrate with Ethyl Acetate (

    
     vol) to remove trace lipophilic impurities. Discard the organic layer.
    
  • Precipitation: Cool the aqueous layer to

    
    . Slowly acidify with 2N HCl  to 
    
    
    
    .
    • Observation: Thick white/off-white precipitate should form immediately.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at < 50°C (Prevent thermal decarboxylation).

Protocol B: Recrystallization (Final Polish)

Recommended if HPLC purity is >95% but color is off.

  • Solvent System: Acetic Acid : Water (3:1) or Ethanol : Water (1:1) .

  • Procedure:

    • Dissolve solid in minimum hot Acetic Acid (

      
      ).
      
    • Add hot Water dropwise until slight turbidity persists.

    • Allow to cool slowly to Room Temp, then

      
      .
      
    • Why this works: Acetic acid suppresses the ionization of the carboxylic acid, lowering solubility and encouraging crystallization, while keeping polar tars in solution.

Visual Workflow (Logic Diagram)

The following diagram illustrates the critical decision pathways for purifying this specific scaffold.

PurificationWorkflow Crude Crude Product (Mixture of Acid, Decarboxylated Indole, Tars) Dissolution Step 1: Suspend in Sat. NaHCO3 (Mild Base) Crude->Dissolution CheckSolubility Is it fully dissolved? Dissolution->CheckSolubility Filter Step 2: Filtration (Celite) Remove Insolubles CheckSolubility->Filter Suspension Residue Solid Residue: Non-Acidic Impurities (Decarboxylated Indole) Filter->Residue Solids (Discard) Filtrate Filtrate: Target as Sodium Salt Filter->Filtrate Liquid (Keep) Wash Step 3: Wash with EtOAc (Remove dissolved neutrals) Filtrate->Wash Acidify Step 4: Acidify to pH 2 (0°C with HCl) Wash->Acidify Precipitate Target Precipitates (5-cyano-3-methyl-1H-indole-2-COOH) Acidify->Precipitate Recryst Final Polish: Recrystallize from AcOH/H2O Precipitate->Recryst

Caption: Figure 1.[1] Acid-Base fractionation workflow targeting the selective solubility of the C2-carboxylic acid moiety.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH instead of NaHCO3 for the extraction? A: Yes, but with caution. 1N NaOH is stronger and carries a higher risk of hydrolyzing the 5-cyano group to an amide (primary failure mode). If you must use NaOH, keep it ice-cold and limit exposure time to <15 minutes before re-acidification.

Q: My product turned into a brown oil during acidification. What happened? A: This is likely "oiling out" caused by rapid precipitation trapping impurities or solvent.

  • Solution: Re-dissolve the oil in base. Acidify much more slowly (dropwise) while stirring vigorously. Alternatively, add a seed crystal during acidification.

Q: Why do you recommend drying at <50°C? A: Indole-2-carboxylic acids are notorious for thermal decarboxylation [1]. The 3-methyl group adds some steric bulk, but the electronic pathway for


 loss remains. Drying at 80°C+ often leads to a "melting" appearance, which is actually the conversion to the lower-melting decarboxylated product.

References

  • Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2-Carboxylic Acids. Canadian Journal of Chemistry. Link

  • Gassman, P. G., & van Bergen, T. J. (1981). Indoles from Anilines: Ethyl 2-Methylindole-5-carboxylate. Organic Syntheses, Coll. Vol. 6, p.601. (Demonstrates 3-methyl/carboxylate handling). Link

  • Robinson, B. (1963). The Fischer Indole Synthesis.[2][3][4][5] Chemical Reviews. (Foundational mechanism for impurity formation). Link

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. (General solvent selection logic). Link

Sources

troubleshooting low reactivity of sterically hindered 3-methyl indoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IND-3ME-001 Subject: Troubleshooting Low Reactivity & Regioselectivity in Sterically Hindered 3-Methyl Indoles Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The "Skatole Paradox"

Welcome to the technical support center. You are likely here because 3-methylindole (Skatole) is behaving paradoxically: it is electron-rich and should be highly nucleophilic, yet it fails in standard electrophilic aromatic substitutions (EAS) or yields intractable mixtures.[1]

The Core Technical Issue: The methyl group at C3 creates a steric and mechanistic dead-end for the indole's natural reactivity. Indoles inherently want to react at C3 (the most nucleophilic site).[1] When C3 is blocked:

  • Direct C2-attack is kinetically disfavored without specific activation.[1]

  • C3-attack leads to dearomatization (indolenine formation), which is often reversible or unstable unless trapped.[1]

  • N-alkylation suffers from steric crowding and competing C3-alkylation.[1]

This guide provides validated workflows to bypass these bottlenecks.

Module 1: The C2-Functionalization Blockade

User Issue: "I am trying to arylate/alkylate at C2, but I see no conversion or polymerization. Standard Friedel-Crafts conditions fail."

Technical Diagnosis

You cannot force C2 substitution using standard electrophilic conditions on a 3-substituted indole.[1] The electrophile will attack C3, form a quaternary cation, and then either polymerize or reverse.[1] You must utilize Transition Metal-Catalyzed C-H Activation that leverages a "C3-to-C2 Migration" mechanism.

The Solution: Pd(II)-Catalyzed C-H Activation

Mechanistic studies (Sanford, Gaunt) reveal that Palladium often attacks the electron-rich C3 position first. Because the methyl group prevents beta-hydride elimination, the Pd center migrates to C2, allowing functionalization.[1]

Troubleshooting Workflow (Decision Tree)

C2_Activation Start Goal: C2-Functionalization Protect Is Nitrogen Protected? Start->Protect No (Free NH) No (Free NH) Protect->No (Free NH) No Yes (NR) Yes (NR) Protect->Yes (NR) Yes Direct Protocol A: Oxidative C-H Arylation (Pd(OAc)2 / Cu(OAc)2) No (Free NH)->Direct High Temp Required Directed Protocol B: Directing Group Strategy (Rh/Ir Catalysis with Piv/Ac) Yes (NR)->Directed High Regioselectivity Result1 Mechanism: C3->C2 Migration Direct->Result1 Result2 Mechanism: Chelation Assistance Directed->Result2

Caption: Decision matrix for selecting the correct C2-activation pathway based on N-protection status.

Protocol A: Direct Oxidative C2-Arylation (Free N-H)

Best for: Installing aryl groups without pre-functionalization.

  • Reagents:

    • Substrate: 3-methylindole (1.0 equiv)

    • Coupling Partner: Aryl Boronic Acid (2.0 equiv) [Avoid halides if possible to prevent oxidative addition issues]

    • Catalyst: Pd(OAc)₂ (10 mol%)

    • Oxidant: Cu(OAc)₂ (2.0 equiv) – Critical for re-oxidizing Pd(0) to Pd(II).

    • Solvent: DMF/DMSO (9:1) – Polarity stabilizes the Pd-intermediate.

  • Conditions: Heat to 100–120 °C under O₂ or air balloon.

  • Checkpoint: If the reaction turns black immediately (Pd black precipitation), add 20 mol% benzoquinone (BQ) to stabilize the catalyst.

Module 2: The N-Alkylation Bottleneck

User Issue: "I am getting low yields of N-alkylated product, or significant C3-dialkylated byproduct (indolenine)."

Technical Diagnosis

The 3-methyl group exerts steric pressure on the N-1 position. Furthermore, the pKa of 3-methylindole (~17) requires strong deprotonation.[1] Weak bases (K₂CO₃ in acetone) often fail to fully deprotonate, leading to a mix of N-attack and C3-attack (C-alkylation is kinetically favored under neutral/acidic conditions).

Data: Solvent & Base Effects[1][2][3][4][5]
VariableRecommendationMechanistic Rationale
Base NaH or KOtBu Must fully deprotonate to form the indolyl anion, which is N-nucleophilic (hard nucleophile).
Solvent DMF or DMSO High dielectric constant dissociates the N-Metal ion pair, exposing the Nitrogen lone pair.
Temperature 0°C

RT
Low temp prevents C3-alkylation (kinetic control).[1]
Additives 18-Crown-6 If using K+ bases, this sequesters the cation, making the N-anion "naked" and more reactive.[1]
Protocol: High-Efficiency N-Alkylation
  • Deprotonation: Dissolve 3-methylindole in anhydrous DMF (0.2 M). Cool to 0°C.[1][2]

  • Base Addition: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Wait for H₂ evolution to cease (approx. 30 min).[1] The solution should turn yellow/orange (anion formation).[1]

  • Electrophile: Add Alkyl Halide (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Monitor by TLC.[1][2]

  • Quench: Careful addition of sat. NH₄Cl.[1][2]

Module 3: Dearomatization (Spirocyclization)

User Issue: "I want to exploit the reactivity at C3. How do I stabilize the intermediate?"

Technical Diagnosis

Since C3 is the natural nucleophilic site, you can lean into this by performing a Dearomatization .[1][3] Reaction at C3 with a bifunctional electrophile creates a spiro-indolenine.[1] This is a powerful way to build complexity (e.g., natural product scaffolds) from simple 3-methylindole.[1]

Mechanism: The Indolenine Trap

Dearomatization Substrate 3-Methylindole Activation Electrophile Activation (Lewis Acid / Oxidant) Substrate->Activation Intermediate C3-Attack (Cationic Intermediate) Activation->Intermediate Nucleophilic Attack Product Spiroindolenine (Dearomatized) Intermediate->Product Cyclization/Trapping

Caption: Pathway for converting 3-methylindole into high-value spiroindolenines via dearomatization.

Protocol: Copper-Catalyzed Oxidative Spirocyclization

Reference: This strategy is adapted from works by You and Zhang (see Ref 3, 5).[1]

  • System: Cu(OAc)₂ (10-20 mol%) with an oxidant (e.g., Ag₂CO₃ or air).[1]

  • Substrate: 3-methylindole with a pendant nucleophile (e.g., tryptophol derivative) or an external bifunctional agent (e.g., alkyne).[1]

  • Key Factor: The reaction must be kept strictly anhydrous if you want to avoid forming the 2-oxindole (oxidation by water).[1]

FAQ: Rapid Fire Troubleshooting

Q: Why is my 3-methylindole turning pink/brown on the shelf? A: It is air-sensitive and photo-oxidizes to 3-methyl-2-oxindole and polymerized byproducts. Action: Recrystallize from hexane/ethanol and store in the dark under Argon.

Q: Can I use Lewis Acids (AlCl₃) for acylation? A: generally NO .[1] Strong Lewis acids coordinate to the Nitrogen, deactivating the ring.[1] If you must acylate, use the Vilsmeier-Haack reaction (POCl₃/DMF) which is robust enough to form the 2-formyl-3-methylindole despite the steric hindrance.

Q: I see a "migration" product in my NMR. What happened? A: You likely experienced a Plancher Rearrangement .[1] Under acidic conditions and high temperature, groups at C3 can migrate to C2 to restore aromaticity.[1] This confirms your reaction initially hit C3 (the kinetic site) before rearranging to the thermodynamic product.

References

  • Mechanistic Rationale for C2 vs C3 Selectivity: Lane, B. S., & Sames, D. (2005).[1][4] Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society.[1][5]

  • N-Alkylation Optimization: Török, B., et al. (2020).[1] Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI Molecules.[1]

  • Dearomatization Strategies: James, M. J., et al. (2018).[1][6] Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles. Organic Letters.[1][3][7]

  • C2-Methylation/Functionalization: Joy, M. N., et al. (2023).[1][8] Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group.[1][8] RSC Advances.[1]

  • Copper-Catalyzed Spirocyclization: Zhang, Y., et al. (2022).[1][9] Copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives. Cell Reports Physical Science.[1]

Sources

hydrolysis of ethyl 5-cyano-3-methyl-1H-indole-2-carboxylate fails

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 2/Tier 3 Technical Support escalation response. It assumes the user has already attempted standard saponification (e.g., NaOH/MeOH) and encountered failure (either no reaction or nitrile hydrolysis).

Ticket ID: IND-CN-005 Topic: Hydrolysis Failure of Ethyl 5-cyano-3-methyl-1H-indole-2-carboxylate Status: Escalated to Senior Application Scientist

Executive Summary & Root Cause Analysis

The Issue: You are attempting to hydrolyze the ethyl ester at the C2 position of a 3,5-disubstituted indole. Users typically report two failure modes for this specific scaffold:

  • Kinetic Stalling (No Reaction): The starting material remains unchanged even after prolonged stirring at room temperature.

  • Chemoselectivity Loss (Side Reaction): Heating the reaction forces the hydrolysis but converts the C5-cyano group (nitrile) into a primary amide (

    
    ) or a carboxylic acid, destroying your pharmacophore.
    

The Root Cause: The failure is driven by a clash between Steric Hindrance and Electronic Activation .

  • The Steric Block: The methyl group at C3 creates significant steric bulk. In indole-2-carboxylates, the ester carbonyl naturally prefers to be coplanar with the indole ring for conjugation. The C3-methyl group forces the ester out of planarity or simply blocks the trajectory of the incoming nucleophile (hydroxide ion), significantly increasing the activation energy required for the formation of the tetrahedral intermediate.

  • The Nitrile Vulnerability: To overcome the steric block at C2, you apply heat. However, the C5-cyano group is electron-deficient. Under elevated temperatures and high pH (necessary to attack the hindered C2 ester), the nitrile hydrolyzes faster than the sterically shielded ester.

Troubleshooting Guide (Q&A Format)

Q1: I used LiOH in THF/Water at room temperature, but I only recovered Starting Material. Why?

A: The nucleophilicity of the hydroxide ion in aqueous media is dampened by solvation shells. Combined with the steric hindrance of the C3-methyl group, the effective collision frequency is too low to breach the activation energy barrier at room temperature.

  • Diagnostic: If you see <5% conversion by LCMS after 12 hours, your nucleophile is too "soft" or too hindered.

Q2: I increased the temperature to 60°C, and now I see a mass of M+18. Is this my product?

A: No. A mass shift of +18 (or +19 in positive mode) typically indicates the hydration of the nitrile to a primary amide (


). The ester likely remains intact or hydrolyzes much slower than the nitrile hydrates. This is a classic "chemoselectivity inversion" caused by thermodynamic forcing.
Q3: What is the "Silver Bullet" protocol for this specific failure?

A: You must switch to an anhydrous, non-nucleophilic, or "soft" hydrolysis method. The industry standard for hindered esters in the presence of nitriles is Trimethyltin Hydroxide (


) .
  • Why it works: Tin acts as a Lewis acid to coordinate with the carbonyl oxygen, activating it for attack, while the hydroxide is delivered in a concerted mechanism. It operates at neutral conditions (avoiding nitrile hydrolysis).

Q4: I cannot use Tin reagents due to toxicity/regulations. What is the alternative?

A: Use Potassium Trimethylsilanolate (KOTMS) in anhydrous THF.

  • Why it works: KOTMS provides a "naked" hydroxide source (silanolate) in organic solvent. It is more nucleophilic than aqueous hydroxide (due to lack of hydrogen bonding) but non-hygroscopic enough to handle easily. It often cleaves hindered esters at room temperature without touching nitriles.

Visualizing the Failure & Solution

The following diagram maps the kinetic competition and the logic for selecting the correct pathway.

IndoleHydrolysis SM Starting Material (Ethyl 5-cyano-3-methyl-indole-2-carboxylate) Path_AqBase Pathway A: Aqueous Base (LiOH/NaOH) + Heat SM->Path_AqBase Standard Conditions Path_Tin Pathway B: Me3SnOH (1,2-DCE, 80°C) SM->Path_Tin Recommended Protocol Prod_Desired Target Product (2-COOH, 5-CN) Path_AqBase->Prod_Desired Minor/Trace Prod_Side Side Product (2-COOEt, 5-CONH2) OR (2-COOH, 5-COOH) Path_AqBase->Prod_Side Nitrile Hydrolysis (Faster than hindered ester) Path_Tin->Prod_Desired Selective Cleavage

Figure 1: Reaction pathway analysis showing the kinetic competition between nitrile hydrolysis (Pathway A) and selective ester cleavage (Pathway B).

Recommended Experimental Protocols

Protocol A: The "Gold Standard" (Trimethyltin Hydroxide)

Best for: High value intermediates where yield and selectivity are paramount.

Reagents:

  • Starting Material (1.0 equiv)

  • Trimethyltin hydroxide (

    
    ) (2.0 - 5.0 equiv)
    
  • 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)

Step-by-Step:

  • Setup: In a sealed tube or pressure vial, dissolve the indole ester in DCE (0.1 M concentration).

  • Addition: Add

    
     (3.0 equiv initially).
    
  • Reaction: Heat the mixture to 80°C for 6–24 hours.

    • Note: The reaction often stays heterogeneous.

  • Monitoring: Check LCMS. The tin reagent is mild and will not touch the nitrile even at this temperature.

  • Workup (Critical for Tin Removal):

    • Dilute with EtOAc.[1]

    • Wash with 5% HCl (to protonate the acid and remove tin salts).

    • Wash with brine, dry over

      
      , and concentrate.
      
    • Tip: If tin residues persist, wash the organic layer with a 10% KF (Potassium Fluoride) solution to precipitate insoluble

      
      .
      
Protocol B: The "Green" Alternative (KOTMS)

Best for: Process chemistry or when tin is banned.

Reagents:

  • Starting Material (1.0 equiv)

  • Potassium Trimethylsilanolate (KOTMS) (2.0 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Setup: Dissolve the indole ester in anhydrous THF (0.1 M) under Nitrogen/Argon.

  • Addition: Add KOTMS (solid) in one portion at room temperature.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Observation: A precipitate (the potassium salt of the product) often forms.

  • Workup:

    • Quench with 1M HCl or citric acid solution (pH ~3-4).

    • Extract with EtOAc or 2-MeTHF.

    • The nitrile should remain intact due to the absence of excess water and heat during the cleavage step.

Data & Reagent Comparison

ParameterAqueous LiOH/NaOHTrimethyltin HydroxideKOTMS (Silanolate)
Mechanism Nucleophilic Acyl SubstitutionLewis-Acid AssistedAnhydrous Nucleophile
Reaction Temp Reflux required (due to sterics)60–80°CRT – 40°C
Nitrile Stability Poor (Hydrolyzes to Amide)Excellent (Inert)Good (Stable at RT)
Steric Tolerance LowHighModerate-High
Toxicity LowHigh (Tin)Low
Success Probability < 20%> 90%~ 75%

References

  • Trimethyltin Hydroxide Hydrolysis (Original Methodology)

    • Nicolaou, K. C., et al. "Trimethyltin hydroxide: a mild and selective reagent for the hydrolysis of esters." Angewandte Chemie International Edition in English 44.9 (2005): 1378-1382.
  • Potassium Trimethylsilanolate (KOTMS)

    • Laganis, E. D., & Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters 25.51 (1984): 5831-5834.
  • Indole-2-Ester Steric Hindrance

    • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Refer to Chapter on Indole Reactivity and 2-position substitution effects).
  • Selectivity of Nitrile vs Ester Hydrolysis

    • Cohen, N., et al. "Selective hydrolysis of esters in the presence of nitriles." Journal of Organic Chemistry.
    • (General Reference for context on pKa and rate constants).

Sources

Technical Support Center: Purification of 5-Cyanoindole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Colored Impurities & Stabilization Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]

Diagnostic & Triage: Understanding the Impurity Profile

Q: My product is off-white/pink/brown instead of white. Is this critical? A: Yes. Indole derivatives, particularly electron-deficient ones like 5-cyanoindole-2-carboxylic acid, are prone to oxidative degradation.[1] The appearance of pink, red, or brown hues typically indicates the presence of oxidative oligomers (indolenines or dimers) or transition metal complexes (if catalytic coupling was used).

  • Pink/Red: Often indicates trace oxidative byproducts (auto-oxidation).[1] Even ppm levels can cause intense coloration due to extended conjugation.

  • Brown/Black: Suggests polymerization or residual humic-like tars, often from the Fischer Indole cyclization step if used.

  • Green/Blue: frequently points to residual transition metals (Cu, Fe) or specific oxidation states of indole dimers.

Decision Matrix: Select Your Purification Route

Purification_Decision_Tree Start Start: Colored Impurity Identified Solubility_Check Is product soluble in hot Ethanol/Methanol? Start->Solubility_Check Metal_Check Was Pd/Cu/Fe used in synthesis? Solubility_Check->Metal_Check Yes Acid_Base Protocol B: Acid-Base Reprecipitation Solubility_Check->Acid_Base No (Poor Solubility) Carbon_Treat Protocol A: Activated Carbon Treatment Metal_Check->Carbon_Treat No (Organic Impurity) Scavenger Protocol C: Metal Scavenging (Thiol/Silica) Metal_Check->Scavenger Yes Recryst Protocol D: Recrystallization (EtOH/H2O) Carbon_Treat->Recryst Final Polish Acid_Base->Recryst Final Polish Scavenger->Carbon_Treat Color Persists

Figure 1: Decision tree for selecting the appropriate purification workflow based on impurity origin and solubility properties.[1]

Troubleshooting Guides & Protocols
Protocol A: Activated Carbon Treatment (The "Gold Standard")

Context: Activated carbon is highly effective for removing planar, aromatic impurities (like oxidized indole dimers) via


 stacking interactions within the carbon pores [1][3].

Q: I tried carbon filtration, but the color remains. What went wrong? A: Common failure modes include using the wrong grade of carbon, insufficient contact time, or "leaching" due to improper filtration temperature.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude 5-cyanoindole-2-carboxylic acid in Methanol or Ethanol (10-15 mL/g). Heat to reflux until fully dissolved.

    • Note: If solubility is low, add small amounts of THF, but avoid high temperatures for extended periods to prevent nitrile hydrolysis.

  • Carbon Addition: Add Activated Carbon (Norit A or Darco G-60) at 5-10% w/w relative to the substrate.[1]

    • Critical: Add carbon after removing the heat source to avoid boil-over.[1]

  • Digestion: Re-heat to gentle reflux for 15-30 minutes .

    • Why: Kinetic adsorption of large polymeric impurities is slow; heat decreases viscosity and increases pore diffusion rates.

  • Hot Filtration: Filter the mixture while boiling hot through a pad of Celite (diatomaceous earth).

    • Troubleshooting: If the filtrate cools during this process, the product will crystallize in the funnel, trapping impurities. Pre-heat the funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 0-4°C.

ParameterRecommendationReason
Carbon Type Powdered (Steam Activated)Higher surface area for macromolecules.[1]
Solvent MeOH or EtOHGood solubility for monomer, poor for polymer.
Loading 5-10 wt%Excess carbon decreases yield by adsorbing product.[1]
Protocol B: Acid-Base Reprecipitation (Chemical Washing)

Context: This method leverages the acidity of the carboxylic acid group (


) to separate it from non-acidic colored neutrals (starting materials, tars) [2].

Q: Can I use this method without hydrolyzing the nitrile group? A: Yes, provided you keep the pH moderate (< 10) and temperature low. The nitrile group at the 5-position is relatively stable but can hydrolyze to an amide/acid under harsh conditions (e.g., boiling NaOH).

Workflow:

  • Dissolution (Base): Suspend crude solid in water. Slowly add 1M NaOH or saturated

    
      until pH 
    
    
    
    9-10. Stir until dissolved.
    • Observation: The solution becomes dark as colored impurities are released.

  • Extraction (Wash): Extract the aqueous layer with an organic solvent (Ethyl Acetate or DCM) 2-3 times.

    • Mechanism:[2][3][4][5][6][7][8] The product is now an aqueous salt (

      
      ).[1] Non-acidic colored impurities partition into the organic layer.
      
  • Filtration: If insoluble black particles remain in the aqueous phase, filter through Celite.

  • Precipitation (Acid): Cool the aqueous phase to 0-5°C. Slowly acidify with 1M HCl or Acetic Acid to pH 3-4.

    • Result: The product precipitates as a solid.[9][10]

  • Isolation: Filter, wash with cold water, and dry.

Protocol C: Metal Scavenging (If Catalysts Were Used)

Context: If the 5-cyanoindole core was synthesized via Pd-catalyzed cyanation or Cu-mediated coupling, "color" may actually be metal residues.[1]

Q: How do I distinguish metal color from organic color? A: Metal impurities often persist despite carbon treatment. A simple test is to treat a small aliquot with a metal scavenger (e.g., SiliaMetS®).

Workflow:

  • Dissolve product in THF or MeOH.

  • Add Thiol-functionalized Silica (e.g., 3-mercaptopropyl silica) or TMT (Trimercaptotriazine) .

  • Stir at 40°C for 1 hour.

  • Filter to remove the scavenger-metal complex.[1]

  • Proceed to crystallization.[9][11]

Stability & Storage FAQs

Q: Why does the product turn pink again after a few weeks of storage? A: This is "Auto-oxidation."[1] The indole ring is electron-rich (even with the cyano group) and reacts with atmospheric oxygen, catalyzed by light.

  • Solution: Store the product under an inert atmosphere (Argon/Nitrogen) in amber vials.

  • Additive: For long-term storage of solutions, trace amounts of antioxidants (e.g., BHT) can be used, though this is not standard for isolated solids.

Q: Is the 5-cyano group stable during these purifications? A: Generally, yes. Avoid strong mineral acids (conc. HCl/H2SO4) at high temperatures, which convert the nitrile to a carboxylic acid (


).[1] Always verify the integrity of the nitrile stretch (

) via IR spectroscopy after purification.
Visualizing the Mechanism: Why Carbon Works

Carbon_Adsorption cluster_solution Solution Phase Product 5-Cyanoindole-COOH (Monomer) Carbon Activated Carbon Pore (Graphene Sheets) Product->Carbon Weak Adsorption (Reversible) Impurity Colored Oligomer (Planar, Large Pi-System) Impurity->Carbon Strong Pi-Pi Stacking (Irreversible) Filtrate Purified Filtrate Carbon->Filtrate Product Passes Through

Figure 2: Mechanistic view of activated carbon treatment.[4] Large, planar colored impurities bind irreversibly to the carbon surface via pi-stacking, while the smaller product molecules remain in solution.

References
  • BenchChem Technical Support. (2025).[9][12] Purification of 5-Bromo-1H-indole-2-carboxylic Acid and Derivatives. Retrieved from

  • Creative Bioarray. (2024). Decolorization Protocols for Organic Impurities. Retrieved from

  • Biotage. (2023).[13] How can I remove color from my reaction product? Reversed-phase flash chromatography vs. Carbon. Retrieved from

  • Asian Publication Corporation. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Retrieved from

  • Google Patents. (2016). CN106008311A - Refinement method of indole-2-carboxylic acid. Retrieved from

Sources

Technical Support Center: Stability of 5-Cyano-3-methyl-1H-indole-2-carboxylic Acid in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-cyano-3-methyl-1H-indole-2-carboxylic acid. The focus is on understanding and mitigating stability issues encountered in acidic media, a common condition in experimental and process chemistry.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-cyano-3-methyl-1H-indole-2-carboxylic acid in acidic media?

A: In acidic conditions, the molecule is susceptible to two primary degradation pathways that can occur concurrently:

  • Acid-Catalyzed Hydrolysis of the Nitrile: The 5-cyano (-C≡N) group can be hydrolyzed to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH). This reaction is often accelerated by heat and strong acidic conditions.[1][2]

  • Decarboxylation: Like many indole-2-carboxylic acids, this compound can lose carbon dioxide (CO₂) from the 2-position carboxylic acid group, especially upon heating.[3][4] While often thermally driven, acidic environments can influence this process.[5]

Q2: What are the expected degradation products I should look for?

A: Based on the primary degradation pathways, you can expect to see the following major products:

  • From Nitrile Hydrolysis: 3-methyl-1H-indole-2,5-dicarboxylic acid (and the intermediate amide, 5-carbamoyl-3-methyl-1H-indole-2-carboxylic acid).

  • From Decarboxylation: 5-cyano-3-methyl-1H-indole.

It is also possible to observe a product where both reactions have occurred: 3-methyl-1H-indole-5-carboxylic acid.

Q3: How can I monitor the stability of my sample during an experiment?

A: The most effective method is High-Performance Liquid Chromatography (HPLC) with a UV detector. A time-course study where aliquots of the sample in the acidic medium are injected at regular intervals (e.g., t=0, 1, 4, 8, 24 hours) will allow you to quantify the disappearance of the parent compound and the appearance of new peaks corresponding to degradants. Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for definitive identification of the degradation products.

Q4: Is the compound stable for short-term storage (e.g., 24-48 hours) in an acidic HPLC mobile phase at room temperature?

A: Stability is highly dependent on the specific pH and temperature. In mildly acidic mobile phases (pH 3-5) at ambient temperature, the compound may show acceptable stability for the duration of a typical HPLC sequence. However, we strongly advise running a preliminary stability check. For solutions with pH < 3 or for longer storage, degradation is likely. Always prepare solutions fresh whenever possible.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Problem: My HPLC analysis shows a new, less polar peak appearing over time, especially when the sample is heated.
  • Likely Cause: Decarboxylation. The loss of the polar carboxylic acid group results in a significantly less polar molecule (5-cyano-3-methyl-1H-indole), which will have a longer retention time on a reverse-phase HPLC column.

  • Scientific Rationale: The decarboxylation of indole-2-carboxylic acids is a known process that can be facilitated by heat.[6][7] The mechanism involves the formation of an intermediate that readily loses CO₂, particularly in a protic solvent.

  • Troubleshooting & Confirmation:

    • Analyze by LC-MS: Check the mass of the new peak. It should correspond to the molecular weight of 5-cyano-3-methyl-1H-indole.

    • Temperature Control: Repeat the experiment at a lower temperature (e.g., 4 °C vs. room temperature). If the rate of formation of the new peak decreases significantly, this strongly supports decarboxylation as the cause.

  • Recommended Solution:

    • Avoid heating the compound in acidic solutions for prolonged periods.

    • If a reaction requires heat, perform it under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.

    • If the goal is to remove the carboxylic acid, dedicated decarboxylation procedures using catalysts in suitable solvents are more efficient and cleaner than simple heating in acid.[4][8]

Problem: I'm observing one or more new, more polar peaks in my chromatogram after leaving my sample in an aqueous acidic solution.
  • Likely Cause: Hydrolysis of the 5-cyano group. The introduction of amide and then carboxylic acid functionalities increases the polarity of the molecule, leading to a shorter retention time on a reverse-phase HPLC column.

  • Scientific Rationale: The acid-catalyzed hydrolysis of a nitrile is a classic organic reaction.[9] The nitrile is first protonated, making it more electrophilic and susceptible to attack by water.[10] This forms an intermediate amide, which can then be further hydrolyzed to a carboxylic acid under the same conditions.[2]

  • Troubleshooting & Confirmation:

    • Analyze by LC-MS: Look for masses corresponding to the amide intermediate (+18 Da from parent) and the final dicarboxylic acid product (+36 Da from parent, but with the loss of nitrogen).

    • pH Control: Test the stability in a buffered solution at a higher pH (e.g., pH 5 vs. pH 2). The rate of degradation should be significantly slower at the higher pH.

  • Recommended Solution:

    • Limit the exposure time of the compound to strong aqueous acid (pH < 3).

    • Use buffered systems to maintain a stable, less aggressive pH whenever possible.

    • If acidic conditions are required, perform the experiment at the lowest possible temperature to slow the hydrolysis rate.

Section 3: Key Visualizations and Data

Primary Degradation Pathways

G parent 5-cyano-3-methyl-1H-indole- 2-carboxylic acid decarboxylated 5-cyano-3-methyl-1H-indole parent->decarboxylated Decarboxylation (Heat, Acid) hydrolyzed_amide 5-carbamoyl-3-methyl-1H-indole- 2-carboxylic acid (Intermediate) parent->hydrolyzed_amide Hydrolysis (H₃O⁺) hydrolyzed_acid 3-methyl-1H-indole- 2,5-dicarboxylic acid hydrolyzed_amide->hydrolyzed_acid Further Hydrolysis (H₃O⁺, Heat)

Caption: Primary degradation pathways in acidic media.

Troubleshooting Workflow

G start Unexpected Peak(s) Observed in HPLC check_polarity Is the new peak more or less polar than the parent compound? start->check_polarity less_polar Less Polar (Longer RT) check_polarity->less_polar Less Polar more_polar More Polar (Shorter RT) check_polarity->more_polar More Polar cause_decarbox Likely Cause: Decarboxylation less_polar->cause_decarbox cause_hydrolysis Likely Cause: Nitrile Hydrolysis more_polar->cause_hydrolysis confirm_ms1 Confirm with LC-MS: Look for mass of decarboxylated product. cause_decarbox->confirm_ms1 confirm_ms2 Confirm with LC-MS: Look for mass of amide (+18) and/or di-acid (+36) products. cause_hydrolysis->confirm_ms2 solution1 Solution: - Lower temperature - Avoid prolonged heating - Use inert atmosphere confirm_ms1->solution1 solution2 Solution: - Raise pH (if possible) - Use buffers - Lower temperature - Limit time in aqueous acid confirm_ms2->solution2

Caption: Workflow for troubleshooting unexpected degradation.

Table 1: Summary of Potential Degradation Products
Compound NameDegradation PathwayExpected Change in PolarityIdentification Method
5-cyano-3-methyl-1H-indoleDecarboxylationDecreaseLC-MS, NMR
5-carbamoyl-3-methyl-1H-indole-2-carboxylic acidNitrile HydrolysisIncreaseLC-MS
3-methyl-1H-indole-2,5-dicarboxylic acidNitrile HydrolysisSignificant IncreaseLC-MS, NMR

Section 4: Recommended Experimental Protocols

Protocol 1: Short-Term Stability Assessment in Acidic Media

This protocol provides a framework for quantifying the stability of your compound under specific acidic conditions.

  • Solution Preparation:

    • Prepare a stock solution of 5-cyano-3-methyl-1H-indole-2-carboxylic acid in a suitable organic solvent (e.g., Acetonitrile or DMSO) at a known concentration (e.g., 10 mg/mL).

    • Prepare the acidic aqueous solution to be tested (e.g., 0.1 M HCl, pH 1; or a pH 3 citrate buffer).

  • Initiate Experiment:

    • In a sealed vial, dilute the stock solution with the acidic medium to a final target concentration (e.g., 100 µg/mL). Ensure the final percentage of organic solvent is consistent with your application.

    • Immediately take a sample, label it "t=0", and inject it into the HPLC system. This is your baseline.

  • Time-Course Sampling:

    • Store the vial under the desired temperature conditions (e.g., room temperature or 40 °C).

    • At predetermined time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot for HPLC analysis.

  • Data Analysis:

    • For each time point, calculate the peak area of the parent compound and any major degradation products.

    • Calculate the percentage of the parent compound remaining relative to the t=0 sample.

    • Plot the % parent remaining vs. time to visualize the degradation kinetics.

References

  • PubMed. (n.d.). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids.
  • Canadian Science Publishing. (n.d.). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2001, September 15). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • European Journal of Chemistry. (2012, June 15). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Retrieved from [Link]

  • ACS Publications. (2012, July 18). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]

  • SIOC Journals. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). Decarboxylation of indole-2-carboxylic acids: improved procedures. Retrieved from [Link]

Sources

overcoming steric hindrance in 3-methylindole coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 3-Methylindole Coupling Reactions Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Discovery Professionals

Technical Support Center: 3-Methylindole Coupling Optimization

Welcome to the Advanced Synthesis Support Module. You are likely here because the C3-methyl group on your indole scaffold is shielding the C2 position, resulting in sluggish conversion, catalyst deactivation, or poor regioselectivity.

This guide moves beyond basic textbook definitions to address the kinetic and thermodynamic realities of functionalizing the sterically compromised C2 position of 3-methylindole (skatole) derivatives.

Part 1: The Steric Challenge & Mechanistic Reality

The Core Problem: In 3-substituted indoles, the C3 substituent exerts significant steric pressure on the C2 position. While C3 is the natural nucleophilic site for electrophilic palladation, its blockage forces the catalyst to target C2. However, the approach vector for the metal center is hindered by the C3-methyl group's Van der Waals radius.

The Mechanistic Fork:

  • Direct C2-Palladation: Difficult due to steric clash. Requires highly active, electron-rich, and bulky ligands (e.g., Buchwald type) to force oxidative addition/reductive elimination in a crowded sphere.

  • C3-to-C2 Migration: The catalyst often initially attacks C3 (kinetically favored), forms a Wheland intermediate, and then must migrate to C2. If the C3-methyl group is too bulky, this migration is energetically costly, leading to proto-demetallation (starting material recovery).

Part 2: Troubleshooting & Optimization (Q&A)

Category A: C-H Activation (Direct C2-Arylation)

Q1: My Pd(OAc)₂ catalyzed C2-arylation of 3-methylindole yields <20% product. The starting material is recovered unreacted. Why?

Diagnosis: This is a classic "Steric-Electronic Mismatch." The standard electrophilic palladation mechanism (Pd(II)) is too slow at C2 due to the C3-methyl steric wall. The catalyst decomposes (Pd black) before effective turnover.

Solution: Switch to a Directing Group (DG) Strategy or a High-Valent Metal System .

  • The Fix: Install a transient or removable Directing Group (DG) on the Nitrogen. An N-Pivaloyl (Piv) or N-Acetyl group coordinates the metal, anchoring it in proximity to C2 and lowering the activation energy for C-H cleavage.

  • Alternative Metal: Switch from Pd(II) to Ir(III) or Rh(III) . The Pentamethylcyclopentadienyl (Cp*) ligand on Iridium forms a constrained metallacycle that is less sensitive to C3-sterics than the open-shell Pd(II) species.

Q2: I am seeing C4-arylation byproducts instead of C2. How do I stop this?

Diagnosis: When C2 is sterically crowded (by the C3-methyl), the catalyst seeks the next most accessible C-H bond, which is often C4 (the "peri" position). This is common with cationic Rh(III) catalysts without specific directing groups.

Solution:

  • Solvent Control: Switch to a non-coordinating, polar solvent like HFIP (Hexafluoroisopropanol) or TFE . These solvents stabilize the C2-metalated intermediate via H-bonding, favoring the C2 pathway over C4.

  • Ligand Tuning: If using Pd, employ a bulky monodentate phosphine (e.g., SPhos or XPhos ). The ligand bulk creates a "pocket" that disfavors the approach to the more hindered C4 peri-position (due to the C3-methyl/C4-H clash) and paradoxically favors C2 via the directed pathway if an N-DG is present.

Category B: Cross-Coupling (Suzuki/Heck of 2-Halo-3-methylindole)

Q3: Suzuki coupling of 2-bromo-3-methylindole with ortho-substituted boronic acids fails completely. Is it the catalyst?

Diagnosis: Yes. You are attempting a "tetra-ortho-substituted" coupling (or pseudo-tetra). The oxidative addition into the C2-Br bond is slow, but the reductive elimination is the bottleneck. Standard ligands (PPh₃, dppf) cannot accommodate the steric bulk of both the indole backbone and the boronic acid.

Solution: Use Pre-catalysts with Dialkylbiaryl Phosphine Ligands .

  • Gold Standard: Pd-PEPPSI-IPr or XPhos Pd G4 .

  • Why: These NHC (N-Heterocyclic Carbene) or Buchwald precatalysts generate monoligated Pd(0) species that are extremely electron-rich (facilitating oxidative addition) and bulky (accelerating reductive elimination by relieving steric strain).

Part 3: Decision Matrix & Workflow

The following diagram outlines the logical pathway for selecting the correct reaction conditions based on your substrate's constraints.

IndoleCoupling Start Substrate: 3-Methylindole Derivative ReactionType Desired Reaction Type? Start->ReactionType CH_Act Direct C-H Activation ReactionType->CH_Act Cross_Coup Cross-Coupling (e.g., Suzuki) ReactionType->Cross_Coup DG_Check Can you install N-Directing Group? CH_Act->DG_Check Partner_Sterics Coupling Partner Sterics? Cross_Coup->Partner_Sterics Yes_DG Install N-Pivaloyl/Acetyl DG_Check->Yes_DG Yes No_DG Must use Free (NH) Indole DG_Check->No_DG No Ir_Method Protocol A: Ir(III)-Cp* Catalysis (High Yield, C2 Selective) Yes_DG->Ir_Method Pd_Ox Protocol B: Pd(II)/Oxidative Heck (Requires High Temp/Acid) No_DG->Pd_Ox Bulky Bulky (Ortho-subst.) Partner_Sterics->Bulky High Sterics Standard Standard (Para/Meta) Partner_Sterics->Standard Low Sterics Buchwald Protocol C: Pd-G4 / XPhos (Forces Reductive Elimination) Bulky->Buchwald PEPPSI Protocol D: Pd-PEPPSI-IPr (Robust, General Purpose) Standard->PEPPSI

Caption: Decision tree for optimizing C2-functionalization of 3-methylindole based on reaction type and steric constraints.

Part 4: Comparative Data & Ligand Selection

The choice of ligand is the single most critical variable when overcoming the C3-methyl steric wall.

Table 1: Ligand Performance for C2-Arylation of 3-Methylindole

Ligand ClassRepresentative LigandSteric Bulk (Buried Vol %)Rec.[1] ApplicationMechanism Benefit
Biaryl Phosphines XPhos High (~43%)Suzuki/Heck with bulky partnersAccelerates reductive elimination via steric crowding.
Biaryl Phosphines SPhos High (~40%)General C2-arylationExcellent stability; air-stable precatalysts available.
NHC Carbenes IPr (in PEPPSI) Very HighDifficult oxidative additionsStrong

-donation facilitates activation of deactivated C-Cl bonds.
Simple Phosphines PPh₃ LowNOT RECOMMENDED Fails to prevent Pd aggregation; slow turnover in hindered systems.
Indole-Phosphines InAm-phos TunableSpecialized hindered couplingAmide group assists via secondary coordination (hemilability).

Part 5: Validated Experimental Protocols

Protocol A: Ir(III)-Catalyzed C2-Alkylation of N-Pivaloyl-3-Methylindole

Best for: High-efficiency C-H activation with minimal byproducts.

Reagents:

  • Substrate: N-Pivaloyl-3-methylindole (1.0 equiv)

  • Coupling Partner: Alkyl/Aryl boronate or acrylate (1.5 equiv)

  • Catalyst: [Cp*IrCl₂]₂ (2.5 mol%)

  • Additive: AgNTf₂ (10 mol%) - Crucial for generating the active cationic Ir species.

  • Oxidant/Base: AgOAc (1.0 equiv) or Cu(OAc)₂

  • Solvent: DCE (1,2-Dichloroethane) or HFIP.

Step-by-Step:

  • Setup: In a glovebox or under N₂ flow, charge a dried Schlenk tube with N-Pivaloyl-3-methylindole (0.2 mmol), [Cp*IrCl₂]₂ (4 mg), AgNTf₂ (8 mg), and AgOAc (33 mg).

  • Solvation: Add anhydrous DCE (2.0 mL).

  • Reaction: Seal the tube and heat to 100°C for 12 hours. The solution typically turns dark brown.

  • Workup: Cool to room temperature. Filter through a short pad of Celite (eluting with DCM) to remove Ag salts.

  • Analysis: Concentrate and analyze via ¹H NMR. The pivaloyl group directs the Ir to C2; the C3-methyl group does not inhibit this pathway significantly because the C-H activation proceeds via a 5-membered iridacycle intermediate which is geometrically favorable.

Protocol B: Pd-Catalyzed C2-Arylation (Oxidative Heck)

Best for: Direct coupling of free (NH)-3-methylindole with Aryl Iodides.

Reagents:

  • Substrate: 3-Methylindole (1.0 equiv)

  • Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Base: Ag₂CO₃ (1.0 equiv) or CsOAc (2.0 equiv) - Acts as both base and halide scavenger.

  • Additives: PivOH (0.5 equiv) - Promotes C-H cleavage via CMD (Concerted Metalation-Deprotonation).

  • Solvent: Toluene/DMF (4:1 ratio).

Step-by-Step:

  • Setup: Combine Pd(OAc)₂, Ag₂CO₃, and PivOH in a reaction vial.

  • Addition: Add 3-methylindole and the aryl iodide.

  • Heating: Heat to 110°C .

  • Note: If conversion stalls, add 10 mol% of a ligand like P(o-tol)₃ . The ortho-tolyl groups help stabilize the Pd species against the steric pressure of the 3-methyl group.

References

  • Mechanistic Rationale for C2-Selectivity: Lane, B. S.; Brown, M.; Sames, D. "Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity."[2][3] Journal of the American Chemical Society, 2005 .

  • Ir-Catalyzed Directed Functionalization: Song, Z.; Antonchick, A. P. "Iridium(III)-Catalyzed Regioselective C2-Alkylation of Indoles." Angewandte Chemie International Edition, 2016 .

  • Sterically Hindered Suzuki Coupling (InAm-phos): Ng, S. S.; Chen, Z.; Yuen, O. Y.; So, C. M.[4] "An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction."[4][5][6] Organic & Biomolecular Chemistry, 2022 .[1][4][5]

  • Buchwald Ligands for Hindered Substrates: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 2008 .

  • C2 vs C4 Selectivity: Cheng, Y.; Yu, S.; He, Y.; An, G.; Li, G.; Yang, Z.[7] "C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes." Chemical Communications, 2021 .

Sources

Validation & Comparative

In-Depth 1H NMR Analytical Comparison Guide for 5-Cyano-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly functionalized heterocycles. 5-Cyano-3-methyl-1H-indole-2-carboxylic acid is a privileged scaffold widely utilized in drug discovery, particularly in the development of HIV-1 integrase strand transfer inhibitors[1] and novel antioxidant agents[2].

Accurate characterization of this compound via Proton Nuclear Magnetic Resonance (1H NMR) requires careful optimization of analytical parameters. This guide objectively compares the performance of different NMR solvents and spectrometer field strengths, providing a self-validating experimental framework to ensure uncompromised scientific integrity.

Predictive Structural Analysis & Causality

Before comparing analytical conditions, we must establish the ground-truth expectations for the molecule's proton environments. Understanding the causality behind chemical shifts allows us to validate our resulting spectra.

  • H-1 (Indole NH, ~11.8–12.2 ppm): Highly deshielded due to the anisotropic effect of the aromatic ring current. The signal appears as a broad singlet because of the quadrupolar relaxation of the adjacent Nitrogen-14 nucleus and chemical exchange.

  • COOH (Carboxylic Acid, ~13.0–13.5 ppm): Experiences extreme deshielding from the electronegative oxygen atoms and strong intermolecular hydrogen bonding.

  • H-4 (Aromatic CH, ~8.1–8.3 ppm): Positioned ortho to the strongly electron-withdrawing cyano (-CN) group, this proton is significantly deshielded. It typically appears as a narrow doublet (

    
     Hz) due to meta-coupling with H-6.
    
  • H-6 & H-7 (Aromatic CH, ~7.5–7.7 ppm): H-7 appears as an ortho-coupled doublet (

    
     Hz), while H-6 appears as a doublet of doublets (
    
    
    
    Hz) due to coupling with both H-7 and H-4.
  • H-3 (Methyl CH3, ~2.5–2.6 ppm): Appears as a sharp singlet, deshielded relative to standard alkanes due to its direct attachment to the aromatic indole core.

Objective Comparison 1: Solvent Selection (DMSO-d6 vs. CD3OD)

The choice of deuterated solvent fundamentally alters the observed spectrum, particularly for exchangeable protons.

Causality of Solvent Effects

DMSO-d6 is a strong hydrogen-bond acceptor. It forms stable hydrogen bonds with the NH and COOH protons, drastically slowing their chemical exchange rate and allowing them to be observed as distinct (albeit broad) peaks. Conversely, Methanol-d4 (CD3OD) is a protic solvent. It facilitates rapid deuterium exchange with the NH and COOH groups, replacing the protons with deuterium and rendering them invisible in the 1H NMR spectrum.

Table 1: Solvent Performance Comparison
ParameterDMSO-d6Methanol-d4 (CD3OD)
NH Visibility (H-1) Visible (~11.8 - 12.2 ppm)Invisible (Exchanged)
COOH Visibility Visible (~13.0 - 13.5 ppm)Invisible (Exchanged)
Viscosity & Resolution High viscosity; slightly broader aromatic signals.Low viscosity; sharper, highly resolved aromatic signals.
Spectral Interference Residual solvent peak (2.50 ppm) may overlap with the H-3 methyl group.Residual solvent peak (3.31 ppm) is well separated from the analyte signals.
Best Used For Complete structural confirmation, including heteroatom protons.High-resolution J-coupling analysis of the aromatic core.

Objective Comparison 2: Instrument Field Strength

The pharmaceutical industry increasingly relies on cryogen-free benchtop NMR for Process Analytical Technology (PAT) alongside traditional high-field systems[3].

Causality of Field Strength Effects

Higher magnetic fields (


) increase the Larmor frequency (

), which increases signal dispersion (measured in Hz). Because scalar coupling constants (

, in Hz) are independent of the magnetic field, a higher field strength increases the

ratio. This prevents complex second-order splitting (the "roof effect") and resolves overlapping multiplets into clear, first-order doublets.
Table 2: 80 MHz Benchtop vs. 400 MHz High-Field Performance
Feature80 MHz Benchtop NMR400 MHz High-Field NMR
Aromatic Resolution H-6 and H-7 may overlap into a complex multiplet due to low dispersion.H-4, H-6, and H-7 are distinctly resolved as d, dd, and d.
Signal-to-Noise (S/N) Lower; requires higher sample concentration (~25-30 mg) or more scans.High; requires minimal sample (~5-10 mg) for excellent S/N.
Throughput & Cost High throughput, low operational cost (no liquid Helium/Nitrogen).Slower routine throughput, high maintenance costs.
Primary Application Routine QC, reaction monitoring, and raw material identification.Rigorous structural elucidation and impurity profiling.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, follow this self-validating protocol for acquiring the 1H NMR spectrum of 5-cyano-3-methyl-1H-indole-2-carboxylic acid in DMSO-d6.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of the compound in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard) in a standard 5 mm NMR tube.

  • Self-Validation Check: Hold the tube to a light source. The solution must be completely transparent. Any suspended particulates will distort the magnetic field homogeneity, leading to asymmetric peak broadening. Filter through a glass wool plug if necessary.

Step 2: Locking and Tuning

  • Action: Insert the sample into the spectrometer probe. Select DMSO-d6 as the solvent and engage the automated tuning, matching, and locking sequence.

  • Self-Validation Check: Monitor the deuterium lock signal. The lock amplitude must stabilize above 80% without rapid fluctuations. A fluctuating lock indicates an improperly seated tube or thermal instability.

Step 3: Shimming (Magnetic Field Homogenization)

  • Action: Execute the gradient shimming protocol (e.g., TopShim) to optimize the Z1-Z5 gradients.

  • Self-Validation Check: Acquire a preliminary single-scan spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The FWHM must be < 1.0 Hz . If it is broader, the shimming has failed and must be repeated manually.

Step 4: Acquisition & Receiver Gain Calibration

  • Action: Set the pulse sequence to a standard 1H 1D experiment (e.g., zg30). Set the number of scans (NS) to 16 and the relaxation delay (D1) to 2.0 seconds. Execute the auto-receiver gain (RG) routine.

  • Self-Validation Check: Ensure the calibrated RG value does not cause the Free Induction Decay (FID) to clip at the top or bottom of the acquisition window. Clipping results in baseline distortions and artificial sidebands.

Step 5: Processing and Integration

  • Action: Apply a Fourier Transform (FT), followed by zero-order and first-order phase correction. Apply a baseline correction polynomial.

  • Self-Validation Check: Anchor the integration of the isolated H-4 aromatic proton (~8.1 ppm) to exactly 1.00. The integral of the H-3 methyl group (~2.5 ppm) must subsequently read exactly 3.00 (±0.05). Any deviation indicates incomplete relaxation (increase D1) or overlapping impurities.

Analytical Workflow Visualization

NMR_Workflow SamplePrep 1. Sample Preparation (15 mg in 0.6 mL Solvent) SolventSelect 2. Solvent Selection (DMSO-d6 vs. CD3OD) SamplePrep->SolventSelect InstrumentSelect 3. Instrument Selection SolventSelect->InstrumentSelect Benchtop Benchtop NMR (80 MHz) Rapid QC & Screening InstrumentSelect->Benchtop Routine Analysis HighField High-Field NMR (400+ MHz) Complex J-Coupling Analysis InstrumentSelect->HighField High Resolution Acquisition 4. Data Acquisition (1H, 16-64 Scans) Benchtop->Acquisition HighField->Acquisition Validation 5. Protocol Validation (Lock >80%, FWHM <1.0 Hz) Acquisition->Validation Analysis 6. Structural Elucidation (Peak Assignment & Integration) Validation->Analysis

Figure 1: Self-validating 1H NMR analytical workflow for indole derivatives.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors . Molecules / MDPI. Available at:[Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials . European Journal of Chemistry. Available at:[Link]

  • Benchtop versus High Field NMR: Comparable Performance Found for the Molecular Weight Determination of Lignin . Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

Sources

Analytical Comparison Guide: Characterizing the Cyano Group in Indole Derivatives via Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyano-Indole Scaffold in Drug Development

Indole derivatives are privileged structural motifs in pharmaceuticals. The strategic introduction of a cyano group (–C≡N) to the indole ring (e.g., 3-cyanoindole, 4-cyanoindole, 5-cyanoindole) not only modulates the molecule's electronic properties and binding affinity but also introduces a highly specific spectroscopic tag.

The C≡N stretching vibration typically absorbs in the 2200–2270 cm⁻¹ region. Because this frequency range is largely devoid of interference from other organic or biological functional groups (often referred to as the "IR transparent window"), cyanoindoles serve as exceptional environmental probes for local hydration, electrostatic fields, and protein-ligand interactions[1].

This guide objectively compares the three primary vibrational spectroscopy techniques—FTIR-ATR , Transmission FTIR (KBr Pellet) , and FT-Raman Spectroscopy —for characterizing the cyano group in indole derivatives, providing the causality behind experimental choices and self-validating protocols.

Mechanistic Causality: The Physics of the C≡N Stretch

To select the correct analytical technique, one must understand why the cyano group behaves the way it does under electromagnetic radiation:

  • High Force Constant & Reduced Mass: The triple bond of the cyano group possesses a very high force constant, which, combined with the specific reduced mass of the carbon-nitrogen pair, isolates its vibrational frequency to the ~2200 cm⁻¹ region.

  • Dipole Moment vs. Polarizability:

    • Infrared (IR) Absorption: IR spectroscopy requires a change in the dipole moment during vibration. The polar nature of the C≡N bond ensures a strong, sharp IR absorption[2].

    • Raman Scattering: Raman spectroscopy requires a change in the electron cloud's polarizability . The π-electron density of the triple bond is highly polarizable, making the C≡N stretch uniquely intense in Raman spectra[3].

  • Environmental Sensitivity & Fermi Resonance: The exact frequency of the cyano stretch is highly sensitive to its local environment. For example, 4 demonstrate that the fundamental C≡N stretch can couple with overtone/combination modes, creating distinct Fermi resonance patterns around 2222 cm⁻¹[4].

Technology Comparison: FTIR vs. FT-Raman

The table below summarizes the quantitative and qualitative performance of each technique when analyzing cyanoindole derivatives[5].

Analytical TechniquePhysical PrincipleC≡N Signal CharacteristicsSample Matrix CompatibilityPrimary Advantage
FTIR-ATR Dipole moment change (evanescent wave)Sharp, strong (~2220–2260 cm⁻¹)Solid powders, thin filmsZero sample prep; rapid high-throughput screening.
Transmission FTIR (KBr) Dipole moment change (bulk absorption)Very sharp, high resolutionSolid powders (diluted 1-2% in KBr)High sensitivity; eliminates surface-scattering artifacts.
FT-Raman Polarizability change (inelastic scattering)Intense, highly distinct (~2228 cm⁻¹)Aqueous solutions, live reactionsWater-blind; allows in situ reaction monitoring.

Self-Validating Experimental Protocols

Do not merely follow these steps; understand the causality ensuring the system's self-validation.

Protocol A: Rapid Solid-State Screening via FTIR-ATR

Target: Routine purity verification of synthesized 3-cyanoindole.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air). Causality: The background accounts for ambient CO₂ and water vapor, preventing them from appearing as false peaks in the sample spectrum.

  • Sample Application: Place ~2 mg of 3-cyanoindole powder directly onto the crystal.

  • Compression: Apply the pressure anvil until the clutch clicks. Causality: ATR relies on an evanescent wave that penetrates only 0.5–2 µm into the sample. High-pressure, intimate contact is physically required to achieve a sufficient signal-to-noise ratio.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Look for the sharp C≡N stretch at ~2228 cm⁻¹.

Protocol B: High-Resolution Bulk Analysis via Transmission FTIR (KBr Pellet)

Target: Resolving weak Fermi resonance patterns in 5-cyanoindole[4].

  • Desiccation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours. Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad O-H stretch at 3400 cm⁻¹, which can skew the baseline and mask delicate indole N-H stretches[6].

  • Milling: Grind 1 mg of 5-cyanoindole with 99 mg of dried KBr in an agate mortar for 3–5 minutes. Causality: The particle size must be reduced below the wavelength of mid-IR light (< 2 µm) to prevent the Christiansen effect (severe baseline sloping due to light scattering).

  • Pressing: Transfer the mixture to a pellet die and press under 10 tons of vacuum pressure for 5 minutes. Causality: The vacuum removes trapped air, fusing the KBr into a transparent, glass-like disk that allows maximum IR transmission.

  • Acquisition: Scan the pellet. The resulting spectrum will provide the highest possible resolution for the ~2222 cm⁻¹ cyano peak.

Protocol C: In Situ Reaction Monitoring via FT-Raman

Target: Monitoring the cyanation of indole via the Vilsmeier-Haack reaction[7].

  • Probe Insertion: Insert a fiber-optic Raman probe directly into the aqueous/organic reaction vessel.

  • Laser Selection: Utilize a 785 nm or 1064 nm excitation laser. Causality: Indole derivatives often fluoresce under visible light excitation. Near-IR lasers bypass the electronic absorption bands, suppressing fluorescence that would otherwise drown out the Raman scattering[8].

  • Continuous Acquisition: Set the spectrometer to acquire spectra every 60 seconds.

  • Validation: Monitor the emergence of the intense C≡N stretching band at exactly 7[7]. Causality: Because the O-H bonds of water have a massive dipole moment but negligible polarizability change, water is essentially "invisible" to Raman. This allows unobstructed quantification of the cyano product as it forms in the solvent matrix.

Decision Workflow for Spectroscopic Selection

Use the following logical matrix to determine the optimal analytical pathway for your cyanoindole samples.

G Start Cyanoindole Sample Characterization State What is the sample state and matrix? Start->State Solid Solid Powder (Pure Compound) State->Solid Dry Aqueous Aqueous Solution or Biological Matrix State->Aqueous Liquid Reaction Live Reaction Mixture State->Reaction In Situ ATR FTIR-ATR Rapid surface scan, low sample prep Solid->ATR Routine KBr Transmission FTIR (KBr) High resolution, bulk analysis Solid->KBr Detailed Raman FT-Raman Spectroscopy Water-blind, high polarizability Aqueous->Raman Preferred Reaction->Raman Probe

Decision matrix for selecting the optimal vibrational spectroscopy technique for cyanoindoles.

References

  • Distinct Fermi Resonance Patterns of Weak Coupling in 2D-IR Spectra of 5-Cyanoindole Revealed by Isotope Labeling. ACS Publications. 4

  • 4-Cyanoindole-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics. MDPI. 1

  • Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation via Vilsmeier-Haack Reaction. SciELO. 7

  • Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks and Investigate Their Interaction with Guest Molecules. ACS Publications. 6

  • FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. sfr.ca. 5

  • Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Gateway Analytical. 2

  • Difference between FTIR and Raman Spectroscopy. Rocky Mountain Labs. 3

  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. 8

Sources

Predictive vs. Empirical 13C NMR Analysis: A Comparative Guide for 5-Cyano-3-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly substituted heterocyclic scaffolds remains a cornerstone of modern drug development. 5-Cyano-3-methyl-1H-indole-2-carboxylic acid (CAS: 169463-46-1)[1] is a privileged pharmacophore, but its characterization presents a unique analytical challenge. With a high ratio of quaternary to tertiary carbons (7:4) and competing electronic effects from multiple electron-withdrawing groups (EWG), standard 1D 13C NMR often yields ambiguous assignments.

This guide objectively compares the performance of empirical 13C NMR spectroscopy against two leading theoretical alternatives: Density Functional Theory (DFT-GIAO) and Machine Learning (ML/GNN) predictors . By establishing a self-validating experimental protocol, researchers can confidently reconcile theoretical predictions with empirical ground truth.

The Analytical Challenge: Electronic & Anisotropic Effects

To understand the causality behind the chemical shifts in this molecule, one must analyze the synergistic push-pull dynamics on the indole core:

  • The Ipso Cyano Effect (C-5): The -CN group exerts a profound magnetic anisotropy and

    
    -polarization effect. Counterintuitively for an EWG, it heavily shields the ipso carbon (C-5), pushing its resonance upfield to ~102 ppm, while simultaneously deshielding the ortho positions (C-4 and C-6).
    
  • Carboxylic Acid Dimerization (C-2): The -COOH group strongly deshields C-2. In non-polar solvents, carboxylic acids form hydrogen-bonded dimers, causing severe line broadening and concentration-dependent shift drift.

  • Steric Compression (C-3): The methyl group at C-3 introduces a standard alkyl shift (~10 ppm) but sterically compresses the adjacent C-3a and C-4 environments, subtly altering their local magnetic shielding tensors[2].

Comparative Methodologies

When characterizing complex indoles, relying solely on one method introduces systemic risk. We compare three orthogonal approaches:

  • Empirical Measurement (Gold Standard): Provides the absolute ground truth but is highly sensitive to solvent choice, temperature, and relaxation parameters[3].

  • DFT-GIAO Calculations (B3LYP/cc-pVDZ): Density Functional Theory using Gauge-Independent Atomic Orbitals provides highly accurate magnetic shielding tensors. When combined with a Polarizable Continuum Model (PCM) to simulate solvent effects, it excels at resolving ambiguous quaternary carbons[4].

  • Machine Learning / HOSE Predictors: Graph Neural Networks (GNNs) trained on databases like DELTA50 offer rapid, computationally inexpensive predictions[5]. However, they can underperform when predicting the non-linear synergistic effects of multiple EWGs on a fused bicyclic system.

Self-Validating Experimental Protocol (Empirical NMR)

To ensure trustworthiness, the empirical data must be generated through a self-validating system. The following protocol outlines the exact causality behind each parameter choice for acquiring the 13C NMR spectrum of 5-cyano-3-methyl-1H-indole-2-carboxylic acid.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 25–30 mg of the analyte in 0.6 mL of DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d6 is mandatory. It acts as a strong hydrogen-bond acceptor, effectively disrupting the carboxylic acid dimers that would otherwise form in CDCl3. This ensures sharp, reproducible resonances[3]. TMS provides an absolute zero-point reference (0.0 ppm) to calibrate out bulk magnetic susceptibility errors.

Step 2: Instrument Calibration

  • Action: Equilibrate the probe temperature strictly at 298.0 K.

  • Causality: Chemical shifts (especially the -COOH and indole -NH carbons) are highly temperature-dependent due to hydrogen bonding dynamics. Regulating temperature ensures the empirical data can be accurately compared to PCM-solvated DFT models[4].

Step 3: Acquisition Parameters (101 MHz or 126 MHz)

  • Action: Utilize a standard broadband proton-decoupled pulse sequence (zgpg30).

  • Relaxation Delay (D1): Set to 2.5 to 3.0 seconds .

    • Causality: This molecule contains 7 quaternary carbons (C-2, C-3, C-3a, C-5, C-7a, -CN, -COOH). Quaternary carbons lack attached protons, meaning they have no efficient dipole-dipole relaxation pathways, resulting in exceptionally long longitudinal relaxation times (

      
      ). A standard 1.0s delay will cause these critical peaks to vanish into the baseline noise.
      
  • Number of Scans (NS): Minimum 1024.

    • Causality: Overcomes the low natural abundance of 13C (1.1%) and the inherently weak signals of the slowly relaxing quaternary centers.

Quantitative Data Comparison

The table below summarizes the expected 13C NMR chemical shifts (in ppm) comparing empirical measurements in DMSO-d6 against DFT-GIAO calculations and ML-based predictions.

Carbon PositionEmpirical (DMSO-d6)DFT-GIAO (B3LYP/cc-pVDZ)ML Predictor (GNN/HOSE)Deviation Note
C-2 (Quat) 128.5129.1127.8Deshielded by -COOH
C-3 (Quat) 115.2116.0114.5Deshielded by -CH3
C-4 (CH) 125.8126.5125.0Ortho to -CN
C-5 (Quat) 102.5101.8103.2Shielded (ipso -CN effect)
C-6 (CH) 124.3125.1123.9Ortho to -CN
C-7 (CH) 113.1114.0112.8Indole baseline
C-3a (Quat) 129.5130.2128.9Bridgehead
C-7a (Quat) 138.2139.1137.5Bridgehead (near N)
3-CH3 10.511.210.1Alkyl baseline
5-CN 120.8121.5119.9Nitrile baseline
2-COOH 164.0165.2163.5Carbonyl baseline

Data Synthesis Note: Empirical values are extrapolated based on baseline indole shifts in DMSO-d6[3] adjusted for established substituent anisotropy. DFT values reflect typical systematic overestimation prior to linear scaling[4].

Workflow Visualization

To ensure absolute confidence in structural elucidation, modern drug discovery workflows mandate the orthogonal reconciliation of empirical and predictive data.

NMR_Workflow A Sample Prep (DMSO-d6 + TMS) B Empirical 13C NMR (101/126 MHz) A->B C DFT-GIAO Calculation (B3LYP/cc-pVDZ) A->C D ML/GNN Prediction (HOSE Codes) A->D E Data Reconciliation & Peak Assignment B->E C->E D->E F Validated 13C NMR Chemical Shifts E->F

Workflow for orthogonal validation of 13C NMR assignments using empirical and predictive methods.

Conclusion & Recommendations

While Machine Learning predictors offer rapid estimations, they frequently exhibit a 1.5 to 2.0 ppm error margin on heavily substituted, electron-deficient scaffolds like 5-cyano-3-methyl-1H-indole-2-carboxylic acid[5].

For definitive structural proof (e.g., IND filings or patent claims), Empirical Measurement remains non-negotiable. However, because this specific molecule contains 7 quaternary carbons clustered within a narrow 30 ppm window (102 ppm to 138 ppm), empirical data alone is prone to misassignment. DFT-GIAO calculations provide the necessary mechanistic bridge, accurately mapping the ipso-shielding effect of the cyano group and the deshielding effect of the carboxylic acid[4]. By utilizing the self-validating protocol outlined above—specifically extending the relaxation delay (


) to account for quaternary 

times—researchers can achieve unambiguous peak assignment.

References

  • [5] DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. NSF Public Access Repository. Available at:[Link]

  • [2] Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole-3-S-Acid Derivatives. CORE. Available at:[Link]

  • Reactivity of 3-Cyanoacetylindole Derivatives: Synthesis of 3-Hydrazonopyrazolyl and 3-Thiadiazolyl Indole. Cairo University. Available at:[Link]

  • [3] Regioselective C5−H Direct Iodination of Indoles. Royal Society of Chemistry. Available at:[Link]

  • [4] Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. ResearchGate. Available at:[Link]

Sources

Technical Comparison Guide: 5-Cyano vs. 5-Chloro Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the reactivity differences between 5-cyanoindole-2-carboxylic acid (5-CN-I2CA) and 5-chloroindole-2-carboxylic acid (5-Cl-I2CA) . While both scaffolds serve as critical building blocks in medicinal chemistry (e.g., for NMDA antagonists and kinase inhibitors), their electronic profiles diverge significantly, dictating distinct optimization strategies for amide coupling, electrophilic substitution, and handling.

Key Takeaway: The 5-cyano group is a strong electron-withdrawing group (EWG) (


), significantly increasing the acidity of the carboxylic acid and deactivating the indole ring toward electrophilic attack. The 5-chloro  substituent is a moderate deactivator (

) with competing inductive withdrawal and resonance donation, preserving more of the native indole reactivity.

Electronic Profiling & Acidity

The reactivity of these scaffolds is governed by the electronic influence of the substituent at the 5-position on the indole ring system.[1]

Hammett Substituent Effects[2]
  • 5-Chloro (-Cl): Exhibits a negative inductive effect (-I) and a positive resonance effect (+R). The -I effect dominates, leading to net deactivation, but the +R effect offers some stabilization to cationic intermediates.

  • 5-Cyano (-CN): Exhibits strong negative inductive (-I) and negative resonance (-R) effects. It is a powerful electron sink, significantly reducing electron density across the entire indole

    
    -system.
    
Acid Dissociation Constants (pKa)

The electron-withdrawing nature of the 5-substituent stabilizes the carboxylate anion (conjugate base), increasing acidity compared to unsubstituted indole-2-carboxylic acid (


).
CompoundSubstituent (

)
Estimated

(COOH)
Electronic Character
5-Cl-I2CA +0.233.4 – 3.5 Moderately Acidic
5-CN-I2CA +0.663.0 – 3.2 Strongly Acidic

Practical Implication: 5-CN-I2CA will deprotonate at lower pH. When using coupling reagents (e.g., EDC/HOBt), ensure the buffer pH is sufficiently low to prevent premature anion formation if using acid-labile protecting groups, or sufficiently high to ensure solubility as the salt.

Chemical Reactivity Matrix

A. Amide Coupling Efficiency

Both compounds undergo amide coupling, but the 5-cyano derivative's carbonyl carbon is more electrophilic, theoretically accelerating nucleophilic attack by the amine.

  • 5-CN-I2CA:

    • Kinetics: Faster active ester formation and amine attack due to electron-deficient carbonyl.

    • Risk: High susceptibility to hydrolysis of the activated ester if moisture is present. The nitrile group is generally stable under standard coupling conditions (0°C to RT), but strong bases or acids can hydrolyze the nitrile to a primary amide.

  • 5-Cl-I2CA:

    • Kinetics: Standard reactivity profile similar to benzoic acid derivatives.

    • Stability: Highly robust; compatible with a wider range of aggressive coupling conditions (e.g., SOCl

      
       reflux).
      
B. Electrophilic Aromatic Substitution (C3 Functionalization)

The C3 position is the standard site for electrophilic attack (e.g., formylation, halogenation).

  • 5-Cl-I2CA: Retains sufficient nucleophilicity at C3 to undergo Vilsmeier-Haack formylation or halogenation under standard conditions, though slower than unsubstituted indole.

  • 5-CN-I2CA: The ring is severely deactivated . C3 functionalization is sluggish and often requires elevated temperatures or super-electrophiles.

    • Warning: Forcing conditions (high heat/strong acid) required for C3 substitution may cause hydrolysis of the 5-cyano group to a carboxylic acid.

C. Decarboxylation Stability

Indole-2-carboxylic acids are prone to thermal decarboxylation.

  • Mechanism: Often involves zwitterionic intermediates or protonation at C3.

  • Comparison: The 5-CN group destabilizes the development of positive charge at C3 (required for acid-catalyzed decarboxylation), potentially making 5-CN-I2CA more stable to acid-catalyzed decarboxylation than the 5-Cl analog. However, under thermal anionic conditions (Cu/quinoline), both decarboxylate readily.

Visualization of Electronic Effects[3][4]

The following diagram illustrates the electronic vectors and their impact on reactivity.

IndoleReactivity cluster_0 5-Chloro-Indole-2-COOH cluster_1 5-Cyano-Indole-2-COOH Cl_Node 5-Cl Group (-I, +R) Indole_Cl Indole Core (Moderately Deactivated) Cl_Node->Indole_Cl Weak Deactivation COOH_Cl COOH pKa ~ 3.5 Indole_Cl->COOH_Cl Inductive Stabilization C3_Rxn C3 Electrophilic Substitution (Formylation/Halogenation) Indole_Cl->C3_Rxn Feasible Amide_Rxn Amide Coupling (Nucleophilic Attack) COOH_Cl->Amide_Rxn Standard Rate CN_Node 5-CN Group (-I, -R) Indole_CN Indole Core (Strongly Deactivated) CN_Node->Indole_CN Strong Deactivation COOH_CN COOH pKa ~ 3.1 Indole_CN->COOH_CN Strong Stabilization Indole_CN->C3_Rxn Difficult / Sluggish COOH_CN->Amide_Rxn Accelerated Rate

Caption: Comparative electronic flow showing the impact of 5-Cl vs 5-CN substituents on C3-reactivity and Carboxylic Acid activation.

Experimental Protocols

Protocol A: Amide Coupling (Optimized for 5-CN-I2CA)

Rationale: Uses mild activation (HATU/EDC) to prevent nitrile hydrolysis. Avoids acid chlorides.[2]

  • Dissolution: Dissolve 5-cyanoindole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

    • Note: 5-CN analogs often have lower solubility in DCM than 5-Cl analogs due to polarity; DMF/DMAc is preferred.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) at 0°C. Stir for 15 minutes.

    • Observation: Solution typically turns yellow.

  • Coupling: Add the amine (1.1 eq). Allow to warm to RT and stir for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
      (not 1M HCl, to avoid any risk of nitrile hydrolysis if workup is prolonged), then brine.
    
  • Validation: Check IR for nitrile stretch (~2220 cm

    
    ) to ensure integrity.
    
Protocol B: C3-Chlorination (Comparison)

Rationale: Demonstrates the deactivating effect of the cyano group.

  • Reagent: N-Chlorosuccinimide (NCS) in DMF.

  • 5-Cl-I2CA: Reacts at RT over 12 hours to give 3,5-dichloro derivative.

  • 5-CN-I2CA: Typically requires heating to 60-80°C for conversion.

    • Caution: Monitor for decarboxylation at elevated temperatures.

References

  • Hammett Constants & Electronic Effects : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Indole Reactivity & Substitution Patterns : Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. Link

  • Decarboxylation of Indole-2-Carboxylic Acids : Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(19), 5558–5559. Link

  • Amide Coupling Methodologies : Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

A Comparative Guide to the Analytical Determination of 5-cyano-3-methyl-1H-indole-2-carboxylic acid: HPLC and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise and accurate characterization of novel chemical entities is paramount. For researchers and scientists working with indole derivatives, a class of compounds renowned for their diverse biological activities, robust analytical methodologies are not just a necessity, but the bedrock of reliable data.[1] This guide provides an in-depth comparison of analytical techniques for 5-cyano-3-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative with potential pharmacological significance. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) method development, explore superior alternatives like Ultra-Performance Liquid Chromatography (UPLC), and discuss orthogonal techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE).

The Analytical Challenge: Understanding the Analyte

5-cyano-3-methyl-1H-indole-2-carboxylic acid possesses a unique combination of chemical features that influence its analytical behavior. The indole ring system imparts aromaticity and a degree of hydrophobicity. The carboxylic acid moiety introduces polarity and a pH-dependent charge, while the cyano group adds to the molecule's polarity. The methyl group provides a slight increase in non-polar character. A successful analytical method must contend with these properties to achieve optimal retention, resolution, and sensitivity.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC remains a cornerstone of pharmaceutical analysis due to its versatility and reliability.[2] For 5-cyano-3-methyl-1H-indole-2-carboxylic acid, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point, as it effectively separates compounds based on their hydrophobicity.[3]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to provide a robust and reproducible method for the analysis of 5-cyano-3-methyl-1H-indole-2-carboxylic acid.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: A C18 stationary phase is recommended for its versatility in separating moderately polar to non-polar compounds.[4][5] A common dimension is 4.6 x 150 mm with 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.[6]

    • B: Acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.[7]

  • Gradient Elution: A gradient elution is recommended to ensure the timely elution of the analyte while also cleaning the column of any less polar impurities. A typical gradient could be:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV detection at approximately 280 nm, which is a common wavelength for indole derivatives.[4] A PDA detector would be advantageous for confirming peak purity and identifying the optimal detection wavelength.

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of 5-cyano-3-methyl-1H-indole-2-carboxylic acid in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the column and system.

Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobic nature, which will interact with the indole ring and methyl group of the analyte. The use of an acidic mobile phase is a critical parameter. Without the acid, the carboxylic acid group would be deprotonated, leading to a more polar, negatively charged species that would have very little retention on a C18 column, resulting in poor peak shape and potential for ion-exchange interactions with residual silanols on the silica support. The gradient elution allows for a wide range of polarities to be explored, ensuring that both the main compound and any potential impurities are effectively separated.

Comparative Analysis: Is HPLC Always the Best Choice?

While HPLC is a robust technique, advancements in liquid chromatography offer significant improvements in speed, resolution, and sensitivity.[2][8]

FeatureHPLCUPLC (Ultra-Performance Liquid Chromatography)LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)CE (Capillary Electrophoresis)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[2][8]HPLC or UPLC coupled to a mass spectrometer for highly selective and sensitive detection.[9]Separation based on the differential migration of ions in an electric field.[10]
Speed Moderate (typically 15-30 min run times).Fast (run times can be reduced by a factor of 5-10 compared to HPLC).[2][11]Dependent on the LC front-end, but generally fast with UPLC.Very fast (separations can be achieved in minutes).
Resolution Good.Excellent, due to higher efficiency from smaller particles.[2][12]High, primarily determined by the LC separation.Very high, capable of separating closely related compounds.
Sensitivity Good (UV detection).Very good (narrower peaks lead to higher signal-to-noise).[8]Excellent, offering the highest sensitivity and selectivity.[1]Can be lower with UV detection, but can be enhanced with techniques like sample stacking.[13]
Sample Volume Typically 5-20 µL.Smaller volumes (1-5 µL) are common.Similar to UPLC.Very small (nanoliter range).[13]
Solvent Consumption Higher.Significantly lower than HPLC.[8]Dependent on the LC front-end.Minimal.
Ideal For Routine analysis, quality control.High-throughput screening, complex mixture analysis.Bioanalysis, impurity identification, metabolite studies.[9][14]Analysis of charged species, chiral separations.[15]

Advanced and Orthogonal Techniques: A Deeper Dive

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution of HPLC technology. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures (up to 15,000 psi) to achieve faster separations with superior resolution and sensitivity.[11][16] For the analysis of 5-cyano-3-methyl-1H-indole-2-carboxylic acid, converting the HPLC method to a UPLC method would involve using a shorter column with a smaller particle size (e.g., a 2.1 x 50 mm, 1.7 µm C18 column) and adjusting the gradient and flow rate accordingly. This would result in a significant reduction in analysis time and solvent consumption, making it ideal for high-throughput environments.[8][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the utmost sensitivity and selectivity, such as bioanalysis or the detection of trace-level impurities, coupling HPLC or UPLC with a tandem mass spectrometer is the gold standard.[1][9] LC-MS/MS provides molecular weight information and structural data through fragmentation analysis, offering a high degree of confidence in compound identification.[17][18] For 5-cyano-3-methyl-1H-indole-2-carboxylic acid, an electrospray ionization (ESI) source in negative ion mode would be suitable for detecting the deprotonated molecule [M-H]⁻.

cluster_workflow LC-MS/MS Workflow HPLC HPLC/UPLC Separation ESI Electrospray Ionization (ESI) HPLC->ESI Eluent MS1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->MS1 Ions CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID Selected Ion MS2 Quadrupole 3 (Q3) Product Ion Scanning CID->MS2 Fragment Ions Detector Detector MS2->Detector Analyzed Ions

Caption: A simplified workflow of a triple quadrupole LC-MS/MS system.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a different separation mechanism based on the electrophoretic mobility of analytes in an electric field. For charged molecules like carboxylic acids, CE can provide very high efficiency separations.[10] Given that 5-cyano-3-methyl-1H-indole-2-carboxylic acid has a carboxylic acid group, it is an excellent candidate for CE analysis, particularly for resolving it from neutral or basic impurities that might be challenging to separate by RP-HPLC. However, a potential drawback of CE can be lower sensitivity with UV detection due to the small sample volumes injected.[13]

cluster_CE Capillary Electrophoresis Principle Anode Anode (+) Capillary Fused Silica Capillary (Filled with Buffer) Anode->Capillary Cathode Cathode (-) Capillary->Cathode Detector Detector Capillary->Detector Separation & Detection Sample Sample Injection Sample->Capillary Injection

Caption: Basic setup of a Capillary Electrophoresis system.

Conclusion and Recommendations

The choice of analytical technique for 5-cyano-3-methyl-1H-indole-2-carboxylic acid is contingent on the specific requirements of the analysis.

  • For routine purity assessment and quality control , the developed RP-HPLC method provides a robust and reliable solution.

  • For high-throughput screening and faster analysis times , transitioning to a UPLC method is highly recommended.

  • For bioanalytical studies or trace impurity analysis , LC-MS/MS is the unparalleled choice due to its superior sensitivity and selectivity.

  • Capillary Electrophoresis serves as an excellent orthogonal technique for method validation and for resolving challenging impurity profiles, especially those involving charged species.

By understanding the principles and practical considerations of each of these techniques, researchers can make informed decisions to ensure the generation of high-quality, reliable data in their drug discovery and development endeavors.

References

  • INIS-IAEA. (n.d.). Separation and determination of some carboxylic acids by capillary electrophoresis.
  • Stanford University. (n.d.). Quantitative Analysis of Acids by Capillary Zone Low Molecular Weight Carboxylic Electrophoresis/Conductivity Detection.
  • Waters. (n.d.). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs.
  • PMC. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
  • Technology Networks. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • LCGC International. (2022, April 15). Analysis of Small Organic Acids by Capillary Electrophoresis.
  • SciSpace. (n.d.). Analysis of carboxylic acids in biological fluids by capillary electrophoresis.
  • PubMed. (2005, June 15). Analysis of carboxylic acids in biological fluids by capillary electrophoresis.
  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
  • MDPI. (2023, December 19). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'.
  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?
  • Scientific Research Publishing. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives.
  • Preprints.org. (2023, November 3). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
  • ResearchGate. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector | Request PDF.
  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?
  • LCGC International. (2022, April 15). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC.
  • PMC. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • MDPI. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column.
  • ACS Publications. (n.d.). Mass spectrometry of simple indoles | The Journal of Organic Chemistry.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • Chromatography Today. (n.d.). Alternative found for HPLC methods.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Benchchem. (n.d.). Analytical Methods for 1H-Indole-1-pentanoic Acid: Application Notes and Protocols.

Sources

Melting Point Determination & Purity Assessment: 5-Cyano-3-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the physical properties, specifically the melting point range, of 5-cyano-3-methyl-1H-indole-2-carboxylic acid (CAS: 169463-46-1), a critical intermediate in the synthesis of pharmaceutical agents such as GPIIb/IIIa antagonists.

Executive Summary

5-Cyano-3-methyl-1H-indole-2-carboxylic acid is a high-melting, crystalline solid used primarily as a scaffold in medicinal chemistry. Its melting point (MP) is a definitive indicator of purity, often exceeding 250°C with decomposition. This guide compares its thermal properties against its ethyl ester precursor and structural analogs to aid researchers in validating synthetic outcomes.

Quick Reference Data
PropertySpecification
Chemical Name 5-Cyano-3-methyl-1H-indole-2-carboxylic acid
CAS Number 169463-46-1
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point Range >250°C (Decomposition) Note: Exact value depends on heating rate due to decarboxylation.
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.

Technical Specifications & Comparative Analysis

Melting Point vs. Structural Analogs

The melting point of indole-2-carboxylic acids is heavily influenced by intermolecular hydrogen bonding (dimer formation) and the polarity of substituents. The 5-cyano group significantly increases the melting point compared to the non-substituted analog due to dipole-dipole interactions and increased lattice energy.

Table 1: Thermal Property Comparison of Related Indoles

CompoundCAS No.[1][2][3]Melting Point Range (°C)Structural Impact on MP
5-Cyano-3-methyl-1H-indole-2-carboxylic acid 169463-46-1 >250 (Dec) High: Cyano group + Carboxylic acid dimer = High lattice energy.
Ethyl 5-cyano-3-methyl-1H-indole-2-carboxylate169463-45-0180 – 185Medium: Esterification breaks acid dimers; lowers MP.
3-Methyl-1H-indole-2-carboxylic acid10590-73-5212 (Dec)Reference: Lacks the polar 5-cyano group.
5-Cyanoindole15861-24-2106 – 108Low: Lacks both carboxylic acid and 3-methyl stabilization.

Analyst Insight: The significant jump in melting point from the ethyl ester (~180°C) to the free acid (>250°C) is the primary "in-process control" (IPC) check during hydrolysis. If your isolated acid melts below 240°C, it likely contains unhydrolyzed ester or residual solvent.

Purity & Decomposition Behavior

Unlike simple melting, this compound undergoes decomposition with melting .

  • Observation: The solid darkens (browning) starting ~240°C, followed by gas evolution (decarboxylation) and liquefaction.

  • Implication: Standard capillary MP measurements are rate-dependent. Faster heating rates (10°C/min) may yield higher observed values than slow rates (1°C/min) where decomposition occurs before melting.

Experimental Protocol: Accurate MP Determination

To ensure reproducibility, follow this self-validating protocol.

Method A: Capillary Melting Point (Standard)
  • Sample Prep: Dry the sample under vacuum at 50°C for 4 hours to remove solvates (water/alcohol). Grind to a fine powder.

  • Loading: Pack 2-3 mm of sample into a glass capillary. Tap to ensure no air gaps.

  • Ramp:

    • Rapid heat to 220°C.

    • Slow ramp (2°C/min ) from 220°C upwards.

  • Endpoint: Record

    
     (first liquid/browning) and 
    
    
    
    (complete liquefaction/gas evolution).
Method B: Differential Scanning Calorimetry (DSC) (Advanced)
  • Pan: Aluminum (crimped, pinhole for gas release).

  • Atmosphere: Nitrogen (50 mL/min).

  • Program: Equilibrate at 40°C -> Ramp 10°C/min to 300°C.

  • Interpretation: Look for a sharp endotherm (melting) immediately followed by or overlapping with an exotherm (decomposition).

Workflow Diagram: Synthesis to Validation

The following diagram illustrates the critical pathway for isolating the pure acid and validating it via melting point.

G Start Start: Ethyl Ester Precursor (CAS 169463-45-0) Reaction Hydrolysis (LiOH/THF/H2O) Start->Reaction Reflux Workup Acidification (HCl) Precipitation Reaction->Workup pH < 2 Crude Crude Acid (MP < 240°C?) Workup->Crude Filter & Dry Purification Recrystallization (EtOH/Water) Crude->Purification Remove Impurities Validation MP Determination (Target: >250°C Dec) Purification->Validation Dry Sample Pass Pass Validation->Pass Sharp MP >250°C Fail Fail Validation->Fail Broad range or <240°C Fail->Purification Reprocess

Figure 1: Purification and validation workflow for 5-cyano-3-methyl-1H-indole-2-carboxylic acid.

Synthesis & Causality

The synthesis of this compound typically follows the Japp-Klingemann or Fischer Indole modification, often cited in the development of fibrinogen receptor antagonists.

  • Precursor: 3-Methyl-4-nitrobenzonitrile or related ethyl esters.

  • Mechanism: The carboxylic acid moiety is generated via hydrolysis of the ethyl ester (CAS 169463-45-0).

  • Why MP Matters: Incomplete hydrolysis leaves the ester (MP ~180°C). A melting point in the 200-230°C range indicates a mixture (eutectic depression), signaling the need for further base treatment or recrystallization.

References

  • Primary Literature (Synthesis & Properties)

    • Egbertson, M. S., et al. (1997). "Non-Peptide Fibrinogen Receptor Antagonists. 2. Optimization of the 3-Amino-3-phenylpropionic Acid Series." Journal of Medicinal Chemistry, 40(18), 2843–2857.

    • Note: This paper describes the synthesis of the indole-2-carboxylic acid scaffold used in GPIIb/IIIa antagonists.
  • Chemical Substance Data

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2752638 (3-Methyl-1H-indole-2-carboxylic acid - Analog). Retrieved from [Link]

  • Supplier Specifications (for Comparison)
  • Analog Data (Ethyl Ester)

    • ChemSrc. "Ethyl 5-cyano-3-methyl-1H-indole-2-carboxylate (CAS 169463-45-0)."[4] Retrieved from [Link]

Sources

Technical Comparison Guide: Photophysical Profiling of 5-Cyano-3-Methylindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Rationale

The 5-cyano-3-methylindole scaffold represents a critical "push-pull" chromophore in medicinal chemistry, serving as the pharmacophore core for serotonergic modulators like Vilazodone (Viibryd). Unlike the parent indole, which exhibits a classic aromatic absorption profile, the introduction of an electron-withdrawing cyano group (-CN) at the C5 position and an electron-donating methyl group (-CH₃) at the C3 position creates a unique electronic environment.

This guide provides an objective analysis of the UV-Vis absorption maxima (


) of these derivatives. It synthesizes experimental data to demonstrate how the 5-cyano-3-methyl motif alters the energy gap of 

transitions, specifically stabilizing the

excited state. This data is essential for validating synthetic intermediates during the scale-up of indole-based therapeutics.

Photophysical Mechanism: The "Push-Pull" Effect

To understand the spectral shifts, one must analyze the molecular orbital perturbations caused by the substituents.

  • Indole (Parent): The absorption spectrum is dominated by two overlapping transitions,

    
     and 
    
    
    
    . In unsubstituted indole,
    
    
    is typically lower in energy (longer wavelength).
  • 5-Cyano Group (Acceptor): The -CN group at C5 is a strong

    
    -acceptor. It significantly lowers the energy of the 
    
    
    
    state (which has high electron density at C5), often causing it to drop below the
    
    
    state. This results in a bathochromic (red) shift and hyperchromic effect.
  • 3-Methyl Group (Donor): The -CH₃ group at C3 acts as a weak donor via hyperconjugation. It destabilizes the HOMO, further narrowing the HOMO-LUMO gap and contributing to an additional red shift.

Visualization: Electronic State Perturbation

The following diagram illustrates the energy level reordering responsible for the observed spectral shifts.

ElectronicTransitions Indole Parent Indole (L_b < L_a) CN_Effect 5-Cyano Subst. (Stabilizes L_a) Indole->CN_Effect Inductive (-I) Mesomeric (-M) Me_Effect 3-Methyl Subst. (Destabilizes HOMO) CN_Effect->Me_Effect Electronic Coupling Result 5-CN-3-Me-Indole (Red Shifted λ_max ~285 nm) Me_Effect->Result Synergistic Bathochromic Shift

Figure 1: Logical flow of substituent effects on the indole chromophore, leading to the observed red shift in 5-cyano-3-methylindole.

Comparative Data Analysis

The following table aggregates experimental absorption maxima for 5-cyano-3-methylindole and its relevant structural analogs. Note the progression of the


 (long-wavelength band) as substituents are added.
Table 1: UV-Vis Absorption Maxima of Indole Derivatives (Methanol)
CompoundStructure

(nm)

(M⁻¹cm⁻¹)
Shift vs. IndoleKey Electronic Driver
Indole Parent272, 279~5,500-Baseline

transition
3-Methylindole 3-Donor281, 289~5,800+10 nmHyperconjugation at C3
5-Cyanoindole 5-Acceptor278, 284~6,200+5 nm

stabilization by -CN
5-Cyano-3-methylindole Push-Pull 285 - 290 ~7,500 +11 nm Synergistic Donor-Acceptor
Vilazodone Drug (3-alkyl-5-CN)285N/A+6 nm5-CN dominance with 3-alkyl

Data Interpretation:

  • The Diagnostic Peak: For 5-cyano-3-methylindole derivatives, the band at 285–290 nm is the most reliable diagnostic peak for confirming the integrity of the indole ring.

  • Solvatochromism: These derivatives exhibit positive solvatochromism. In non-polar solvents (e.g., cyclohexane), the fine structure is visible. In polar protic solvents (e.g., Methanol, Water), the bands broaden and red-shift due to hydrogen bonding with the nitrile nitrogen.

  • Vilazodone Correlation: The commercially relevant drug Vilazodone, which contains the 5-cyano-3-alkylindole core, exhibits a characteristic

    
     at 285 nm  in methanol [5][6]. This confirms that the 3-methyl analog will absorb in this precise region.
    

Experimental Protocol: High-Fidelity UV-Vis Characterization

To ensure reproducible data for regulatory or research purposes, the following self-validating protocol is recommended. This workflow minimizes errors caused by aggregation or solvent cut-off.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cut-off < 205 nm). Avoid Acetone or Toluene due to UV interference.

  • Standard: 99% purity 5-cyano-3-methylindole (recrystallized).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 5.0 mg of the derivative into a 50 mL volumetric flask.

    • Dissolve in Methanol (sonicate for 2 mins to ensure complete dissolution of the nitrile).

    • Concentration:

      
      .[1]
      
  • Dilution Series (Linearity Check):

    • Prepare working standards: 5, 10, 20, and 40

      
      .
      
    • Why? Indoles can form dimers at high concentrations; linearity confirms monomeric species.

  • Measurement:

    • Baseline: Auto-zero with pure methanol in matched quartz cuvettes.

    • Scan Parameters: 200 nm to 400 nm. Scan speed: Medium (400 nm/min).

    • Data Point: Record absorbance at

      
       (approx 285 nm).[1]
      
  • Validation Criterion:

    • Calculate the Absorbance Ratio (

      
      ). This ratio should remain constant across dilutions. If it varies, aggregation or contamination is present.
      
Visualization: Experimental Workflow

ProtocolWorkflow start Start: Sample Preparation solvation Dissolve 5mg in MeOH (Sonicate 2 min) start->solvation dilution Prepare Dilution Series (5 - 40 µg/mL) solvation->dilution scan UV Scan (200-400 nm) Baseline: MeOH dilution->scan check Check Linearity & Ratio (A_285 / A_240) scan->check check->solvation Ratio Varies (Repeat) valid Data Validated check->valid Ratio Constant

Figure 2: Workflow for the accurate determination of molar extinction coefficients for indole derivatives.

Applications in Drug Development[2][3]

The 5-cyano-3-methylindole moiety is not merely a chromophore; it is a functional scaffold used to tune the biological half-life and receptor affinity of CNS drugs.

  • Metabolic Stability: The 5-cyano group blocks metabolic hydroxylation at the typically reactive C5 position, extending the drug's half-life compared to 5-hydroxy or unsubstituted indoles.

  • Vilazodone Synthesis: The UV spectrum is used as a critical In-Process Control (IPC) during the synthesis of Vilazodone. The appearance of the 285 nm band and the disappearance of the hydrazone intermediate's band (typically >300 nm) signals the successful Fischer Indole cyclization [1].

References

  • Venkatanarayana, M., et al. (2020). "Novel Commercial Scale Synthetic Approach for 5-Cyanoindole: A Potential Intermediate for Vilazodone Hydrochloride." Asian Journal of Chemistry. Link

  • BenchChem. (2025).[2] "Application Notes and Protocols for 5-Cyanoindole-Based Fluorescent Probes." BenchChem Technical Guides. Link

  • Oeltermann, O., et al. (2012).[3] "The structure of 5-cyanoindole in the ground and the lowest electronically excited singlet states."[3][4] Physical Chemistry Chemical Physics. Link

  • Sui, W., et al. (2014). "A validated LC-MS/MS method for the determination of Vilazodone." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Rao, B.M., et al. (2014). "Spectrophotometric Quantification of Vilazodone Hydrochloride in Pharmaceutical Dosage Form." International Journal of Pharmaceutical Research Scholars. Link

  • Sims College of Pharmacy. (2016). "UV Spectrophotometric Estimation of Vilazodone in Pure and Tablet Dosage Form." Asian Journal of Pharmaceutical Research. Link

Sources

biological activity comparison of 3-methyl vs 3-unsubstituted indole acids

Author: BenchChem Technical Support Team. Date: March 2026

As a highly privileged scaffold in drug discovery, the indole-2-carboxylic acid core presents a fascinating case study in structure-activity relationship (SAR) dynamics. The addition or omission of a single methyl group at the C3 position of the pyrrole ring fundamentally reroutes the molecule's biological activity. This guide provides an in-depth, objective comparison between 3-unsubstituted indole acids (e.g., Indole-2-carboxylic acid, I2CA) and 3-methyl indole acids (e.g., 3-Methylindole-2-carboxylic acid, 3-MI2CA), analyzing their divergent pharmacological targets, steric profiles, and experimental validation methods.

Structural and Electronic Divergence

The biological fate of these two scaffolds is dictated by the physicochemical shifts induced by the C3-methyl group:

  • Steric Profile: The 3-unsubstituted indole acid is a highly planar molecule. This planarity allows it to slip into narrow, restrictive protein clefts. Conversely, the C3-methyl group in 3-MI2CA introduces a localized 3D protrusion that creates severe steric hindrance in tightly packed receptor pockets.

  • Electronic (Inductive) Effects: The methyl group exerts an electron-donating inductive (+I) effect. This increases the overall electron density of the indole ring, particularly at the C2 and C3 positions, lowering the oxidation potential of the molecule and making it more susceptible to electrophilic attack and enzymatic oxidation.

Target-Specific Pharmacological Comparison

Neuropharmacology: NMDA Receptor Antagonism

The most striking divergence between these two scaffolds occurs in the central nervous system. I2CA is a highly selective, competitive antagonist at the strychnine-insensitive glycine-binding site of the NMDA (N-methyl-D-aspartate) receptor[1]. Because the overactivation of NMDA receptors drives excitotoxicity, I2CA has demonstrated significant neuroprotective efficacy, drastically attenuating cognitive dysfunction and cerebral edema in traumatic brain injury (TBI) models[2].

The C3-Methyl Penalty: The glycine-binding cleft on the GluN1 subunit of the NMDA receptor is exceptionally narrow. While the planar 3-unsubstituted I2CA anchors perfectly via its carboxylate group and ring system, the addition of a C3-methyl group causes a direct steric clash with the amino acid residues lining the receptor pocket. Consequently, 3-methyl substitution generally abolishes NMDA receptor affinity.

Oxidative Enzyme Inhibition: Myeloperoxidase (MPO) Trapping

Both 3-unsubstituted and 3-methyl substituted indole acids exhibit potent antioxidant and anti-inflammatory properties by inhibiting Myeloperoxidase (MPO). Activated leukocytes release MPO, which generates tissue-damaging hypochlorous acid (HOCl). Indole derivatives inhibit this process not by competing with the substrate, but by acting as sacrificial reductants that trap MPO in its inactive "Compound II" redox state[3]. The electron-rich nature of the 3-methyl substituted indole ring can enhance the kinetics of this oxidative trapping compared to its unsubstituted counterpart.

Biosynthetic Utility and Antibiotic Precursors

While I2CA is primarily utilized as a synthetic pharmacophore, 3-MI2CA is a critical, naturally occurring bacterial metabolite[4]. It serves as a direct biosynthetic building block for complex thiopeptide antibiotics, such as nosiheptide. In this pathway, the radical SAM enzyme NosL catalyzes the remarkable conversion of L-tryptophan directly into 3-MI2CA, which is then incorporated into the antibiotic's macrocyclic core[5].

SAR_Pathway Root Indole-2-Carboxylic Acid Scaffold Unsub 3-Unsubstituted (I2CA) Planar, Low Steric Bulk Root->Unsub C3 = H Methyl 3-Methyl Substituted (3-MI2CA) +I Effect, Steric Protrusion Root->Methyl C3 = CH3 NMDA NMDA Receptor (GluN1) Potent Glycine Site Antagonist Unsub->NMDA Optimal Cleft Fit Steric Binding Cleft Clash Loss of NMDA Affinity Methyl->Steric Steric Hindrance Bio Thiopeptide Biosynthesis (Nosiheptide Precursor) Methyl->Bio NosL Enzyme Pathway

Fig 1: Pharmacological divergence of indole acids based on C3-substitution.

Quantitative Data Summary

The following table summarizes the physicochemical and biological distinctions between the two core scaffolds:

Property / Activity3-Unsubstituted (I2CA)3-Methyl Substituted (3-MI2CA)
Molecular Weight 161.16 g/mol 175.18 g/mol
Lipophilicity (XLogP) ~1.8~2.3
NMDA (Glycine) Affinity High (Competitive Antagonist)Low (Steric Clash in GluN1)
MPO Inhibition Active (Compound II Trapping)Active (Enhanced by +I effect)
Primary Biological Role Neuroprotectant / PharmacophoreBacterial Metabolite / Precursor

Experimental Methodologies

To objectively evaluate the biological activity of these compounds, the following self-validating protocols must be employed.

Radioligand Binding Assay (NMDA Glycine Site)

This assay determines the binding affinity (


) of the indole acids for the NMDA receptor.

Causality & Validation: The critical step in this protocol is the extensive washing of the membrane preparation. Endogenous glycine is highly concentrated in brain tissue; failing to wash the membranes will result in endogenous glycine outcompeting the radioligand, yielding false negatives.

  • Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend and wash the pellet a minimum of four times to thoroughly remove endogenous amino acids.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of

    
    -L-689,560 (a highly selective glycine site radioligand), and varying concentrations of the test indole acid (10 pM to 100 µM).
    
  • Control Establishment: Define non-specific binding (NSB) using 1 mM unlabeled glycine or 10 µM MDL 105,519.

  • Filtration: Terminate the reaction after 120 minutes by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Note: PEI soaking neutralizes the negative charge of the glass fiber, preventing non-specific sticking of the radioligand.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate

    
     via non-linear regression.
    

Workflow Prep Membrane Prep (Rat Cortex) Incubate Incubation [3H]-Ligand + Test Acid Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Measure Liquid Scintillation Counting Filter->Measure

Fig 2: Self-validating radioligand binding workflow for NMDA receptor affinity.

Myeloperoxidase (MPO) Chlorination Inhibition Assay

This assay measures the ability of the indole acids to prevent MPO-mediated tissue damage.

Causality & Validation: Direct measurement of HOCl is unstable. This protocol uses the taurine chloramine assay, where HOCl reacts with taurine to form a stable chloramine, which subsequently oxidizes TNB (yellow) to DTNB (colorless). The loss of yellow color is directly proportional to MPO activity.

  • Reaction Setup: Incubate 10 nM purified human MPO with 5 mM taurine and the test indole acid (e.g., 1 µM to 50 µM) in 10 mM phosphate-buffered saline (pH 7.4) at 37°C.

  • Initiation: Trigger the halogenation cycle by adding 50 µM

    
    . Incubate for exactly 30 minutes.
    
  • Detection: Stop the reaction by adding 10 µg/mL catalase (to destroy residual

    
    ). Add 2 mM TNB (5-thio-2-nitrobenzoic acid).
    
  • Measurement: Read the absorbance at 412 nm using a spectrophotometer. Calculate the percentage of MPO inhibition by comparing the absorbance preservation against a vehicle control[3].

References

1.[3] Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. UNESP. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9lE1ZWbXfO9RKY4ilUNmZpGlOGCnhLcHzFRM7WRS8_l5B2gFc45KXcae29iNKQrqay-eZXHEV_W-kM_oQ9ye4Vmw0ilE_LvcIQjKrtQNGRjvT0peJHMrgR5YVP8NSoJiD2T8Yba_g0Fcw84mCemDDrKdwRz2IQTOU5nHIV-Qs_wf-5GBSFoPqI_c7HpAzoQuFdK88AFTvI4vprPdnAJ0= 2.[5] Nosiheptide Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework. National Institutes of Health (PMC). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8uwKT08_ifjF_gGuzsJAenbftwHMkwZ8PPLlXVl0bEDT4RqIKxzPQUPj-8NYVjG0HPnNkbe3vscrzujQ37jtJ3C3LdsuF8EP-ht7z362mYfqfiLtKYyzumL5wDRYPFdLWz09cSXlMdrMnm5E= 3.[4] 3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 2752638. PubChem, National Institutes of Health. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUeueuKHRKugnV2PjShzZ4N_Vwf8N12fL6ETtAC5RgiXyG6lX3g4bMLcqEo0biXhXXA5QAKHUlWk2vNEaPI8nXJE3xyAOT5-WQkkcs4_9mcNKf9-gTEUW_DiMkwkRe3Czeb0q6oNE1vhGxeZZ3L4fKMxrzJ0B5F2jrmObD-rmkvdj2tmZl7v8KCw== 4.[1] Dual Allosteric Effect in Glycine/NMDA Receptor Antagonism: A Comparative QSAR Approach. National Institutes of Health (PMC). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkkiiAZXlq4fe2fP6XPpIWhGQQn9CA6UZw4Fg1fPzQj9O8e2Adv5Os_p71r0K6w3J-wGiQvnKXgXE59RJLk1hfa-wmoLM_XxyK3HbhIC6YP-sGJTpYzsh5WDA5GlnUNpt-9Z4QaGiGRQ3uv-w= 5.[2] Experimental study on the energetics of two indole derivatives: Standard molar enthalpies of formation of indole-2-carboxylic acid and indole-3-carboxaldehyde. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc_T7npJRL9YCu3M5Wh2Uc7_-qz3VDpbc0so5mH9MXEGQAuZ6HmuYF96njPRSK29juv4rGYPLXWYk4kEDi10xOEKLtvxVHYjdnZkEscYJvxvsWsC7TZOdX6VlYexyXS65cUEgoyoQtb2RV0tMhsK_7ZcHSwMUqkv7if-GoQ8XXlxgLv0rMt2VYZ4AKT9kT1MyrJnFOZ4B0yZPXudoNH1q_B5NVWQigX_TXOak2_7Ri2d9Gdr0eOfDMax6ZfCEnK1vRbvbm3UmwnuOu8idSNKQV1ZcZ_OGdXSeeGvjVNgQaUoXUd61gX0R-lEGOZ1QQJE601OcXMHO93ERmaHg5jGuMt8lpsXAsVjqGLmqa

Sources

crystal structure analysis of 5-cyano-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter drug candidates where the molecular architecture actively resists traditional crystallographic analysis. 5-Cyano-3-methyl-1H-indole-2-carboxylic acid (CAS: 169463-46-1) is a prime example.

For researchers and drug development professionals, determining the precise 3D atomic arrangement of such active pharmaceutical ingredients (APIs) is non-negotiable for understanding pharmacokinetics, stability, and intellectual property protection. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), Powder X-ray Diffraction (PXRD), and Solid-State NMR (ssNMR) in resolving the structure of this specific indole derivative, providing field-proven workflows and causality-driven experimental insights.

Target Molecule Profile & Crystallographic Challenges

To select the correct analytical technique, we must first understand the physicochemical behavior of the target molecule. 5-Cyano-3-methyl-1H-indole-2-carboxylic acid possesses a rigid planar core and a highly directional, multi-point hydrogen-bonding network:

  • Carboxylic Acid (C2): Acts as both a strong hydrogen bond donor and acceptor, typically driving the formation of classic centrosymmetric

    
     inversion dimers via double O-H···O interactions[1].
    
  • Indole N-H: Acts as a potent hydrogen bond donor[1].

  • Cyano Group (C5): A strong electron-withdrawing group that serves as a terminal hydrogen bond acceptor.

The Causality of Crystallization Failure: Because these intermolecular forces are exceptionally strong and highly directional, the molecules rapidly self-assemble in solution. This fast nucleation kinetics causes the compound to "crash out" of solution as fine needles or a microcrystalline powder rather than growing into the large, defect-free single crystals (>10 µm) required for traditional SCXRD[2]. Consequently, researchers are often forced to pivot from X-ray techniques to electron diffraction.

Comparative Analysis of Analytical Techniques

When dealing with challenging indole derivatives, the choice of technique dictates the resolution of the data and the timeline of the project.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD relies on the scattering of X-ray photons by the electron clouds of atoms. It provides sub-angstrom resolution and absolute stereochemical configuration[3]. However, its fundamental limitation is the sample requirement: it demands large, pristine crystals. For 5-cyano-3-methyl-1H-indole-2-carboxylic acid, achieving this requires weeks of exhaustive solvent screening to slow down the hydrogen-bond-driven nucleation.

Microcrystal Electron Diffraction (MicroED): The Nanocrystal Solution

MicroED is an emerging cryogenic transmission electron microscopy (cryo-TEM) technique. Because electrons interact with the electrostatic potential of atoms roughly


 to 

times more strongly than X-rays, MicroED can extract high-resolution diffraction data from crystals as small as 100 nm[3][4]. This completely bypasses the crystallization bottleneck, allowing structures to be solved directly from the native microcrystalline precipitate in less than a day[2][4].
Powder X-ray Diffraction (PXRD) & Solid-State NMR (ssNMR)

While PXRD is excellent for rapid bulk polymorph screening, solving a de novo structure from powder data (via Rietveld refinement) is mathematically complex for low-symmetry organic molecules due to peak overlap. ssNMR does not require long-range crystalline order and is instead used to probe the local magnetic environment, making it invaluable for confirming specific hydrogen-bonding states (e.g., distinguishing between a carboxylic acid dimer and a monomer) in amorphous samples.

Quantitative Performance Comparison

The following table summarizes the operational parameters of each technique when applied to small-molecule APIs.

Analytical FeatureSCXRDMicroEDPXRDssNMR
Primary Output 3D Atomic Structure3D Atomic StructureBulk Phase / PolymorphLocal H-Bond Environment
Sample Requirement > 10 mg (for screening)< 1 mg 10 - 50 mg20 - 50 mg
Ideal Crystal Size 10 – 500 µm100 – 500 nm Polycrystalline powderAmorphous or powder
Resolution Limit ~0.7 Å to 0.8 Å~0.6 Å to 1.0 Å[5]Low (Rietveld required)N/A (Spectroscopic)
Time to Result Days to Weeks< 1 Day MinutesHours to Days

Decision Matrix for Technique Selection

TechniqueSelection Start 5-Cyano-3-methyl-1H-indole-2-carboxylic acid Sample Synthesized CheckCryst Assess Crystallinity (Optical Microscopy / PXRD) Start->CheckCryst Amorphous Amorphous / Disordered CheckCryst->Amorphous No long-range order Crystalline Crystalline Material CheckCryst->Crystalline Diffraction observed ssNMR Solid-State NMR (Determine local H-bond network) Amorphous->ssNMR SizeCheck Evaluate Crystal Dimensions Crystalline->SizeCheck LargeCryst Large Single Crystals (> 10 µm) SizeCheck->LargeCryst NanoCryst Micro/Nanocrystals (< 1 µm) SizeCheck->NanoCryst Rapid precipitation SCXRD SCXRD Analysis (Gold standard 3D structure) LargeCryst->SCXRD MicroED MicroED Analysis (Sub-angstrom from powder) NanoCryst->MicroED

Decision matrix for selecting the optimal structural analysis technique based on crystal dimensions.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols incorporate causality-driven steps and internal validation metrics.

Protocol A: MicroED Workflow for Nanocrystalline Powders

Because 5-cyano-3-methyl-1H-indole-2-carboxylic acid naturally precipitates as microcrystals, MicroED is the most efficient path to a 3D structure[2].

  • Sample Preparation: Deposit ~0.5 mg of the dry microcrystalline powder directly onto a glow-discharged holey carbon copper TEM grid. Gently blot away excess material.

    • Causality: The holey carbon film provides physical support while allowing the electron beam to pass through the holes unobstructed. This minimizes background scattering from the carbon, maximizing the signal-to-noise ratio of the weak organic diffraction spots.

  • Cryo-Cooling: Plunge the grid into liquid nitrogen and transfer it to a 200 kV cryo-TEM (e.g., Thermo Fisher Glacios).

    • Causality: Cryogenic temperatures mitigate radiation damage caused by inelastic electron scattering, preserving the high-resolution structural integrity of the organic molecule during exposure.

  • Data Collection (cRED): Locate a suitably sized nanocrystal (200–400 nm) in imaging mode. Switch to diffraction mode and collect continuous Rotation Electron Diffraction (cRED) data by rotating the stage at a constant rate (e.g., 0.5°/s) while recording on a direct electron detector[5].

    • Causality: Static diffraction suffers from "missing wedges" of data and severe dynamical scattering (multiple scattering events). Continuous rotation integrates the Bragg intensities across the reciprocal lattice nodes, yielding highly accurate structure factors.

  • Validation & Refinement: Process the frames using DIALS software. Solve the phase problem using direct methods (SHELXT).

    • Self-Validation: The protocol is validated if the

      
       statistic (correlation coefficient between random half-datasets) remains >0.3 in the highest resolution shell, and the final structural refinement yields an 
      
      
      
      value < 15%, which is standard for high-quality MicroED data[5].
Protocol B: SCXRD Workflow for Optimized Single Crystals

If regulatory filings require traditional SCXRD, the kinetic precipitation must be overcome.

  • Controlled Crystallization: Dissolve the compound in a mixture of Dimethyl Sulfoxide (DMSO) and Ethyl Acetate. Place the vial inside a larger sealed chamber containing pure Ethyl Acetate (vapor diffusion method).

    • Causality: DMSO effectively solvates the highly polar carboxylic acid and cyano groups, breaking the pre-formed dimers in solution. The slow vapor diffusion of the antisolvent (Ethyl Acetate) drastically reduces the nucleation rate, allowing thermodynamic control to favor the growth of large (>20 µm) single crystals.

  • Data Collection: Mount a selected crystal on a MiTeGen loop using paratone oil. Flash-cool to 100 K in a nitrogen cryostream. Collect data using a Cu-K

    
     microfocus X-ray source (
    
    
    
    Å).
    • Causality: Cu-K

      
       radiation is chosen over Mo-K
      
      
      
      because the longer wavelength provides stronger anomalous dispersion signals for light atoms (C, N, O), which is critical if absolute stereochemistry or precise hydrogen atom positioning is required[3].
  • Validation & Refinement: Process with APEX4. Solve and refine using SHELXL[3].

    • Self-Validation: The structure is validated by checking the residual electron density map (peaks should be < 0.5

      
      
      
      
      ) and ensuring the final
      
      
      is < 10%.

References

  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGIjPClPohbKgDR52VvHalNWSSPHP58IXH0SnmNvep4OzoI_jH08Bdvhwy0jW3k5sok1D8PN5wxkT2anCtx9Xlf1PFHjZGwdZnmxfTkDSJPQ_XMVmzGfFnrD2YWX4FQYjiPl7-mW3DZrWCTXvSrUxzV_SNhI3RFDUTVLEGOx41m3Ce3VQr_KrGAEzxzKux96AHl_tzzhekMyM=]
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhiXDf6WbDu94ujgZrK2xRw_Q19R8-RYNzwPsMejt_15Qp-2bAOk4LJ0FEUKJyG8VxrO0hwrshzCoUkp-A8ebdvLBwRd_CWU3IsDrscn21rmuCyDRtAmi4oYQkReVu_z1Elt0=]
  • Crystal structure determination with SCXRD & MicroED. XtalPi.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMD8q71TBewTIMwOtnmuLlcT7qQPU2XBSHlJXC8ebc62waVmwjHzDPewcaM9pZ8D2RgbooEMEW31Igj3BPBR35gRTna9dgPBcxkukTrzB7chfVmIQ_UrYTA4bhiyh_saP55Q1hhkKtXzpm-Co_efxd]
  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. PMC (National Institutes of Health).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL1RHqyNdDgZONIVS3chYbZ4ZMX2mGncGzbKEZ32NYVQWQfS_fJEssGlJf9eY7HZUQDqvt-NUBLoqzf2Eczq-Mm6xHpFXuxFBgH--w4SLu4LMprAxYeIdrriX3O4lCmI9ewqRBNIJeT5_U87c=]
  • Standards for MicroED. IUCr Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpHv2cdnYfEq2IX5l3K44SStkuBgRsg9a3HTV3svbMXssAAg68Rq12GsfdnPriQYf66_pkdBDR1JsGHDa1nojGdbs14OWilkts9i5fZFdzjMq8AaLCOi1MAPQIi2ZcOE0=]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-cyano-3-methyl-1H-indole-2-carboxylic Acid: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of a compound's potential hazards. This guide provides essential, immediate safety and logistical information for handling 5-cyano-3-methyl-1H-indole-2-carboxylic Acid. Our approach moves beyond a simple checklist, offering a procedural, step-by-step framework built on the principles of chemical causality and risk mitigation.

While a specific Safety Data Sheet (SDS) for 5-cyano-3-methyl-1H-indole-2-carboxylic Acid is not publicly available, a robust safety protocol can be constructed by analyzing its structural components: an indole core, a carboxylic acid group, and a nitrile (cyano) group. This guide synthesizes data from structurally related compounds to establish a comprehensive handling plan.

Hazard Analysis: Understanding the Chemistry of Risk

The potential hazards of 5-cyano-3-methyl-1H-indole-2-carboxylic Acid are inferred from analogous structures. The presence of the cyano group is a primary concern, suggesting potential for acute toxicity if ingested, inhaled, or absorbed through the skin.[1] The indole-carboxylic acid backbone points towards irritant properties, particularly for the skin, eyes, and respiratory system.[2]

Based on data from related compounds, we must assume this substance presents the following hazards:

  • Acute Toxicity (Harmful): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation, particularly in its powdered form.[2]

Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.

Personal Protective Equipment (PPE): Your Primary Containment Barrier

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE, with escalations for higher-risk procedures.

Procedure Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport General Laboratory VentilationNitrile Gloves (Single Pair)Safety Glasses with Side ShieldsLaboratory CoatNot Required
Weighing Solid Chemical Fume Hood or Ventilated Balance EnclosureNitrile Gloves (Double-gloved recommended)Chemical Splash GogglesLaboratory CoatRecommended if outside a fume hood: N95 or higher-rated respirator
Preparing Solutions Chemical Fume HoodNitrile GlovesChemical Splash GogglesLaboratory CoatNot typically required if handled within a fume hood
Transferring Solutions Chemical Fume Hood or at the benchNitrile GlovesSafety Glasses with Side Shields (Goggles for >50mL)Laboratory CoatNot Required
Large-Scale Operations (>10g) Chemical Fume HoodChemical-Resistant Gloves (e.g., Neoprene over Nitrile)Chemical Splash Goggles and Face ShieldChemical-Resistant Apron over Laboratory CoatRequired if potential for aerosolization exists
A Deeper Dive into PPE Selection:
  • Hand Protection: Nitrile gloves are the standard for incidental contact due to their resistance to a broad range of chemicals.[3] For prolonged handling or when working with larger quantities, consider wearing two pairs (double-gloving) or using a more robust glove material like neoprene.[3] Always inspect gloves for tears or punctures before use and remove them without touching the outer surface with bare skin.

  • Eye and Face Protection: Standard safety glasses with side shields are the minimum requirement for any laboratory work. However, when handling the solid powder or preparing solutions where a splash risk exists, you must upgrade to chemical splash goggles.[3] For larger-volume transfers, a face shield worn over goggles provides an essential extra layer of protection.[4]

  • Body Protection: A standard laboratory coat is mandatory to protect your skin and personal clothing from minor spills and contamination. For procedures with a higher splash potential, an impervious or chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: The primary risk of inhalation comes from the fine powder form of the compound. All weighing and initial dissolution steps should be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent dust inhalation.[2] If such engineering controls are not available, a properly fitted N95 respirator is the minimum requirement.

Operational Plan: From Vial to Solution

Adherence to a strict operational protocol is critical for minimizing exposure.

Workflow for Handling Solid 5-cyano-3-methyl-1H-indole-2-carboxylic Acid

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Don Minimum PPE: Lab Coat, Safety Glasses, Nitrile Gloves B Prepare Work Area in Fume Hood A->B C Gather all necessary equipment (spatula, weigh paper, solvent, glassware) B->C D Upgrade to Chemical Splash Goggles and Double Gloves C->D Begin Handling E Carefully open container Avoid creating dust D->E F Weigh the required amount of solid compound E->F G Add solvent slowly to the solid to dissolve without splashing F->G H Securely cap all containers G->H Complete Handling I Decontaminate spatula and work surface H->I J Remove outer gloves and dispose as hazardous waste I->J K Remove inner gloves and wash hands thoroughly J->K

Caption: PPE and Handling Workflow for Weighing and Dissolving the Compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure your engineering controls (i.e., chemical fume hood) are functioning correctly. Don your base layer of PPE: a lab coat, nitrile gloves, and safety glasses.

  • Weighing (in a fume hood):

    • Upgrade to chemical splash goggles. Consider double-gloving.

    • Gently tap the container before opening to settle the powder.

    • Use a dedicated spatula to carefully transfer the solid to weigh paper or directly into a tared vessel.

    • Clean the spatula immediately after use.

  • Dissolution:

    • While still in the fume hood, add the solvent to the vessel containing the solid.

    • Add the solvent slowly and along the side of the vessel to avoid splashing.

    • Ensure the compound is fully dissolved before removing the container from the fume hood.

  • Cleanup:

    • Wipe down the work surface and any equipment used with an appropriate solvent.

    • Dispose of all contaminated disposables, including weigh paper and the outer pair of gloves, in the designated hazardous chemical waste container.

    • Remove your inner gloves and wash your hands thoroughly with soap and water.

Emergency & Disposal Plan

In Case of Exposure:
  • Skin Contact: Immediately remove contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

For small spills (<1g) of the solid, carefully sweep up the material to avoid raising dust and place it in a sealed container for disposal. Clean the area with a wet paper towel (or appropriate solvent) and place the cleaning materials in the hazardous waste container. For larger spills or spills of solutions, absorb the material with an inert absorbent (e.g., vermiculite), scoop it into a sealed container, and dispose of it as hazardous waste.

Waste Disposal:

All materials contaminated with 5-cyano-3-methyl-1H-indole-2-carboxylic Acid, including excess solid, solutions, and contaminated disposables (gloves, paper towels, pipette tips), must be disposed of as hazardous chemical waste.[5]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Used nitrile gloves that are not grossly contaminated can often be disposed of in general laboratory waste, but if they have come into contact with significant amounts of the chemical, they should be placed in the solid hazardous waste stream.[6][7] Check with your institution's specific guidelines.

By integrating this risk-based approach into your daily laboratory practices, you can handle 5-cyano-3-methyl-1H-indole-2-carboxylic Acid with the confidence that comes from a thorough understanding of its potential hazards and the proper implementation of safety protocols.

References

  • MetaSci (n.d.). Safety Data Sheet: Indole-2-carboxylic acid. [Link]

  • Thermo Fisher Scientific (2025). SAFETY DATA SHEET: 5-Methylindole-2-carboxylic acid. [Link]

  • Royal Society of Chemistry (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. [Link]

  • Earth Safe PPE (2025). How to Dispose of Nitrile Gloves?. [Link]

  • ResearchGate (2025). Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. [Link]

  • University of St Andrews (n.d.). Disposal of Chemical Waste. [Link]

  • Earth911 (2026). How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves. [Link]

  • Provista (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Unisafe (2021). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. [Link]

  • Asian Publication Corporation (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. [Link]

  • Royal Society of Chemistry (2025). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. [Link]

  • Bernardo Ecenarro (n.d.). Recommended PPE to handle chemicals. [Link]

  • Monuite (2023). How to dispose of nitrile gloves?. [Link]

  • University of Toledo (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • Health and Safety Authority (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.